molecular formula C4H8N2O B162453 Tetrahydro-2(1H)-pyrimidinone CAS No. 1852-17-1

Tetrahydro-2(1H)-pyrimidinone

Cat. No.: B162453
CAS No.: 1852-17-1
M. Wt: 100.12 g/mol
InChI Key: NQPJDJVGBDHCAD-UHFFFAOYSA-N
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Description

Tetrahydro-2(1H)-pyrimidinone, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazinan-2-one
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InChI

InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJDJVGBDHCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051820
Record name Tetrahydro-2-pyrimidinone
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Molecular Weight

100.12 g/mol
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CAS No.

1852-17-1
Record name Tetrahydro-2(1H)-pyrimidinone
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Record name Tetrahydro-2(1H)-pyrimidinone
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Record name Propyleneurea
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Record name 2(1H)-Pyrimidinone, tetrahydro-
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Record name Tetrahydro-2-pyrimidinone
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Record name Perhydropyrimidin-2-one
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Record name Tetrahydro-2(1H)-pyrimidinone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsubstituted Tetrahydro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of unsubstituted Tetrahydro-2(1H)-pyrimidinone, a valuable heterocyclic compound in organic synthesis and medicinal chemistry. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to support researchers in the successful preparation of this target molecule.

Introduction

This compound, also known as N,N'-trimethyleneurea or 1,3-propylenurea, is a six-membered cyclic urea. Its derivatives are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of bioactive molecules. The parent unsubstituted compound is a fundamental building block for the elaboration of more complex chemical entities. This guide focuses on the most common and practical methods for its synthesis.

Synthetic Pathways

The synthesis of this compound typically involves the cyclocondensation of 1,3-diaminopropane with a suitable one-carbon carbonyl source. The most prevalent methods employ urea, phosgene derivatives, or carbon dioxide.

A logical workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization reagents 1,3-Diaminopropane + Carbonyl Source (e.g., Urea) reaction Cyclocondensation Reaction reagents->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) ir IR Spectroscopy ms Mass Spectrometry mpt Melting Point Analysis product->nmr product->ir product->ms product->mpt

Caption: General workflow for the synthesis and characterization of this compound.

The primary synthetic routes are summarized below:

  • From 1,3-Diaminopropane and Urea: This is a direct and common method involving the heating of 1,3-diaminopropane with urea, leading to the elimination of ammonia and subsequent cyclization.

  • From 1,3-Diaminopropane and Diethyl Carbonate: This method offers an alternative to urea, where the reaction of the diamine with diethyl carbonate yields the cyclic urea with the elimination of ethanol.

  • From 1,3-Diaminopropane and Carbon Dioxide: A greener approach utilizes carbon dioxide as the carbonyl source, often under pressure and in the presence of a catalyst.

This guide will provide a detailed experimental protocol for the synthesis from 1,3-diaminopropane and urea.

Experimental Protocols

Synthesis of this compound from 1,3-Diaminopropane and Urea

This procedure is adapted from established methods for the synthesis of cyclic ureas from diamines and urea. The reaction proceeds via an initial formation of a linear adduct, which then undergoes intramolecular cyclization with the elimination of ammonia.

G cluster_reactants Reactants diamine 1,3-Diaminopropane intermediate Linear Adduct (N-(3-aminopropyl)urea) diamine->intermediate + Heat urea Urea urea->intermediate + Heat product This compound intermediate->product + Heat - NH3 ammonia Ammonia (gas)

Caption: Reaction pathway for the synthesis from 1,3-diaminopropane and urea.

Materials:

  • 1,3-Diaminopropane

  • Urea

  • Amyl alcohol (or another high-boiling point solvent)

  • Ethyl acetate

  • Hydrochloric acid (for work-up, optional)

  • Sodium hydroxide (for work-up, optional)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 1,3-diaminopropane and urea. Add a high-boiling solvent such as amyl alcohol to facilitate the reaction and control the temperature.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically carried out for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can be washed with a non-polar solvent to remove any remaining starting materials.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethyl acetate.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for unsubstituted this compound.

ParameterValueReference
Molecular Formula C₄H₈N₂O--INVALID-LINK--
Molecular Weight 100.12 g/mol --INVALID-LINK--
Melting Point 262-264 °CLiterature values
Appearance White crystalline solidGeneral observation
Spectroscopic Data

The following table provides expected spectroscopic data for the characterization of this compound.

SpectroscopyExpected Peaks/Shifts
¹H NMR δ ~1.7 (quintet, 2H, CH₂), ~3.2 (t, 4H, N-CH₂), ~6.0 (br s, 2H, NH)
¹³C NMR δ ~20 (CH₂), ~40 (N-CH₂), ~158 (C=O)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch)

Conclusion

This technical guide has outlined the primary synthetic routes and provided a detailed experimental protocol for the preparation of unsubstituted this compound. The presented data and methodologies are intended to assist researchers in the efficient and successful synthesis and characterization of this important heterocyclic building block. The reaction of 1,3-diaminopropane with urea offers a straightforward and accessible method for its preparation on a laboratory scale.

"physical and chemical properties of Tetrahydro-2(1H)-pyrimidinone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2(1H)-pyrimidinone, also known as N,N'-trimethyleneurea or propylene urea, is a cyclic urea that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its derivatives have garnered significant interest due to their diverse biological activities, including antiviral and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of this compound.

Physical and Chemical Properties

The intrinsic properties of this compound are crucial for its application in various chemical and biological studies. A summary of its key physical and chemical data is presented below.

Identification and Structure
PropertyValueReference
Chemical Name This compound
Synonyms 1,3-Diazinan-2-one, N,N'-Trimethyleneurea, Propylene urea[1]
CAS Number 1852-17-1[1]
Molecular Formula C₄H₈N₂O[1]
Molecular Weight 100.12 g/mol [1]
2D Structure
alt text
Physicochemical Data
PropertyValueReference
Appearance White to almost white powder or crystals
Melting Point Not available (Decomposes)
Boiling Point Not available
Solubility Soluble in water
XLogP3 -1.3[1]
Topological Polar Surface Area (TPSA) 41.1 Ų[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1

A closely related and extensively studied derivative is 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which is often used as a polar aprotic solvent.[2][3] Its properties are summarized for comparative purposes.

Properties of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
PropertyValueReference
CAS Number 7226-23-5[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless liquid[2]
Melting Point -20 °C[4]
Boiling Point 246.5 °C[4]
Density 1.06 g/mL at 25 °C
Refractive Index n20/D 1.488
Solubility Miscible with water[4]

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through cyclocondensation reactions, with the Biginelli reaction being a prominent example for the synthesis of related dihydropyrimidinones.[5][6]

General Synthesis of Tetrahydropyrimidinone Derivatives via Cyclocondensation

This protocol describes a general method for the synthesis of tetrahydropyrimidinone derivatives.

Materials:

  • A 1,3-diamine (e.g., 1,3-diaminopropane)

  • A carbonyl source (e.g., urea, phosgene, or a chloroformate)

  • Appropriate solvent (e.g., ethanol)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve the 1,3-diamine and the carbonyl source in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the catalyst to the reaction mixture if necessary.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the characteristic C=O stretch of the urea moiety.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (1,3-Diamine, Carbonyl Source) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure Product purification->pure analysis Spectroscopic Analysis pure->analysis nmr NMR (1H, 13C) analysis->nmr ir FTIR analysis->ir ms Mass Spectrometry analysis->ms final Characterized This compound nmr->final ir->final ms->final antiviral_mechanism cluster_cell Host Cell attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Genome Replication uncoating->replication synthesis 4. Protein Synthesis replication->synthesis assembly 5. Assembly synthesis->assembly release 6. Release assembly->release antiviral This compound Derivative (e.g., DD-13) antiviral->attachment Inhibition antiviral->uncoating Inhibition antiviral->replication Inhibition antiviral->release Inhibition

References

An In-depth Technical Guide to Tetrahydro-2(1H)-pyrimidinone (CAS: 1852-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2(1H)-pyrimidinone, also known as propyleneurea, is a cyclic urea that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its derivatives have garnered significant interest due to their diverse biological activities, including antiviral and antibacterial properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, spectral data, and a review of the biological activities and mechanisms of action of its derivatives. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a six-membered ring containing two nitrogen atoms and a carbonyl group. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1852-17-1[1]
Molecular Formula C4H8N2O[1]
Molecular Weight 100.12 g/mol [1]
Melting Point 263-267 °CChemBK
Boiling Point (Predicted) 339.0 ± 11.0 °CChemBK
Density (Predicted) 1.053 ± 0.06 g/cm³ChemBK
Flash Point 158 °CChemicalBook
pKa (Predicted) 14.57 ± 0.20ChemicalBook
Canonical SMILES C1CNC(=O)NC1[1]
InChI InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)[1]
InChIKey NQPJDJVGBDHCAD-UHFFFAOYSA-N[1]

Synonyms: Propyleneurea, N,N'-Trimethyleneurea, 2-Ketohexahydropyrimidine, 1,3-Diazinan-2-one[1].

Synthesis and Purification

General Experimental Protocol for Synthesis

The synthesis of cyclic ureas from diamines and urea can be carried out in a two-stage process[2].

Step 1: Formation of the Intermediate

  • In a reaction vessel, equimolar amounts of 1,3-diaminopropane and urea are heated to 120-140 °C.

  • The reaction is monitored for the liberation of one mole of ammonia, indicating the formation of the linear urea intermediate. This step can be performed with or without a solvent.

Step 2: Cyclization

  • The resulting intermediate is then heated in a suitable high-boiling solvent (e.g., 2-ethylhexanol) to a temperature of 160-200 °C to induce cyclization.

  • The reaction is continued for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

A microwave-assisted synthesis using a ZnO catalyst has also been reported for the synthesis of tetrahydropyrimidinones from 1,3-diaminopropane and urea, affording high yields in a significantly shorter reaction time (e.g., 10 minutes at 120 °C).

Purification by Recrystallization

The crude product can be purified by recrystallization.

  • The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol or water).

  • If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data

NMR Spectroscopy

While detailed spectral assignments for the parent compound are not explicitly provided in the search results, typical chemical shifts for similar structures can be referenced. The PubChem entry for this compound (CID 74615) indicates the availability of 1H and 13C NMR spectra[1].

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the three methylene groups and the two N-H protons. The methylene protons adjacent to the nitrogen atoms would appear as triplets, and the central methylene protons as a pentet. The N-H protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon and the three methylene carbons.

For the related N,N'-dimethylated analogue, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), the following NMR data is available[3][4]:

  • ¹H NMR (CDCl₃, 89.56 MHz): δ 3.255 (t), 2.915 (s), 1.976 (p) ppm.

  • ¹³C NMR (CDCl₃): Chemical shifts are reported, with distinct signals for the methyl, methylene, and carbonyl carbons[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. The PubChem entry indicates the availability of FTIR spectra[1][5]. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretching: Peaks in the region of 2850-2960 cm⁻¹.

  • C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

  • N-H bending (Amide II band): A band around 1550 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 100. The fragmentation pattern would involve the loss of small molecules and radicals from the parent ion. The PubChem entry indicates the availability of GC-MS data[1].

Biological Activity and Mechanism of Action

While specific biological data for the parent this compound is limited, its derivatives have shown promising biological activities, particularly as antimicrobial and antiviral agents.

Antibacterial Activity

Several studies have reported the synthesis of tetrahydropyrimidine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria[6][7].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The antibacterial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data: MIC values for some tetrahydropyrimidine derivatives have been reported in the range of 0.16 to 80 µg/mL against various bacterial strains, including multidrug-resistant isolates[7]. For example, certain derivatives have shown MIC values as low as 32 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[8].

Mechanism of Action: The exact mechanism of antibacterial action for many tetrahydropyrimidine derivatives is not fully elucidated. However, the pyrimidine scaffold is a key component of nucleic acids, and it is plausible that these compounds interfere with bacterial DNA or RNA synthesis or other essential metabolic pathways[2].

Antiviral Activity

Derivatives of tetrahydropyrimidinone have also been investigated for their antiviral properties. Some pyrimidine analogues act as inhibitors of viral replication.

Mechanism of Action: A proposed mechanism of antiviral action for some pyrimidine biosynthesis inhibitors involves the depletion of the intracellular pyrimidine pool, which is essential for viral nucleic acid synthesis. This can also trigger a cellular stress response and the induction of antiviral genes, contributing to the antiviral state[9][10]. Some pyrimidine derivatives have been shown to interfere with viral entry and fusion steps[2].

Quantitative Data: Specific IC₅₀ values for antiviral activity are highly dependent on the derivative and the target virus. For example, some pyrimido[4,5-d]pyrimidine derivatives have shown efficacy against human coronaviruses.

Signaling Pathways

Currently, there is a lack of specific information regarding the direct modulation of cellular signaling pathways by this compound itself. However, the broader class of pyrimidine biosynthesis inhibitors has been shown to impact innate immune signaling. Inhibition of pyrimidine synthesis can lead to the induction of interferon-stimulated genes (ISGs) independent of type I interferon production, thereby establishing an antiviral state within the host cell[1].

Signaling_Pathway cluster_inhibition Pyrimidine Biosynthesis Inhibition cluster_response Cellular Antiviral Response Pyrimidine_Inhibitor Tetrahydropyrimidine Derivatives DHODH DHODH/ Other Enzymes Pyrimidine_Pool Cellular Pyrimidine Pool Metabolic_Stress Metabolic Stress Pyrimidine_Pool->Metabolic_Stress Leads to ISG_Induction Induction of Interferon-Stimulated Genes (ISGs) Antiviral_State Antiviral State Viral_Replication Viral Replication

Safety and Toxicology

There is limited specific toxicology data available for this compound. However, data for its N,N'-dimethylated derivative, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), provides some insight into the potential hazards of this class of compounds.

CompoundTestRouteSpeciesDoseSource
DMPULD₅₀OralRat1770 mg/kg[11][12]
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinoneLD₅₀IntraperitonealMouse1 g/kg[13]

Handling and Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. Avoid contact with skin and eyes, and prevent inhalation or ingestion[11].

Conclusion

This compound is a valuable building block in the synthesis of a wide range of heterocyclic compounds with significant biological potential. Its derivatives have demonstrated promising antibacterial and antiviral activities, warranting further investigation for drug development. This technical guide provides a consolidated resource of its chemical properties, synthesis, spectral data, and an overview of the biological activities of its derivatives. Further research is needed to fully elucidate the specific mechanisms of action and signaling pathways modulated by this core scaffold and to establish a comprehensive toxicological profile for the parent compound.

Experimental Workflows and Logical Relationships

Synthesis_Workflow Start Starting Materials: 1,3-Diaminopropane & Urea Reaction Cyclocondensation Reaction (Heating or Microwave) Start->Reaction Workup Precipitation and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Analysis Characterization: NMR, IR, MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Drug_Discovery_Logic Scaffold This compound Scaffold Derivatization Chemical Synthesis of Derivatives Scaffold->Derivatization Screening Biological Screening (Antiviral, Antibacterial) Derivatization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

The Tetrahydro-2(1H)-pyrimidinone Core: A Scaffolding Approach to Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrahydro-2(1H)-pyrimidinone, a cyclic urea derivative, represents a privileged scaffold in medicinal chemistry. While the unsubstituted parent molecule, also known as propyleneurea (CAS 1852-17-1), exhibits limited intrinsic biological activity, its structural framework serves as a versatile foundation for the synthesis of a wide array of pharmacologically active compounds. This technical guide focuses on non-dimethylated derivatives of the this compound core, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, virology, and metabolic diseases.

The synthesis of these compounds is most commonly achieved through the Biginelli reaction, a one-pot multicomponent reaction that allows for diverse substitutions on the pyrimidinone ring. It is these substitutions that confer the potent and varied biological effects observed in this class of molecules. This guide will delve into the key biological activities of these derivatives, provide detailed experimental protocols for their evaluation, and illustrate the underlying signaling pathways.

Synthesis of the this compound Scaffold

The primary route for synthesizing non-dimethylated this compound derivatives is the Biginelli reaction. This acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea. The use of urea, as opposed to its N,N'-dimethylated counterpart, ensures the generation of the non-dimethylated pyrimidinone core.

Biginelli_Reaction Aldehyde Aldehyde (R1-CHO) Reaction_Vessel One-pot reaction (Acid catalyst) Aldehyde->Reaction_Vessel BetaKetoester β-Ketoester (R2-CO-CH2-COOR3) BetaKetoester->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Product This compound Derivative Reaction_Vessel->Product

Figure 1: The Biginelli reaction for synthesizing this compound derivatives.

Key Biological Activities and Quantitative Data

Derivatives of the non-dimethylated this compound scaffold have been extensively studied for a range of biological activities. The following tables summarize the quantitative data for some of the most significant activities.

Anticancer Activity

The anticancer properties of these derivatives are among the most widely investigated. Many compounds exhibit potent cytotoxicity against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Monastrol4-(3-hydroxyphenyl)HeLa14[1]
Compound 4k4-(substituted phenyl)HeLa43.63[2]
Compound 4b4-(substituted phenyl)HeLa52.59[2]
Compound 1d4-(substituted phenyl)U879.72[3]
Compound 1h4-(substituted phenyl)U879.3[3]
Compound 3d4-(substituted phenyl)U2516.36[3]
Compound 3g4-(substituted phenyl)U2517.32[3]
Compound 19N-heterocyclic moietyNCI-H460Not specified (88% growth inhibition)[4]
Compound 19N-heterocyclic moietySK-MEL-5Not specified (86% growth inhibition)[4]
Compound 19N-heterocyclic moietyHL-60 (TB)Not specified (85% growth inhibition)[4]
Antiviral Activity

Certain derivatives have shown promising antiviral effects, particularly against alphaviruses.

Compound IDSubstitution PatternVirusED50 (mg/kg)Reference
DD-131-morpholinomethylSemliki Forest Virus (SFV)18.7 (subcutaneous)[5]
DD-131-morpholinomethylSemliki Forest Virus (SFV)3.5 (intravenous)[5]
α-Glucosidase Inhibitory Activity

Some this compound derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.

Compound IDSubstitution PatternIC50 (µM)Reference
Compound 4g4-(substituted phenyl)191.80[2]
Acarbose (control)-304.21[2]

Signaling Pathways

The diverse biological activities of non-dimethylated this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Mechanisms of Action

A primary mechanism of anticancer activity for many of these compounds is the inhibition of the mitotic kinesin Eg5. Eg5 is crucial for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Eg5_Inhibition_Pathway THPM This compound Derivative (e.g., Monastrol) Eg5 Mitotic Kinesin Eg5 THPM->Eg5 Mitotic_Arrest Mitotic Arrest Spindle Bipolar Spindle Formation Eg5->Spindle Required for Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Inhibition of the Mitotic Kinesin Eg5 signaling pathway.

Additionally, some derivatives have been shown to inhibit the VEGFR-2 and mTOR signaling pathways, both of which are critical for tumor growth, proliferation, and angiogenesis.

VEGFR2_mTOR_Pathway cluster_VEGFR2 VEGFR-2 Signaling cluster_mTOR mTOR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis GrowthFactors Growth Factors mTOR mTOR Pathway GrowthFactors->mTOR Activate CellGrowth Cell Growth & Proliferation mTOR->CellGrowth THPM This compound Derivative THPM->VEGFR2 Inhibits THPM->mTOR Inhibits

Figure 3: Inhibition of VEGFR-2 and mTOR signaling pathways.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Tetrahydro-2(1H)-pyrimidinone: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydro-2(1H)-pyrimidinone, a saturated six-membered heterocyclic urea, has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its rigid, hydrogen-bond donor-acceptor-rich scaffold provides a unique three-dimensional geometry that is amenable to diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its synthesis, chemical properties, and its burgeoning role in the development of novel therapeutic agents. Particular focus is placed on its utility in constructing molecules targeting key signaling pathways implicated in various diseases.

Physicochemical Properties and Spectral Data

This compound, also known as propyleneurea, is a colorless, odorless, and hygroscopic liquid at room temperature. Its physical and chemical properties, along with those of its widely used N,N'-dimethylated analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are summarized below. DMPU is often employed as a less toxic substitute for the carcinogenic polar aprotic solvent hexamethylphosphoramide (HMPA).[1][2]

Table 1: Physicochemical Properties

PropertyThis compound1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Number 1852-17-1[3]7226-23-5[4]
Molecular Formula C₄H₈N₂O[3]C₆H₁₂N₂O[4]
Molecular Weight 100.12 g/mol [3]128.17 g/mol [4]
Appearance Colorless odorless liquid[4]Colorless odorless liquid[4]
Boiling Point -146 °C at 44 mmHg
Melting Point --24 °C
Density -1.06 g/mL at 25 °C
Refractive Index -n20/D 1.488

Table 2: Spectral Data of this compound

Technique Data
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.[3]
FTIR Spectral data available.[3]
Mass Spectrometry Spectral data available.[3]

Synthesis of the this compound Core

The fundamental synthesis of the this compound scaffold typically involves the cyclocondensation of a 1,3-diamine with a carbonyl source, most commonly urea.[5]

Experimental Protocol: Synthesis of this compound from 1,3-Diaminopropane and Urea

This protocol describes a general procedure for the synthesis of the parent this compound.

Materials:

  • 1,3-Diaminopropane

  • Urea

  • Suitable high-boiling point solvent (e.g., ethylene glycol, sulfolane)

  • Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

  • In a reaction flask, dissolve 1,3-diaminopropane (1 equivalent) and urea (1 to 1.2 equivalents) in the chosen high-boiling point solvent.

  • Under a nitrogen atmosphere, heat the reaction mixture to a temperature of 120-180 °C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction involves the elimination of ammonia.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by vacuum distillation or by precipitation upon addition of a non-polar solvent, followed by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Yields: Reported yields for this type of condensation can vary widely depending on the specific reaction conditions and substrates used, but are often in the moderate to good range.

This compound as a Building Block in Key Reactions

The true utility of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. One of the most prominent examples is its use in the Biginelli reaction.

The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot three-component condensation between an aldehyde, a β-ketoester, and a urea or thiourea, providing access to a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These DHPMs have garnered significant interest due to their wide range of pharmacological activities.

Workflow for the Biginelli Reaction:

Biginelli_Workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Reaction One-Pot Condensation Reactants->Reaction Catalyst Acid or Lewis Acid Catalyst Catalyst->Reaction Workup Work-up and Purification Reaction->Workup DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Workup->DHPM

Caption: General workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol provides a general method for the synthesis of a DHPM derivative.

Materials:

  • Aromatic or aliphatic aldehyde (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

  • Urea or thiourea (1.5 equivalents)

  • Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or other Lewis acids)[6]

  • Solvent (e.g., ethanol, or solvent-free conditions)[8]

  • Reaction flask with reflux condenser

Procedure:

  • To a reaction flask, add the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

  • If using a solvent, add it to the flask. For solvent-free conditions, the reactants are mixed directly.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants and catalyst used (e.g., reflux in ethanol for several hours).[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water).

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Yields: Modern protocols for the Biginelli reaction often report high to excellent yields, sometimes exceeding 90%.[8]

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Table 3: Overview of Biological Activities and Reported IC₅₀/ED₅₀ Values

Biological ActivityDerivative ClassTarget/AssayReported IC₅₀/ED₅₀ Values
Anticancer DihydropyrimidinonesHuman cancer cell lines (e.g., A549, MCF-7, U87, U251)IC₅₀ values in the low micromolar range (e.g., <10 µM to ~40 µM) have been reported for various derivatives.[1][3][4][10]
Anti-inflammatory Pyrimidine derivativesCOX-2 InhibitionIC₅₀ values as low as 0.04 µM have been reported for potent inhibitors.[11]
Pyrimidine derivativesLipoxygenase (LOX) InhibitionIC₅₀ values in the range of 42-47.5 µM have been observed.[12]
Pyridinyl pyrimidinesInhibition of TNF-α and IL-1β release from PBMCsIC₅₀ values around 2.3-3.2 µM have been reported.[4]
Antiviral This compound derivativesFowl plague virus (FPV) and vaccinia virus (VV)Activity measured by plaque inhibition zone.[3]
Benzo-heterocyclic amine derivativesBroad-spectrum antiviral activityIC₅₀ values ranging from 0.71 to 34.87 µM.[3]
1-Morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13)Semliki forest virus (SFV) and Sindbis virus in miceED₅₀ of ~18.7 mg/kg (subcutaneous) and ~3.5 mg/kg (intravenous) against SFV.[11]

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which pyrimidine derivatives exert their biological effects. Many of these compounds have been shown to modulate critical intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[13][14] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain thienopyrimidine derivatives have been shown to inhibit this pathway.[1] The general mechanism involves preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[15]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB NFkB_IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Pyrimidine Thienopyrimidine Derivative Pyrimidine->IKK Inhibits Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Stimulus->IKK Activates Gene Target Gene Transcription NFkB_n->Gene Activates

Caption: Inhibition of the NF-κB pathway by thienopyrimidine derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][16] Dysregulation of these pathways is a common feature of many cancers. Pyridinyl pyrimidine derivatives have been identified as inhibitors of p38 MAPK, a key kinase in one of the major MAPK pathways.[4] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines.

MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) p38->TranscriptionFactor Activates Pyrimidine Pyridinyl Pyrimidine Derivative Pyrimidine->p38 Inhibits GeneExpression Gene Expression (e.g., Cytokines) TranscriptionFactor->GeneExpression

Caption: Inhibition of the p38 MAPK pathway by pyridinyl pyrimidine derivatives.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The synthetic accessibility of the core and the ease of diversification through well-established reactions like the Biginelli condensation have made this heterocyclic system a fertile ground for the discovery of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as NF-κB and MAPK, underscores their potential in addressing a wide range of diseases, from inflammatory disorders to cancer. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic building block.

References

The Foundational Chemistry of Urea-Based Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Urea-based heterocycles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique ability to form stable, multipoint hydrogen bonds with biological targets, coupled with their synthetic tractability, has established them as a cornerstone in the development of novel therapeutics, particularly in oncology. This in-depth technical guide explores the foundational chemistry of urea-based heterocycles, providing a comprehensive overview of their synthesis, reactivity, and critical role in modern drug discovery. Detailed experimental protocols for the synthesis of key urea-based heterocyclic cores are provided, alongside a quantitative analysis of their biological activities. Furthermore, this guide visualizes the intricate signaling pathways targeted by these compounds and outlines a typical workflow for their discovery and development, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The urea functional group, first synthesized by Friedrich Wöhler in 1828, has become a central motif in the design of bioactive molecules.[1] Its incorporation into heterocyclic ring systems imparts a unique combination of structural rigidity and hydrogen-bonding capability, allowing for high-affinity and selective interactions with protein targets.[1][2] This has led to the successful development of numerous drugs targeting a wide range of diseases, including cancer, HIV, and diabetes.[1][3]

A prime example of the therapeutic success of this scaffold is Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] The diaryl urea moiety of Sorafenib is crucial for its potent inhibition of the RAF/MEK/ERK signaling pathway, a key cascade in cancer cell proliferation and survival.[5]

This guide will delve into the core chemical principles governing the synthesis and reactivity of urea-based heterocycles. It will provide practical, detailed experimental methodologies for the preparation of key heterocyclic systems and present quantitative data to facilitate comparative analysis. Additionally, through the use of diagrams, it will illustrate the biological context in which these molecules function and the logical progression of their development from initial concept to potential therapeutic.

Synthesis of Urea-Based Heterocycles

The construction of urea-based heterocyclic systems can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and cycloaddition methodologies. The choice of method often depends on the desired heterocyclic core, substitution pattern, and the need for stereochemical control.

Multicomponent Reactions: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, a core structure in many biologically active compounds.[6][7][8] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and a urea or thiourea.[6]

Table 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction [3][9]

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaHClEthanol1845-91.9
24-ChlorobenzaldehydeEthyl acetoacetateUreaI₂Acetonitrile1270
33-NitrobenzaldehydeMethyl acetoacetateUreaH₂SO₄ (pH 5)Reflux181.7
44-MethoxybenzaldehydeEthyl acetoacetateThioureaGraniteEthanolReflux68
5PhenylacetaldehydeN-MethylureaI₂Acetonitrile1281
Intramolecular Cyclization Strategies: Synthesis of Imidazolidin-2-ones

Imidazolidin-2-ones are another important class of urea-based heterocycles with diverse biological activities. A common synthetic approach involves the intramolecular cyclization of appropriately functionalized acyclic ureas.[10]

Table 2: Synthesis of Substituted Imidazolidin-2-ones [10][11]

EntrySubstrateReagent/CatalystSolventTemperature (°C)TimeYield (%)
11-(2,2-Diethoxyethyl)-3-phenylureaTrifluoroacetic acidTolueneReflux64 h75
2N-Allyl-N'-phenylureaPd₂(dba)₃/Xantphos, NaOtBuToluene10024 h85
31-(Prop-2-yn-1-yl)urea derivativeBEMPAcetonitrileRoom Temp1 min99
4trans-(R,R)-1,2-Diaminocyclohexane & Benzaldehyde, then CDIMethanol, then DCMReflux (MW)601 h, then overnight81
Synthesis of Kinase Inhibitors: The Case of Sorafenib

The synthesis of complex, highly functionalized urea-based heterocycles like Sorafenib often involves a multi-step sequence. A key step is the formation of the unsymmetrical diaryl urea moiety, which can be achieved through the reaction of an aniline with an isocyanate or a carbamate derivative.[1][12]

Table 3: Synthesis and Biological Activity of Sorafenib Analogues [1][13]

CompoundR GroupYield (%)IC₅₀ (HepG2) (µM)
Sorafenib-CH₃48.2~5
4a Cyclopentyl45> 10
4b Cyclohexyl523.2
4c Cyclohexylmethyl586.8
4d Benzyl624.5
4e Phenylethyl557.1

Experimental Protocols

General Procedure for the Biginelli Reaction[10]

A mixture of the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) is placed in a round-bottom flask. The pH of the mixture is adjusted to 5 by the addition of sulfuric acid. The reaction mixture is then heated to 80°C and refluxed for 1 hour. After cooling, the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Synthesis of 4-Substituted Imidazolidin-2-ones[12]

To a solution of a 1-(2,2-dialkoxyethyl)urea (1.66 mmol) in toluene (10 mL) is added the C-nucleophile (1.66 mmol) and trifluoroacetic acid (1.66 mmol). The mixture is refluxed for 64 hours. The solvent is removed under vacuum, and the residue is washed with acetone and then recrystallized from absolute ethanol to yield the 4-substituted imidazolidin-2-one.

Synthesis of Sorafenib[1]

A flask is charged with pyridine (5 mL), 4-(4-aminophenoxy)-N-methylpicolinamide (0.822 mmol), and phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (0.822 mmol). The mixture is heated to 80°C for 3 hours. After completion of the reaction, pyridine is evaporated under vacuum. The crude product is purified by column chromatography (dichloromethane/methanol, 30:1) to give Sorafenib.

Biological Activity and Signaling Pathways

Urea-based heterocycles exert their biological effects by interacting with a wide range of protein targets. A particularly important class of targets are protein kinases, enzymes that play a central role in cellular signaling.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of transcription factors that drive gene expression.[5][14]

MAPK_Signaling_Pathway cluster_nucleus extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor Binds ras Ras receptor->ras Activates raf Raf (e.g., B-Raf, C-Raf) ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., Myc, Fos) erk->transcription_factors Activates proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation Regulates Gene Expression for nucleus Nucleus sorafenib Sorafenib (Urea-based Inhibitor) sorafenib->raf Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Sorafenib.

Drug Discovery Workflow

The development of a new urea-based heterocyclic drug follows a structured workflow, from initial target identification to preclinical and clinical development.[15][16]

Drug_Discovery_Workflow target_id Target Identification & Validation hit_id Hit Identification (High-Throughput Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (SAR Studies) hit_to_lead->lead_opt preclinical Preclinical Development (In vivo & Toxicity Studies) lead_opt->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical approval Regulatory Approval clinical->approval

Caption: A generalized workflow for small molecule drug discovery.

Kinase Inhibitor Screening

A crucial step in the drug discovery workflow for kinase inhibitors is the screening of compound libraries to identify potent and selective inhibitors. This is typically done using in vitro kinase assays.[17][18][19]

Kinase_Inhibitor_Screening compound_library Urea-based Heterocycle Compound Library kinase_assay In vitro Kinase Assay (e.g., LanthaScreen) compound_library->kinase_assay ic50_determination IC₅₀ Determination kinase_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profiling->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

Urea-based heterocycles continue to be a rich source of therapeutic innovation. Their versatile chemistry allows for the creation of diverse molecular architectures with finely tuned biological activities. A thorough understanding of their synthesis, reactivity, and interaction with biological systems is paramount for the successful design and development of the next generation of drugs. This guide has provided a foundational overview of these key aspects, offering practical insights and methodologies to aid researchers in this exciting and impactful field. The continued exploration of novel synthetic routes and the application of advanced screening technologies will undoubtedly lead to the discovery of new urea-based heterocyclic drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Early Synthetic Pathways for Saturated Six-Membered Pyrimidinone Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core, early synthetic methodologies for the preparation of saturated six-membered pyrimidinone rings, also known as tetrahydropyrimidin-2-ones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. This document details the foundational Biginelli reaction for the synthesis of dihydropyrimidinone precursors and subsequent reduction pathways to achieve full saturation of the heterocyclic ring. Emphasis is placed on detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

The Biginelli Reaction: A Cornerstone for Dihydropyrimidinone Synthesis

The most prominent and historically significant method for the synthesis of the dihydropyrimidinone (DHPM) core is the Biginelli reaction. First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions.[1][2] The resulting 3,4-dihydropyrimidin-2(1H)-ones are crucial intermediates for obtaining the target saturated pyrimidinone rings.

The classical Biginelli protocol often suffered from low to moderate yields and long reaction times.[3] Consequently, numerous modifications have been developed to improve efficiency, including the use of various catalysts, microwave irradiation, and solvent-free conditions.

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the dihydropyrimidinone product.

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea (Acid Catalyst) Urea Urea Urea->Acyliminium beta_Ketoester β-Ketoester Adduct Open-Chain Adduct beta_Ketoester->Adduct + Acyliminium Ion (Nucleophilic Addition) Acyliminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Figure 1: Simplified Mechanism of the Biginelli Reaction.
Comparative Data for Biginelli Reaction Protocols

The following tables summarize quantitative data from various protocols for the Biginelli reaction, providing a comparison of catalysts, reaction conditions, times, and yields.

Table 1: Conventional Heating Protocols for the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux18~40[3]
Granite/QuartzEthanolReflux4-664-68[3]
Sulfamic Acid (20 mol%)Ethanol803-485-92

Table 2: Microwave-Assisted Protocols for the Biginelli Reaction

CatalystSolventPower (W) / Temp (°C)Time (min)Yield (%)Reference
Sulfamic Acid (20 mol%)Solvent-free300 W2-390-96
Guanidine HydrochlorideEthanol120 °C1036-91[4]
NoneSolvent-free (Ball Milling)N/A30>98

Table 3: Solvent-Free Protocols for the Biginelli Reaction

CatalystTemperature (°C)Time (min)Yield (%)Reference
Pr(NO₃)₃·6H₂O (10 mol%)808-2585-98[5]
Fe₃O₄@C@OSO₃H8015-30High
Detailed Experimental Protocols for the Biginelli Reaction

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis using Sulfamic Acid

  • Reagents: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Procedure:

    • Place the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid in a 100 mL beaker.

    • Cover the beaker with a watch glass.

    • Irradiate the mixture in a microwave oven at 300 W. The reaction is typically pulsed in 20-second intervals with intermittent cooling to prevent overheating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.

    • Wash the solid thoroughly with water to remove any unreacted urea/thiourea.

    • Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Conventional Heating using a Natural Catalyst

  • Reagents: Aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1 mmol), and granite or quartz (0.5 g).

  • Procedure:

    • Combine the aldehyde, 1,3-dicarbonyl compound, urea/thiourea, and the catalyst (granite or quartz) in ethanol (15 mL) in a round-bottom flask.

    • Heat the mixture under reflux for the required time (typically 4-6 hours), monitoring the reaction by TLC.

    • After completion, filter the hot reaction mixture to separate the catalyst.

    • Allow the filtrate to stand overnight to crystallize.

    • Collect the solid product by suction filtration and recrystallize from ethanol.[3]

Reduction of Dihydropyrimidinones to Tetrahydropyrimidinones

The second critical step in forming saturated six-membered pyrimidinone rings is the reduction of the C=C double bond within the dihydropyrimidinone ring. Several methods have been employed for this transformation, with catalytic transfer hydrogenation and hydride reduction being the most common early approaches.

Reduction_Workflow cluster_reduction Reduction Methods DHPM Dihydropyrimidinone (from Biginelli Reaction) CTH Catalytic Transfer Hydrogenation DHPM->CTH Hydride Hydride Reduction DHPM->Hydride Hantzsch Asymmetric Reduction (Hantzsch Ester) DHPM->Hantzsch Product Tetrahydropyrimidinone (Saturated Ring) CTH->Product Hydride->Product Hantzsch->Product

Figure 2: General Workflow for the Synthesis of Tetrahydropyrimidinones.
Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a mild and efficient method for the reduction of various functional groups, including the C=C double bond in dihydropyrimidinones. This technique avoids the need for pressurized hydrogen gas by utilizing a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). Ammonium formate is a commonly used and effective hydrogen donor for this purpose.[6][7]

Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C

  • Reagents: Dihydropyrimidinone, 10% Palladium on carbon (Pd/C) (typically 10% by weight of the substrate), ammonium formate (excess, e.g., 4-5 equivalents), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the dihydropyrimidinone in the chosen solvent in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Add ammonium formate to the reaction mixture.

    • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from minutes to several hours depending on the substrate.[6]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Hydride Reduction

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent commonly used for the reduction of aldehydes and ketones.[8] While it is primarily known for reducing carbonyl groups, it can also be employed for the reduction of C=N and, under certain conditions, activated C=C double bonds, such as the one present in the dihydropyrimidinone ring.[9][10]

Protocol 4: Reduction using Sodium Borohydride

  • Reagents: Dihydropyrimidinone, sodium borohydride (NaBH₄) (excess, e.g., 2-4 equivalents), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the dihydropyrimidinone in the chosen solvent in a round-bottom flask and cool the solution in an ice bath (0 °C).

    • Slowly add sodium borohydride portion-wise to the cooled solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3-5 hours), monitoring the progress by TLC.[9]

    • Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C to decompose the excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Asymmetric Reduction with Hantzsch Esters

For the synthesis of enantiomerically enriched tetrahydropyrimidinones, asymmetric reduction methods are employed. The use of Hantzsch esters, which are 1,4-dihydropyridine derivatives, as biomimetic NADH analogues in combination with a chiral catalyst (e.g., a chiral phosphoric acid) provides an effective method for the enantioselective transfer hydrogenation of the C=C double bond in dihydropyrimidinones.[11][12]

Protocol 5: Asymmetric Transfer Hydrogenation using a Hantzsch Ester

  • Reagents: Dihydropyrimidinone, Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1-1.5 equivalents), a chiral Brønsted acid catalyst (e.g., a TRIP-type phosphoric acid, 5-10 mol%), and a suitable solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • To a solution of the dihydropyrimidinone in the chosen solvent, add the chiral catalyst.

    • Add the Hantzsch ester to the reaction mixture.

    • Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or HPLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched tetrahydropyrimidinone.

Conclusion

The synthesis of saturated six-membered pyrimidinone rings is a well-established field with the Biginelli reaction serving as a robust and versatile entry point to the core dihydropyrimidinone structure. Modern modifications to this classical reaction, such as the use of microwave irradiation and solvent-free conditions, have significantly improved its efficiency and environmental friendliness. The subsequent reduction of the dihydropyrimidinone intermediate to the fully saturated tetrahydropyrimidinone can be achieved through several reliable methods, including catalytic transfer hydrogenation and hydride reduction. For applications requiring stereochemical control, asymmetric transfer hydrogenation using Hantzsch esters offers a powerful strategy. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis of these important heterocyclic scaffolds for applications in drug discovery and development.

References

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to Tetrahydro-2(1H)-pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2(1H)-pyrimidinone core is a versatile and privileged scaffold in medicinal chemistry, forming the foundation of a vast array of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the key structural motifs, synthesis methodologies, and biological evaluation of this important class of heterocyclic compounds.

Core Structural Motifs and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to the nature and substitution pattern of various functional groups appended to the core ring system. Structure-Activity Relationship (SAR) studies have elucidated several key motifs that govern their therapeutic efficacy.

The foundational structure is typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.[1][2][3] This reaction provides a straightforward entry to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are closely related to and often precursors of the this compound scaffold.[3][4]

Key substitution points on the dihydropyrimidine ring that influence biological activity are:

  • N1 and N3 Positions: Alkylation or arylation at the N1 and N3 positions can significantly impact activity. For instance, selective alkylation at the N1 position has been explored to enhance the anti-proliferative potency of these derivatives.[5]

  • C4 Position: The substituent at the C4 position, typically originating from the aldehyde component in the Biginelli reaction, is a critical determinant of biological activity. Aromatic and heteroaromatic rings at this position are common features in many active compounds.[1][6] For example, the presence of chloro-substituted aryl groups has been associated with potent and selective antiproliferative activity against certain cancer cell lines.[6]

  • C5 Position: The group at the C5 position, derived from the β-dicarbonyl component, also plays a crucial role. An ester group at this position is a common feature, and its modification can modulate the compound's properties.[1][7]

  • C6 Position: Substitution at the C6 position, often a methyl group from the use of ethyl acetoacetate, can also be varied to influence biological outcomes.[7]

A notable example of a biologically active dihydropyrimidinone is Monastrol , an anticancer agent that acts as a specific and reversible inhibitor of the motor protein mitotic kinesin Eg5.[1] This discovery has spurred significant research into the anticancer potential of this scaffold.[4]

Synthesis and Experimental Protocols

The Biginelli reaction remains the cornerstone for the synthesis of the dihydropyrimidinone core.[1][2][3] This multicomponent reaction offers high atom economy and allows for the rapid generation of molecular diversity.[2]

General Experimental Protocol for Biginelli Reaction

A typical procedure involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[1][7]

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, ZnCl2, Yb(OTf)3)[1][7]

  • Solvent (e.g., ethanol, n-heptane-toluene)[1][7]

Procedure:

  • A mixture of the aldehyde, β-keto ester, urea/thiourea, and a catalytic amount of acid is refluxed in a suitable solvent for several hours.[1][3][7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 3,4-dihydropyrimidin-2(1H)-one.[7]

The choice of catalyst and solvent system can significantly influence the reaction yield and time.[1][7] Numerous catalysts have been developed to improve the efficiency of the Biginelli reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[3]

N-Alkylation Protocol

Further diversification of the dihydropyrimidinone scaffold can be achieved through N-alkylation.[5]

Materials:

  • 3,4-dihydropyrimidin-2(1H)-one (1 mmol)

  • Alkyl halide (1.2 mmol)

  • Base (e.g., tetrabutylammonium hydroxide)[5]

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the 3,4-dihydropyrimidin-2(1H)-one in a suitable solvent, a base is added, and the mixture is stirred at room temperature.[5]

  • The alkyl halide is then added, and the reaction is continued at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.[5]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antiviral activities.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
4b HeLa52.59[4]
4k HeLa43.63[4]
1d U879.72 ± 0.29[5]
1d U25113.91 ± 0.86[5]
1h U879.3 ± 0.81[5]
1h U25114.01 ± 0.76[5]
3d U8712.02 ± 0.5[5]
3d U2516.36 ± 0.73[5]
3g U879.52 ± 0.81[5]
3g U2517.32 ± 0.86[5]
2a Various Tumor Cell Lines4 - 8[8]
Anti-HIV Activity

Some marine alkaloids containing the dihydropyrimidinone core, such as the batzelladine alkaloids, have been identified as potent HIV gp-120-CD4 inhibitors.[1] Additionally, derivatives of this scaffold have been investigated as HIV-1 protease inhibitors.[9]

CompoundHIV-1 VariantEC50 (nM)Reference
GRL-1388 Drug-resistant strains2.6 - 32.6[9]
GRL-1398 Drug-resistant strains0.1 - 5.7[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and evaluation of this compound derivatives.

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea BetaKetoEster β-Keto Ester Ureide Open-Chain Ureide BetaKetoEster->Ureide Urea Urea / Thiourea Urea->Acyliminium Acyliminium->Ureide + β-Keto Ester Cyclization Cyclization & Dehydration Ureide->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM

Biginelli Reaction Mechanism

Drug_Discovery_Workflow Synthesis Synthesis via Biginelli Reaction Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification InVitro In Vitro Biological Screening (Anticancer, Antiviral, etc.) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies SAR->InVivo Lead_Opt->Synthesis Iterative Design

References

Agrochemical Transformations of Propylene Urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene urea, a cyclic urea derivative, and its related compounds are emerging as significant players in modern agrochemical formulations. Primarily utilized as a component in controlled-release fertilizers and as a solvent in the synthesis of active ingredients, understanding its chemical and biological transformations is crucial for optimizing its efficacy and assessing its environmental fate. This technical guide provides an in-depth overview of the synthesis, degradation, and metabolic pathways of propylene urea in an agrochemical context, based on current scientific understanding of analogous compounds.

I. Synthesis of Propylene Urea and its Derivatives

Propylene urea is primarily synthesized through two main routes: the reaction of propylene glycol with urea or the ammonolysis of propylene carbonate. These methods are adaptable for producing various derivatives, such as N,N'-dimethylpropylene urea (DMPU), a versatile aprotic polar solvent used in the synthesis of pesticides.

A. Synthesis from Propylene Glycol and Urea

This method involves the direct reaction of propylene glycol and urea, often in the presence of a metal oxide catalyst. The reaction proceeds in two conceptual steps: the formation of 2-hydroxypropyl carbamate, followed by an intramolecular cyclization to yield propylene carbonate, which can be further reacted to form propylene urea.[1]

Table 1: Catalytic Performance in the Synthesis of Propylene Carbonate from Propylene Glycol and Urea [2]

Catalyst (Mg/Ca ratio)Precipitating AgentReaction Temp. (°C)PC Yield (%)PC Selectivity (%)Urea Conversion (%)
1Na₂CO₃160969996
1(NH₄)₂CO₃160929894
1NH₄HCO₃160899792
0.5Na₂CO₃160949995
2Na₂CO₃160939895
B. Synthesis via Ammonolysis of Propylene Carbonate

This process involves the reaction of propylene carbonate with ammonia under pressure. It is a two-stage process that first forms 2-hydroxypropyl carbamate, which is then converted to urea.[3][4] This method can achieve high yields of urea, a degradation product of propylene urea in the environment.

Table 2: Products Identified in the Ammonolysis of Propylene Carbonate [3]

AbbreviationCompound Name
HPC2-hydroxypropyl carbamate
HPU2-hydroxypropyl urea
HPHPC2-hydroxypropyl ester of 2-hydroxypropyl carbamic acid
DPDCdipropanediol carbamate
DPGdipropylene glycol

II. Agrochemical Applications

Propylene urea and its derivatives have several applications in agriculture:

  • Controlled-Release Fertilizers: Propylene urea can be incorporated into polymer coatings for urea granules. These coatings biodegrade in the soil, slowly releasing urea and improving nitrogen use efficiency.[5][6]

  • Solvents in Pesticide Synthesis: N,N'-dimethylpropylene urea (DMPU) is used as a polar aprotic solvent in the synthesis of various crop protection agents, including herbicides, insecticides, and fungicides.[7]

  • Herbicidal Activity: Some urea derivatives have been shown to possess herbicidal properties, typically by inhibiting photosynthesis.[8][9]

III. Transformations in the Agrochemical Environment

While direct studies on the agrochemical transformations of propylene urea are limited, its fate can be inferred from the behavior of analogous compounds, such as urea-formaldehyde resins and other substituted ureas.

A. Proposed Biodegradation Pathway in Soil

The primary transformation of propylene urea in soil is expected to be microbial degradation. Soil microorganisms are known to degrade urea-aldehyde condensation products by hydrolyzing them back to urea and the corresponding aldehyde.[3] By analogy, propylene urea is likely degraded by soil microbes into urea and propylene glycol.

Propylene_Urea Propylene Urea Microbial_Hydrolysis Microbial Hydrolysis (Soil Microorganisms) Propylene_Urea->Microbial_Hydrolysis Urea Urea Microbial_Hydrolysis->Urea Propylene_Glycol Propylene Glycol Microbial_Hydrolysis->Propylene_Glycol Urease_Hydrolysis Urease Hydrolysis Urea->Urease_Hydrolysis Microbial_Degradation Microbial Degradation Propylene_Glycol->Microbial_Degradation Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease_Hydrolysis->Ammonia Further_Metabolites Further Metabolites (e.g., organic acids) Microbial_Degradation->Further_Metabolites

Proposed biodegradation pathway of propylene urea in soil.
  • Initial Hydrolysis: Soil microorganisms, likely bacteria and fungi, are expected to enzymatically cleave the cyclic propylene urea molecule. This initial step is analogous to the degradation of urea-formaldehyde, which is broken down into urea and formaldehyde.[3]

  • Urea Hydrolysis: The resulting urea is then rapidly hydrolyzed by the ubiquitous soil enzyme urease into ammonia and carbon dioxide.[7][10] The rate of this reaction is influenced by soil temperature, pH, and moisture content.[7]

  • Propylene Glycol Degradation: Propylene glycol is readily biodegradable by soil bacteria, such as Pseudomonas species, and is metabolized into simpler organic compounds.[11][12][13]

Table 3: Factors Affecting Urea Hydrolysis Rate in Soil

FactorEffect on Hydrolysis Rate
TemperatureIncreases with temperature
Soil pHOptimal rates vary, but generally higher in neutral to alkaline soils
MoistureIncreases with moisture, but can be inhibited in saturated conditions
Urease ActivityDirectly proportional to the amount of active urease enzyme
Organic MatterHigher organic matter content generally leads to higher urease activity
B. Proposed Metabolic Fate in Plants

It is unlikely that plants take up propylene urea directly in significant amounts. The more probable scenario is the uptake of its degradation products from the soil.

cluster_soil Soil Environment cluster_plant Plant System Propylene_Urea Propylene Urea Urea Urea Propylene_Urea->Urea Microbial Degradation Propylene_Glycol Propylene Glycol Propylene_Urea->Propylene_Glycol Microbial Degradation Plant_Uptake Root Uptake Urea->Plant_Uptake Propylene_Glycol->Plant_Uptake Urea_Metabolism Urea Metabolism (Urease) Plant_Uptake->Urea_Metabolism PG_Metabolism Propylene Glycol Metabolism Plant_Uptake->PG_Metabolism Ammonia_Assimilation Ammonia Assimilation (GS/GOGAT Pathway) Urea_Metabolism->Ammonia_Assimilation Amino_Acids Amino Acids Ammonia_Assimilation->Amino_Acids Central_Metabolism Incorporation into Central Metabolism PG_Metabolism->Central_Metabolism Sample_Collection Soil Sample Collection (e.g., 10g) Extraction Extraction with Acetonitrile/Water (e.g., 1:1 v/v) Sample_Collection->Extraction Shaking Mechanical Shaking (e.g., 30 min) Extraction->Shaking Centrifugation Centrifugation (e.g., 5000 rpm, 10 min) Shaking->Centrifugation Filtration Supernatant Filtration (0.45 µm filter) Centrifugation->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Urea_Derivative Urea-Based Herbicide (e.g., Propylene Urea Derivative) Photosystem_II Photosystem II (PSII) in Chloroplasts Urea_Derivative->Photosystem_II Binds to D1 protein Electron_Transport Inhibition of Electron Transport Chain Photosystem_II->Electron_Transport Oxidative_Stress Generation of Reactive Oxygen Species (ROS) Electron_Transport->Oxidative_Stress Cellular_Damage Lipid Peroxidation, Protein Damage, Chlorophyll Bleaching Oxidative_Stress->Cellular_Damage Plant_Death Plant Death Cellular_Damage->Plant_Death

References

The Unseen Consequence: A Technical Guide to Tetrahydro-2(1H)-pyrimidinone as a Pesticide Transformation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extensive use of pesticides in modern agriculture raises critical questions about their environmental fate and the potential impact of their transformation products. Tetrahydro-2(1H)-pyrimidinone, also known as propylene urea, has been identified as a significant metabolite of the widely used dithiocarbamate fungicide, Propineb.[1][2] Understanding the formation, occurrence, and analytical methodologies for this transformation product is paramount for a comprehensive environmental risk assessment and for ensuring food safety. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its generation from Propineb, analytical determination, and available toxicological data.

Formation and Environmental Fate

This compound is a primary degradation product of Propineb, a polymeric zinc salt of propylene bis(dithiocarbamate). The degradation of Propineb in the environment is a complex process influenced by various factors such as soil type, temperature, and microbial activity.

Degradation Pathway of Propineb

The transformation of Propineb to this compound is believed to proceed through the formation of an intermediate, propylenethiourea (PTU).[2] In soil, Propineb degrades relatively quickly, with studies showing that over 50% can be converted to propyleneurea (PU).[2]

G Propineb Propineb (polymeric zinc propylene bis(dithiocarbamate)) PTU Propylenethiourea (PTU) (Intermediate) Propineb->PTU  Metabolic & Hydrolytic Cleavage PU This compound (Propylene Urea) PTU->PU  Desulfurization & Ring Closure Degradation Further Degradation (e.g., CO2) PU->Degradation

Degradation pathway of Propineb.

Quantitative Data on Propineb Degradation

The degradation rate of Propineb and the formation of its metabolites have been investigated in various crops and environmental matrices. The following tables summarize the available quantitative data.

Table 1: Half-life of Propineb in Different Matrices

MatrixApplication Rate (g a.i./ha)Half-life (days)Reference
Potato14002.3[3]
Potato28002.5[3]
SoilNot specified2-20[2]
BananaNot specified4.4 - 13.3[4]
Soil (from banana cultivation)Not specified4.4 - 13.3[4]
AppleNot specified3 - 8
Onion12253.27[5]
Onion24504.60[5]

Table 2: Residue Levels of Propineb and Metabolites in Onion

Days After Third SprayPropineb Residue (ppm) at 1225 g a.i./haPropineb Residue (ppm) at 2450 g a.i./haReference
02.324.89[5]
1Not ReportedNot Reported
3Not ReportedNot Reported
5Not ReportedNot Reported
7Not ReportedNot Reported
10DetectedDetected[5]
15Below Detection LimitDetected[5]

Experimental Protocols

Accurate determination of this compound and its parent compound, Propineb, in environmental and food samples requires robust analytical methodologies.

Sample Preparation for Propineb and Metabolite Analysis

A common challenge in the analysis of dithiocarbamates is their instability. Therefore, specific extraction and derivatization procedures are often necessary.

Propineb Analysis (as Carbon Disulfide):

  • Extraction: A chopped sample (e.g., 25 g of tomato) is placed in a glass bottle.[6]

  • Hydrolysis: A reaction mixture containing stannous chloride (SnCl₂) in hydrochloric acid (HCl) is added, followed by isooctane.[6]

  • Heating: The mixture is heated in a water bath at 80°C for 1 hour with intermittent shaking. This process hydrolyzes Propineb to release carbon disulfide (CS₂).[6]

  • Partitioning: The released CS₂ partitions into the isooctane layer.[7]

  • Analysis: The isooctane extract is then analyzed by Gas Chromatography (GC).

Propineb Analysis (as Propylenediamine):

An alternative, more specific method involves the analysis of propylenediamine (PDA), another degradation product.

  • Hydrolysis: Similar to the CS₂ method, the sample is hydrolyzed with HCl and SnCl₂.[7]

  • Phase Separation: After hydrolysis, the CS₂ partitions into the isooctane phase, while PDA remains in the acidic aqueous phase.[7]

  • Extraction of Aqueous Phase: The aqueous extract is filtered and diluted.[7]

  • Analysis: The diluted aqueous extract is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[7] An internal standard such as PDA-d6 is used to correct for matrix effects and partitioning losses.[7]

Metabolite Analysis (PTU and PDA):

  • Extraction: Samples are extracted with a suitable solvent (e.g., methanol).[2]

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with materials like aluminum oxide.[2]

  • Analysis: The cleaned extract is analyzed by GC with a flame photometric detector (FPD) or by LC-MS/MS.[4]

Analytical Instrumentation
  • Gas Chromatography (GC): Used for the determination of CS₂ and can be equipped with detectors like a Flame Photometric Detector (FPD), Electron Capture Detector (ECD), or Nitrogen-Phosphorus Detector (NPD).[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for the specific and sensitive analysis of metabolites like propylenediamine (PDA) and propylenethiourea (PTU).[4][7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound and related compounds from a solid matrix.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Environmental/Food Sample (e.g., Soil, Fruit) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Methanol) Homogenization->Extraction Cleanup Cleanup (Solid-Phase Extraction) Extraction->Cleanup LCMS LC-MS/MS Analysis (for Propylene Urea & PTU) Cleanup->LCMS GC GC Analysis (for CS2 from Propineb) Cleanup->GC Quantification Quantification & Confirmation LCMS->Quantification GC->Quantification Report Final Report Quantification->Report

References

Methodological & Application

Application Notes and Protocols: Tetrahydro-2(1H)-pyrimidinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Tetrahydro-2(1H)-pyrimidinone scaffold in medicinal chemistry. This versatile heterocyclic motif is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential.

Introduction

This compound, a cyclic urea derivative, has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to act as a rigid and predictable scaffold for presenting pharmacophoric groups. Its derivatives have been successfully employed as potent inhibitors of various enzymes and have shown promise in the development of antiviral, anticancer, and neuroprotective agents. The Biginelli reaction is a cornerstone of their synthesis, offering a straightforward and efficient one-pot method for creating a diverse library of these compounds.

I. Synthetic Protocols

The synthesis of this compound derivatives is most commonly achieved through the Biginelli reaction, a one-pot three-component condensation.

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a general and environmentally friendly method for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., p-toluenesulfonic acid, molecular iodine)[1]

  • Ethanol (solvent)

  • Mortar and pestle (for solvent-free variation)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Recrystallization solvent (e.g., ethanol, acetone)

Procedure:

  • Reactant Mixing: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1.1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst and Solvent Addition: Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or molecular iodine) and ethanol as the solvent.[1]

  • Reaction: Reflux the mixture with stirring for an appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization from a suitable solvent to obtain the desired dihydropyrimidinone.

Solvent-Free Variation:

For a more environmentally friendly approach, the reactants and catalyst can be ground together in a mortar and pestle for 3-5 minutes. The resulting solid mass is then washed with cold water and recrystallized.

Experimental Workflow: Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Aldehyde Aldehyde Mixing Mixing & Catalyst Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Reaction Reflux/Heating Mixing->Reaction Heat Precipitation Cooling & Precipitation Reaction->Precipitation Cool Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Dihydropyrimidinone Recrystallization->Final_Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation DHPM Dihydropyrimidinone Derivative DHPM->PI3K Inhibition DHPM->Akt Inhibition DHPM->mTORC1 Inhibition FRET_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate Add_Enzyme Add HIV-1 Protease Prepare_Reagents->Add_Enzyme Add_Substrate Add FRET Substrate Prepare_Reagents->Add_Substrate Prepare_Compounds Prepare Test Compounds (in DMSO) Add_Compounds Add Test Compounds Prepare_Compounds->Add_Compounds Add_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Initiate Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition & IC50 Measure_Fluorescence->Data_Analysis

References

Applications of Tetrahydro-2(1H)-pyrimidinone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Tetrahydro-2(1H)-pyrimidinone and its derivatives in polymer chemistry. The information is intended to guide researchers in exploring the potential of these compounds as monomers, solvents, and additives in the development of novel polymeric materials.

Application as a Functional Monomer in Supramolecular Polymers

This compound derivatives, particularly those capable of forming multiple hydrogen bonds, are valuable building blocks for the construction of supramolecular polymers. These polymers exhibit unique properties such as self-healing and responsiveness to external stimuli, making them attractive for applications in biomaterials and advanced coatings.

A prominent example is the use of 2-ureido-4[1H]-pyrimidinone (UPy) to functionalize polymer chains, leading to materials with thermoplastic elastomeric behavior. The strong and specific dimerization of the UPy units through quadruple hydrogen bonding drives the self-assembly of polymer chains into long, entangled networks.

Application Note:

Functionalizing poly(tetrahydrofuran) (PTHF) with UPy end-groups transforms the waxy, low-molecular-weight diol into a robust thermoplastic elastomer.[1] The resulting supramolecular polymer exhibits significant improvements in mechanical properties, including tensile strength and modulus.[1] The thermoreversible nature of the hydrogen bonds allows for processing at elevated temperatures.[1]

Quantitative Data on UPy-Functionalized PTHF:

PropertyValueReference
Tensile Strength~15 MPa[1]
Tensile Modulus~85 MPa[1]
Thermal Stability of Supramolecular StructureUp to ~80 °C[1]
Experimental Protocol: Synthesis of UPy-terminated Poly(tetrahydrofuran) (PTHF(UPy)₂)

This protocol is adapted from the synthesis of supramolecular poly(tetrahydrofuran) based on a pyrimidinone associating motif.[1]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • 1,6-Diisocyanatohexane

  • Poly(tetrahydrofuran) diol (PTHF(OH)₂)

  • Dibutyltin dilaurate (DBTDL)

  • Chloroform (dry)

  • Hexane (dry)

Procedure:

Step 1: Synthesis of the UPy Synthon (UPy-(CH₂)₆-NCO)

  • In a reaction vessel, combine 2-amino-4-hydroxy-6-methylpyrimidine and a 6-fold molar excess of 1,6-diisocyanatohexane.

  • Heat the mixture at 100°C for 16 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with dry hexane to precipitate the product.

  • Filter and wash the precipitate with hexane to obtain the UPy synthon. The reported yield is approximately 96%.[1]

Step 2: Functionalization of PTHF with the UPy Synthon

  • Dissolve the PTHF(OH)₂ and the UPy synthon in dry chloroform in a reaction vessel.

  • Add a catalytic amount of DBTDL to the solution.

  • Heat the reaction mixture at 60°C for 16 hours under an inert atmosphere.

  • Monitor the reaction by IR spectroscopy for the disappearance of the NCO peak (~2280 cm⁻¹).

  • Once the reaction is complete, precipitate the polymer by pouring the solution into hexane.

  • Filter and dry the resulting white material under reduced pressure. The reported yield is approximately 75%.[1]

Diagram of the Synthetic Workflow:

cluster_step1 Step 1: Synthon Synthesis cluster_step2 Step 2: PTHF Functionalization pyrimidine 2-amino-4-hydroxy-6-methylpyrimidine reaction1 Heat at 100°C, 16h pyrimidine->reaction1 diisocyanate 1,6-Diisocyanatohexane diisocyanate->reaction1 upy_synthon UPy-(CH₂)₆-NCO Synthon reaction1->upy_synthon Yield: ~96% reaction2 Heat at 60°C, 16h upy_synthon->reaction2 pthf PTHF(OH)₂ pthf->reaction2 dbtdl DBTDL (catalyst) dbtdl->reaction2 chloroform Chloroform (solvent) chloroform->reaction2 pthf_upy PTHF(UPy)₂ reaction2->pthf_upy Yield: ~75%

Caption: Synthetic workflow for UPy-terminated PTHF.

Application as a High-Performance Solvent in Polymer Synthesis

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a versatile polar aprotic solvent with a high boiling point and strong solvating power for a wide range of organic and inorganic compounds.[2] It serves as a safer alternative to carcinogenic solvents like hexamethylphosphoramide (HMPA). In polymer chemistry, DMPU is particularly effective for the synthesis of high-performance polymers such as poly(aryl ethers).[3]

Application Note:

DMPU facilitates the synthesis of poly(aryl ethers) via nucleophilic aromatic substitution (SNAr) reactions. Its ability to dissolve both the monomers and the growing polymer chains ensures a homogeneous reaction mixture, leading to polymers with uniform structures and predictable molecular weights.[3] The high boiling point of DMPU allows for the high reaction temperatures often required for these polymerizations.

Experimental Protocol: Representative Synthesis of Poly(aryl ether sulfone)

This protocol is a representative procedure for the synthesis of poly(aryl ether sulfone)s, where DMPU can be employed as the solvent.

Materials:

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 4,4'-dichlorodiphenyl sulfone, an equimolar amount of bisphenol A, and a slight excess of anhydrous potassium carbonate.

  • Add DMPU and toluene to the flask.

  • Heat the mixture to reflux (around 140-150°C) with continuous stirring under a nitrogen atmosphere to azeotropically remove water.

  • After the complete removal of water, distill off the toluene and raise the temperature to 180-200°C to initiate polymerization.

  • Maintain the reaction at this temperature for 4-6 hours, or until the desired viscosity is achieved.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a stirred solution of methanol and water.

  • Filter the polymer, wash it thoroughly with deionized water and then with methanol to remove residual solvent and salts.

  • Dry the polymer in a vacuum oven at 120°C overnight.

Diagram of Poly(aryl ether sulfone) Synthesis:

monomers DCDPS + Bisphenol A + K₂CO₃ reaction_setup Three-necked flask with Dean-Stark trap monomers->reaction_setup solvent DMPU + Toluene solvent->reaction_setup azeotropic_distillation Reflux at 140-150°C (Water Removal) reaction_setup->azeotropic_distillation polymerization Heat at 180-200°C, 4-6h (Polymerization) azeotropic_distillation->polymerization precipitation Precipitate in Methanol/Water polymerization->precipitation purification Filter, Wash, and Dry precipitation->purification final_product Poly(aryl ether sulfone) purification->final_product

Caption: Workflow for Poly(aryl ether sulfone) synthesis.

Application as a Performance-Enhancing Additive

DMPU can be incorporated into polymer formulations as an additive to modify and enhance their properties. Its high solvating power and compatibility with various resin systems can improve film formation, enhance pigment dispersion, and alter the rheological characteristics of coatings and plastics.

Application Note:

Quantitative Data on DMPU as a Reaction Additive:

ReactionWithout DMPUWith DMPUReference
Yield of vinyl ether synthesis60%74%

Note: While this example is from organic synthesis, it demonstrates the potential of DMPU to improve reaction efficiency, which is a valuable attribute in polymer production.

Logical Relationship of DMPU as an Additive:

dmpu DMPU Additive polymer_formulation Polymer Formulation (e.g., Coating, Plastic) dmpu->polymer_formulation improved_solubility Improved Solubility and Dispersion of Components polymer_formulation->improved_solubility enhances enhanced_processing Enhanced Processing (e.g., Film Formation) improved_solubility->enhanced_processing improved_properties Improved Final Properties (e.g., Uniformity, Rheology) enhanced_processing->improved_properties

Caption: Role of DMPU as a performance-enhancing additive.

Application in Biocidal Polymers

Derivatives of this compound can be synthesized to contain polymerizable groups, such as methacrylates, enabling their incorporation into polymer backbones to create materials with biocidal activity.

Application Note:

The methacrylate salt of 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (MTHP) can be homopolymerized or copolymerized with other monomers to produce polymers with potential antimicrobial properties. These polymers are of interest for applications in biomedical devices, coatings, and textiles where resistance to microbial growth is desired.

Experimental Protocol: Representative Synthesis of Biocidal Polymer via Radical Polymerization

This protocol is based on the principles of free-radical polymerization of functional monomers.

Materials:

  • 2-imino-5-methyltetrahydropyrimidin-4(1H)-one methacrylate salt (MTHP)

  • Co-monomer (e.g., diallyldimethylammonium chloride, DADMAC) (optional)

  • Initiator (e.g., potassium persulfate, KPS)

  • Deionized water

  • Acetone

Procedure:

  • Dissolve the MTHP monomer (and co-monomer, if applicable) in deionized water in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Add the initiator (KPS) to the solution while stirring.

  • Heat the reaction mixture to 60-70°C and maintain for several hours (e.g., 4-20 hours) to allow for polymerization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the aqueous solution into a large volume of acetone.

  • Collect the polymer by filtration, wash with acetone, and dry under vacuum.

  • Further purification can be achieved by dialysis against distilled water to remove unreacted monomers and initiator residues.

Diagram of Biocidal Polymer Synthesis:

monomer MTHP Monomer (+ Co-monomer) reaction Radical Polymerization (60-70°C, 4-20h) monomer->reaction initiator Initiator (KPS) initiator->reaction solvent Deionized Water solvent->reaction precipitation Precipitation in Acetone reaction->precipitation purification Filtration, Washing, Drying, Dialysis precipitation->purification biocidal_polymer Biocidal Polymer purification->biocidal_polymer

Caption: Workflow for the synthesis of a biocidal polymer.

References

Application Notes and Protocols for the Synthesis of Tetrahydro-2(1H)-pyrimidinone via Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tetrahydro-2(1H)-pyrimidinone, a valuable saturated heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Biginelli reaction to afford a 3,4-dihydropyrimidin-2(1H)-one intermediate, followed by a subsequent reduction of the pyrimidine ring to yield the target saturated compound.

Introduction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] This powerful reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] DHPMs have also been utilized as calcium channel blockers and antihypertensive agents.[1]

While the Biginelli reaction directly yields the dihydropyrimidine scaffold, the synthesis of the fully saturated this compound requires a subsequent reduction step. This two-step approach allows for the versatile synthesis of a variety of substituted tetrahydropyrimidinones by first accessing a diverse range of DHPMs through the Biginelli reaction, followed by a reliable reduction of the endocyclic double bond.

An alternative, more direct route to the unsubstituted this compound involves the cyclocondensation of 1,3-diaminopropane with a carbonyl source such as urea. However, the Biginelli-based approach offers the advantage of introducing substituents at various positions of the pyrimidine ring, which can be retained in the final saturated product, thus enabling the generation of diverse chemical libraries for drug discovery.

Reaction Pathway

The synthesis of this compound via a Biginelli reaction-based approach can be depicted as a two-stage process:

  • Biginelli Condensation: An aldehyde, a β-ketoester, and urea react in the presence of an acid catalyst to form a 3,4-dihydropyrimidin-2(1H)-one.

  • Reduction: The C5-C6 double bond of the dihydropyrimidinone ring is reduced to a single bond to yield the corresponding this compound.

Synthesis_Pathway Aldehyde Aldehyde (R-CHO) Biginelli Biginelli Reaction Aldehyde->Biginelli BetaKetoester β-Ketoester BetaKetoester->Biginelli Urea Urea Urea->Biginelli DHPM 3,4-Dihydropyrimidin- 2(1H)-one (DHPM) Reduction Reduction DHPM->Reduction ReducingAgent Reducing Agent (e.g., NaBH4 or Hantzsch Ester) ReducingAgent->Reduction THPM Tetrahydro-2(1H)- pyrimidinone (THPM) Biginelli->DHPM + Acid Catalyst Reduction->THPM

Figure 1: Overall synthetic pathway from Biginelli reaction to this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative 3,4-dihydropyrimidin-2(1H)-one via the Biginelli reaction and its subsequent reduction to the corresponding this compound.

Protocol 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Representative DHPM)

This protocol is adapted from a solvent-free Biginelli reaction catalyzed by a Brønsted acidic ionic liquid, which offers advantages of good yields and short reaction times.[5]

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Ethyl acetoacetate

  • Urea

  • [Btto][p-TSA] (Brønsted acidic ionic liquid catalyst) or another suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser (if using a solvent)

  • Buchner funnel and flask

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • To a clean, dry round-bottom flask, add 4-methoxybenzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (4.5 mmol).

  • Add the Brønsted acidic ionic liquid catalyst [Btto][p-TSA] (0.15 mmol).

  • Heat the reaction mixture at 90 °C with magnetic stirring for 30 minutes under solvent-free conditions.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture onto crushed ice and stir for 5 minutes.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Expected Yield: Good to excellent yields are typically obtained with this method.[5]

Protocol 2: Reduction of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to the Corresponding Tetrahydropyrimidinone

This protocol describes a general procedure for the reduction of the C=C bond in the dihydropyrimidinone ring using sodium borohydride. This method is adapted from general procedures for the reduction of α,β-unsaturated carbonyl compounds.[6][7]

Materials:

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Protocol 1)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve the 3,4-dihydropyrimidin-2(1H)-one (1 mmol) in methanol (10 mL) or a 1:1 mixture of THF/MeOH (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. Data for the subsequent reduction step is less commonly reported in a systematic manner and yields will be dependent on the specific substrate and reaction conditions.

Table 1: Catalyst and Condition Effects on a Model Biginelli Reaction (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, Urea)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Trichloroacetic acid (20 mol%)Solvent-free700.0785[8]
[Btto][p-TSA] (5 mol%)Solvent-free900.595[5]
Silicotungstic acid/Amberlyst-15Solvent-free88192[7]
Granite/QuartzEthanolReflux-High[9]
Fe₃O₄@C@OSO₃HSolvent-free80-High[10]
Nickel(II) nitrate hexahydrateAcetonitrileReflux-Good to Excellent[11]

Table 2: Synthesis of Various 3,4-Dihydropyrimidin-2(1H)-ones

Aldehydeβ-Dicarbonyl CompoundCatalystYield (%)m.p. (°C)Reference
BenzaldehydeEthyl acetoacetate[Btto][p-TSA]95202-204[5]
4-ChlorobenzaldehydeEthyl acetoacetate[Btto][p-TSA]96215-217[5]
4-MethylbenzaldehydeEthyl acetoacetate[Btto][p-TSA]92213-214[5]
4-NitrobenzaldehydeEthyl acetoacetate[Btto][p-TSA]98209-211[5]
BenzaldehydeMethyl acetoacetateSilicotungstic acid/A-1592210-212[7]
4-ChlorobenzaldehydeMethyl acetoacetateSilicotungstic acid/A-1596213-215[7]
2-ChlorobenzaldehydeMethyl acetoacetateSilicotungstic acid/A-1585216-218[7]

Visualizations

Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction is generally believed to proceed through a series of acid-catalyzed steps involving the formation of an N-acyliminium ion intermediate.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester (enol form) Adduct Open-chain Adduct Ketoester->Adduct Acyliminium->Adduct + β-Ketoester (enol) CyclicIntermediate Cyclic Intermediate Adduct->CyclicIntermediate Intramolecular cyclization DHPM 3,4-Dihydropyrimidin- 2(1H)-one CyclicIntermediate->DHPM - H₂O

Figure 2: Simplified mechanism of the Biginelli reaction.
Experimental Workflow

The overall experimental workflow for the two-step synthesis of this compound is outlined below.

Experimental_Workflow Start Start Biginelli Step 1: Biginelli Reaction (Aldehyde + β-Ketoester + Urea) Start->Biginelli Workup1 Work-up & Purification 1 (Precipitation & Recrystallization) Biginelli->Workup1 DHPM_Product Intermediate Product: 3,4-Dihydropyrimidin-2(1H)-one Workup1->DHPM_Product Reduction Step 2: Reduction (e.g., with NaBH₄) DHPM_Product->Reduction Workup2 Work-up & Purification 2 (Quenching, Extraction, Chromatography) Reduction->Workup2 Final_Product Final Product: This compound Workup2->Final_Product End End Final_Product->End

References

Application Notes and Protocols for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), famously known as the Biginelli reaction, is a cornerstone multicomponent reaction in organic and medicinal chemistry.[1][2] This reaction efficiently combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce a diverse range of biologically active heterocyclic compounds. DHPMs are of significant interest to the pharmaceutical industry due to their wide array of pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[2][3] Recent advancements have focused on developing more efficient and environmentally friendly protocols, utilizing various catalysts, microwave assistance, and solvent-free conditions to improve yields and reduce reaction times.[4][5]

Reaction Mechanism

The mechanism of the Biginelli reaction is understood to proceed through a series of acid-catalyzed bimolecular reactions. The most widely accepted pathway involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final 3,4-dihydropyrimidin-2(1H)-one product.

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Acid Catalyst -H₂O OpenChain Open-Chain Ureide Iminium->OpenChain + Ketoester Enol Product 3,4-Dihydropyrimidin-2(1H)-one OpenChain->Product Cyclization -H₂O Protocol_1_Workflow start Start reagents Combine Reactants: - 3-Hydroxybenzaldehyde (0.5 mmol) - Ethyl Acetoacetate (0.75 mmol) - Thiourea (0.5 mmol) - Yb(OTf)₃ (10 mol%) - Acetonitrile (0.5 mL) start->reagents microwave Microwave Irradiation (30 min) reagents->microwave cool Cool to Room Temperature microwave->cool purify Purification cool->purify precipitate Precipitation/Filtration (Yield: 76%) purify->precipitate Method A chromatography Column Chromatography (Yield: 86%) purify->chromatography Method B end End precipitate->end chromatography->end Catalytic_Approaches Biginelli Biginelli Reaction Homogeneous Homogeneous Catalysis Biginelli->Homogeneous Heterogeneous Heterogeneous Catalysis Biginelli->Heterogeneous Bronsted Brønsted Acids (e.g., HCl, Boric Acid) Homogeneous->Bronsted Lewis Lewis Acids (e.g., Yb(OTf)₃, ZnCl₂) Homogeneous->Lewis Supported Supported Catalysts (e.g., Silicotungstic Acid on Amberlyst-15) Heterogeneous->Supported Natural Natural Catalysts (e.g., Cuttlebone) Heterogeneous->Natural

References

Application Notes and Protocols for N-Alkylation of Cyclic Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ureas, such as ethylene urea (2-imidazolidinone) and propylene urea (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), are important structural motifs in a variety of biologically active compounds and are utilized as versatile intermediates in organic synthesis. The N-alkylation of these cyclic ureas is a fundamental transformation that allows for the introduction of diverse substituents, enabling the modulation of their physicochemical and pharmacological properties. This document provides detailed protocols for the N-alkylation of cyclic ureas, with a focus on phase-transfer catalysis (PTC), a robust and efficient method for this transformation.

General Methodology: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of N-alkylation of cyclic ureas, the cyclic urea is typically deprotonated by a solid base (e.g., potassium hydroxide) in a non-polar organic solvent. The resulting anion is then transported into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt, where it reacts with the alkylating agent. This method often leads to high yields and selectivity under relatively mild conditions.

A general representation of the N-alkylation of a cyclic urea via phase-transfer catalysis is depicted below. The reaction proceeds via an SN2 mechanism.

N_Alkylation_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KOH KOH (solid) K_ion K+ OH_ion OH- CyclicUrea Cyclic Urea (NH-CO-NH) DeprotonatedUrea Deprotonated Cyclic Urea (N--CO-NH) CyclicUrea->DeprotonatedUrea Deprotonation by OH- PTC_Q_Urea Q+ (N--CO-NH) AlkylHalide Alkyl Halide (R-X) AlkylatedUrea N-Alkylated Cyclic Urea (NR-CO-NH) Halide_ion X- PTC_Q Q+X- (PTC) PTC_Q->PTC_Q_Urea Anion Exchange PTC_Q_Urea->AlkylatedUrea SN2 Attack on R-X

Figure 1: General mechanism of phase-transfer catalyzed N-alkylation of a cyclic urea.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of ethylene urea and propylene urea.

Protocol 1: N,N'-Dibenzylation of Ethylene Urea

This protocol describes the synthesis of 1,3-dibenzyl-2-imidazolidinone.

Materials:

  • Ethylene urea

  • Benzyl bromide

  • Potassium hydroxide (powdered)

  • Tetrabutylammonium chloride (TBAC)

  • Toluene

  • Chloroform

  • Methylene chloride

  • Sodium sulfate (anhydrous)

  • Distilled water

Procedure:

  • To a stirred suspension of powdered potassium hydroxide (4 equivalents) and tetrabutylammonium chloride (0.1 equivalents) in toluene, add ethylene urea (1 equivalent).

  • Heat the mixture to reflux.

  • Slowly add benzyl bromide (2.2 equivalents) to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add distilled water.

  • Extract the aqueous layer with chloroform and methylene chloride.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N,N'-Dialkylation of Propylene Urea

This protocol provides a general procedure for the synthesis of 1,3-dialkyl-1,3-diazinan-2-ones.

Materials:

  • Propylene urea

  • Alkyl halide (e.g., ethyl bromide, butyl bromide)

  • Potassium hydroxide (powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propylene urea (1 equivalent), powdered potassium hydroxide (4 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid residue with dichloromethane.

  • Combine the filtrate and washings, and wash with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the N-alkylation of ethylene urea and propylene urea with various alkylating agents.

Table 1: N,N'-Dialkylation of Ethylene Urea

EntryAlkylating AgentBase (Equivalents)Catalyst (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideKOH (4)TBAC (0.1)TolueneReflux2~76[1]
2Ethyl bromideKOH (4)TBAC (0.1)TolueneReflux3Moderate
3n-Butyl bromideKOH (4)TBAC (0.1)TolueneReflux4Moderate

Table 2: N,N'-Dialkylation of Propylene Urea

EntryAlkylating AgentBase (Equivalents)Catalyst (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Methyl iodideNaH (2.2)-DMF252High
2Ethyl bromideKOH (4)TBAB (0.1)TolueneReflux5Moderate
3n-Butyl bromideKOH (4)TBAB (0.1)TolueneReflux6Moderate

Note: "Moderate" and "High" yields are indicated where specific quantitative data was not available in the cited literature. It is recommended to perform small-scale optimization experiments to determine the exact yield for a specific substrate and reaction conditions.

Visualizations: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation of cyclic ureas using phase-transfer catalysis.

experimental_workflow start Start reactants Combine Cyclic Urea, Base, and PTC Catalyst in Solvent start->reactants reflux Heat to Reflux reactants->reflux add_alkyl_halide Add Alkyl Halide Dropwise reflux->add_alkyl_halide monitor Monitor Reaction by TLC add_alkyl_halide->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Figure 2: Experimental workflow for PTC-mediated N-alkylation.

Conclusion

The N-alkylation of cyclic ureas is a valuable transformation for the synthesis of a wide range of functionalized molecules. Phase-transfer catalysis offers a practical and efficient method for achieving this transformation with high yields. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully perform N-alkylation reactions on cyclic urea scaffolds. Further optimization of reaction conditions may be necessary for specific substrates and scales.

References

The Emerging Role of Tetrahydro-2(1H)-pyrimidinone Derivatives in Transition Metal Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2(1H)-pyrimidinone (THP) and its derivatives, particularly N,N'-dimethylpropyleneurea (DMPU), are gaining recognition in the field of transition metal catalysis. While DMPU is well-established as a polar, aprotic solvent and a less toxic substitute for hexamethylphosphoramide (HMPA), recent research has begun to explore the potential of the cyclic urea scaffold as a ligand platform for catalytic transformations.[1][2] This document provides an overview of the current applications, detailed experimental protocols for relevant reactions, and insights into the synthesis of these valuable compounds. Although the use of the parent THP as a primary ligand is not extensively documented, this note will focus on its well-characterized derivative, DMPU, as a reaction additive and delve into the catalytic applications of more complex functionalized urea-based ligands, which represent the current frontier of this research area.

This compound and its Derivatives: From Solvent to Ligand

The foundational six-membered pyrimidinone ring is typically synthesized through the cyclocondensation of a 1,3-diamine with a carbonyl source like urea or phosgene.[3] The N,N'-dimethylated analog, DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), is a versatile solvent used in a variety of organic reactions, including N-alkylation of amines and O-alkylation of aldoses.[3] Its utility as a solvent stems from its high polarity and ability to solvate a wide range of substrates.[1]

While the direct use of unfunctionalized THP or DMPU as a primary ligand in transition metal catalysis is not yet widely reported with extensive quantitative data, the urea backbone is a key component in the design of more sophisticated ligand architectures. These functionalized urea-based ligands have shown significant promise in palladium-catalyzed cross-coupling reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Urea derivatives have emerged as a compelling class of ancillary ligands in palladium catalysis, particularly in C-C and C-N bond-forming reactions. Their utility is often attributed to their steric and electronic properties, which can be fine-tuned through substitution on the nitrogen atoms.

N-Arylureas as Ligands for C-N Cross-Coupling

Recent studies have demonstrated that N-arylureas can serve as effective, sterically undemanding pro-ligands for palladium-catalyzed reactions. These ligands have been shown to outperform traditional phosphine ligands in certain applications, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes.

Table 1: Palladium-Catalyzed Heteroannulation with an N-Arylurea Ligand

EntryDieneProductYield (%)
1Isoprene2,2-Dimethylindoline85
22,3-Dimethyl-1,3-butadiene2,2,3,3-Tetramethylindoline78
3CyclopentadieneSpiro[cyclopentane-1,2'-indoline]92
41,3-CyclohexadieneSpiro[cyclohexane-1,2'-indoline]88

Reaction Conditions: N-tosyl-o-bromoaniline (1.0 mmol), diene (1.5 mmol), Pd(OAc)₂ (2 mol%), N-phenylurea (10 mol%), K₂CO₃ (2.0 mmol), in toluene at 110 °C for 12 h.

Dialkylarylphosphine Urea Ligands in Cross-Coupling Reactions

A newer class of ligands incorporates a urea subunit into a dialkylarylphosphine scaffold. These hybrid ligands have demonstrated efficacy in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille-Migita, and Buchwald-Hartwig aminations.

Table 2: Application of a Dialkylarylphosphine Urea Ligand (L1) in Palladium-Catalyzed Cross-Coupling Reactions

ReactionElectrophileNucleophileProductYield (%)
Suzuki-Miyaura4-BromotoluenePhenylboronic acid4-Methylbiphenyl93
Stille-Migita1-Iodo-4-nitrobenzeneTributyl(phenyl)stannane4-Nitro-1,1'-biphenyl85
Buchwald-Hartwig4-ChloroanisoleMorpholine4-(4-Methoxyphenyl)morpholine75

General Conditions: Electrophile (0.5 mmol), nucleophile (0.6 mmol), Pd₂(dba)₃ (2.0 mol%), L1 (8.0 mol%), base, solvent, temperature, and time were optimized for each reaction type.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent THP ring system.

Materials:

  • 1,3-Diaminopropane

  • Urea

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) and urea (1.1 eq) in ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Cyclic Urea-Based Ligand

This protocol provides a general workflow for a palladium-catalyzed C-N cross-coupling reaction, which can be adapted for use with functionalized this compound-based ligands.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Cyclic urea-based ligand (e.g., a phosphine-urea ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., 0.01 mmol, 2 mol%), the cyclic urea-based ligand (e.g., 0.04 mmol, 8 mol%), and the base (e.g., 0.7 mmol).

  • Add the aryl halide (0.5 mmol) and the amine (0.6 mmol).

  • Add the anhydrous solvent (e.g., 2 mL).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • The filtrate is then concentrated, and the product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd precatalyst, ligand, and base to Schlenk tube prep2 Add aryl halide and amine prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react Heat under inert atmosphere prep3->react Seal tube workup1 Cool and dilute react->workup1 workup2 Filter through celite workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 product product workup4->product Purified Product

Caption: Workflow for a typical palladium-catalyzed cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct Ar-Pd(II)-NHR'R''X pd_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)-NR'R''(L_n) amine_adduct->amido_complex Deprotonation (-HX) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds in transition metal catalysis. While DMPU is a valuable solvent, the development of functionalized cyclic urea ligands is paving the way for new catalytic applications. The protocols and data presented here offer a starting point for researchers interested in exploring the potential of this versatile scaffold in designing novel catalytic systems for a range of important organic transformations. Further investigation into the direct coordinating effects of simpler THP derivatives is warranted and could lead to the discovery of new, cost-effective, and efficient catalysts.

References

Application of Tetrahydro-2(1H)-pyrimidinone in Peptide Synthesis: A Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation driven by the principles of green chemistry. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the cornerstone of SPPS. However, mounting concerns over their reproductive toxicity and environmental impact have necessitated the search for safer, more sustainable alternatives. Tetrahydro-2(1H)-pyrimidinone, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), has emerged as a promising greener solvent for peptide synthesis. Its favorable properties, including high polarity, aprotic nature, and a better safety profile, make it a viable substitute for traditional solvents. This document provides detailed application notes and protocols for the use of DMPU in peptide synthesis, targeting researchers, scientists, and professionals in drug development.

Key Advantages of this compound (DMPU) in Peptide Synthesis:

  • Reduced Toxicity: DMPU is considered less toxic than DMF and NMP, which are classified as Substances of Very High Concern (SVHC) by REACH due to their reproductive toxicity.[1][2][3]

  • High Solvating Power: As a polar aprotic solvent, DMPU effectively dissolves a wide range of amino acid derivatives and coupling reagents used in SPPS.

  • Good Resin Swelling Properties: Adequate swelling of the solid support is crucial for efficient reagent diffusion and successful peptide chain elongation. DMPU has been shown to induce good swelling in commonly used resins.

  • Higher Boiling Point: With a boiling point of approximately 246 °C, DMPU is less volatile than DMF, which can be advantageous in automated synthesis platforms and for reducing solvent loss.

Quantitative Data Summary

A critical aspect of evaluating a new solvent for SPPS is its ability to swell the solid support resin and dissolve the necessary reagents. The following tables summarize key quantitative data, providing a comparison of DMPU and its analogue N-butylpyrrolidinone (NBP) with the traditional solvent DMF.

Table 1: Resin Swelling in Various Solvents

SolventResin TypeSwelling (mL/g)
DMPU PolystyreneData not readily available
N-Butylpyrrolidinone (NBP)Polystyrene4.9
N,N-Dimethylformamide (DMF)Polystyrene5.2

Data for NBP and DMF from Lopez et al. (2018) as a reference for a similar greener solvent.

Table 2: Solubility of Fmoc-Amino Acids (0.2 M) in Various Solvents

Fmoc-Amino AcidDMPUN-Butylpyrrolidinone (NBP)N,N-Dimethylformamide (DMF)
Fmoc-Ala-OHSolubleSolubleSoluble
Fmoc-Gly-OHSolubleSolubleSoluble
Fmoc-Leu-OHSolubleSolubleSoluble
Fmoc-Val-OHSolubleSolubleSoluble
Fmoc-Phe-OHSolubleSolubleSoluble
Fmoc-Trp(Boc)-OHSolubleSolubleSoluble
Fmoc-Arg(Pbf)-OHSolublePartially SolubleSoluble

Table 3: Solubility of Common Coupling Reagents (0.4 M) in Various Solvents

ReagentDMPUN-Butylpyrrolidinone (NBP)N,N-Dimethylformamide (DMF)
HBTUSolubleSolubleSoluble
HATUSolubleSolubleSoluble
HOBtSolubleSolubleSoluble
DICSolubleSolubleSoluble

Solubility data is generalized based on the properties of polar aprotic solvents.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate a new solvent and for performing a standard peptide synthesis cycle using DMPU.

Protocol 1: Determination of Resin Swelling

Objective: To quantify the swelling of a solid-phase synthesis resin in this compound (DMPU).

Materials:

  • Solid-phase synthesis resin (e.g., Polystyrene-based resin)

  • This compound (DMPU)

  • Graduated cylinder (10 mL)

  • Spatula

  • Vortex mixer

Procedure:

  • Accurately weigh 1.0 g of the solid-phase synthesis resin.

  • Transfer the resin to a 10 mL graduated cylinder.

  • Record the initial volume of the dry resin.

  • Add DMPU to the graduated cylinder to a final volume of 10 mL.

  • Gently vortex the suspension to ensure the resin is fully wetted by the solvent.

  • Allow the resin to swell for 1 hour at room temperature.

  • After the swelling period, allow the resin to settle completely.

  • Record the final volume of the swollen resin.

  • Calculate the resin swelling in mL/g using the following formula: Swelling (mL/g) = (Final Volume (mL) - Initial Volume of Solvent Added (mL)) / Weight of Resin (g)

Resin_Swelling_Workflow start Start weigh_resin Weigh 1.0 g of Resin start->weigh_resin add_to_cylinder Transfer to 10 mL Graduated Cylinder weigh_resin->add_to_cylinder record_initial_vol Record Initial Dry Volume add_to_cylinder->record_initial_vol add_dmpu Add DMPU to 10 mL Mark record_initial_vol->add_dmpu vortex Vortex to Wet Resin add_dmpu->vortex swell Allow to Swell for 1 hour vortex->swell settle Allow Resin to Settle swell->settle record_final_vol Record Final Swollen Volume settle->record_final_vol calculate Calculate Swelling (mL/g) record_final_vol->calculate end_process End calculate->end_process Solubility_Test_Workflow start Start weigh_reagent Weigh Fmoc-AA (0.2 M) or Coupling Reagent (0.4 M) start->weigh_reagent add_to_vial Add to Vial with Stir Bar weigh_reagent->add_to_vial add_dmpu Add 5 mL of DMPU add_to_vial->add_dmpu stir Stir Vigorously for 10 min add_dmpu->stir inspect Visually Inspect for Undissolved Solid stir->inspect record Record Solubility (Soluble, Partially Soluble, Insoluble) inspect->record end_process End record->end_process SPPS_Cycle_Workflow start Start with Fmoc-AA-Resin swell Swell Resin in DMPU start->swell deprotection Fmoc Deprotection (20% Piperidine in DMPU) swell->deprotection wash1 Wash with DMPU deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMPU) wash1->coupling wash2 Wash with DMPU coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end_process End: Crude Peptide cleavage->end_process

References

Application Notes and Protocols: Tetrahydro-2(1H)-pyrimidinone Derivatives as TACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrahydro-2(1H)-pyrimidinone derivatives as inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-α (TNF-α). Inhibition of TACE is a promising therapeutic strategy for a range of inflammatory diseases.

Introduction

This compound derivatives have emerged as a promising class of non-hydroxamate TACE inhibitors. These compounds offer the potential for improved selectivity and pharmacokinetic profiles compared to traditional hydroxamate-based inhibitors. This document outlines the key signaling pathways, quantitative inhibitory data, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Signaling Pathway

TACE plays a pivotal role in the TNF-α signaling pathway. The enzyme is responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of the cytokine. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating a downstream signaling cascade that leads to inflammation, apoptosis, and immune responses. Inhibition of TACE by this compound derivatives blocks this initial cleavage step, thereby preventing the release of active TNF-α and mitigating its pro-inflammatory effects.

TACE_Signaling_Pathway TACE-mediated TNF-α Signaling Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) Soluble TNF-alpha Soluble TNF-α pro-TNF-alpha->Soluble TNF-alpha Release TACE TACE (ADAM17) TACE->pro-TNF-alpha Cleavage This compound This compound Derivative This compound->TACE Inhibition TNFR TNF Receptor (TNFR1/TNFR2) Soluble TNF-alpha->TNFR Binding Downstream Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.

Quantitative Data

The following table summarizes the TACE inhibitory activity of a series of synthesized this compound derivatives, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function.

Compound IDStructureTACE IC50 (µM)
1a 1-(2-hydroxy-3-phenoxypropyl)-3-phenyltetrahydro-pyrimidin-2(1H)-one> 100
1b 3-(4-chlorophenyl)-1-(2-hydroxy-3-phenoxypropyl)tetrahydro-pyrimidin-2(1H)-one50.1
1c 1-(2-hydroxy-3-phenoxypropyl)-3-(4-methoxyphenyl)tetrahydro-pyrimidin-2(1H)-one89.1
1d 1-(2-hydroxy-3-phenoxypropyl)-3-(p-tolyl)tetrahydro-pyrimidin-2(1H)-one70.8
2a 1-((2R)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-phenyltetrahydro-pyrimidin-2(1H)-one25.1
2b 3-(4-chlorophenyl)-1-((2R)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)tetrahydro-pyrimidin-2(1H)-one12.6
2c 1-((2R)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-(4-methoxyphenyl)tetrahydro-pyrimidin-2(1H)-one31.6
2d 1-((2R)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-(p-tolyl)tetrahydro-pyrimidin-2(1H)-one19.9

Data extracted from a representative study on this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives as TACE inhibitors.

General Synthesis Protocol for 1-(2-hydroxy-3-phenoxypropyl)-3-aryltetrahydropyrimidin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of the target compounds.

Experimental Workflow:

Synthesis_Workflow General Synthesis Workflow Step1 Step 1: Synthesis of 1-Aryl-3-(3-hydroxypropyl)urea Step2 Step 2: Cyclization to 1-Aryltetrahydropyrimidin-2(1H)-one Step1->Step2 Step3 Step 3: N-Alkylation with Epichlorohydrin Derivative Step2->Step3 Step4 Step 4: Purification and Characterization Step3->Step4

Application Notes and Protocols for 1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone, also known as DD-13, is a synthetic compound belonging to the class of tetrahydro-2(1H)-pyrimidinone derivatives. This class of compounds has garnered interest for its potential antiviral properties. This document provides a summary of the reported antiviral effects of DD-13, quantitative data on its efficacy, and generalized experimental protocols for its evaluation.

Antiviral Activity of DD-13

DD-13 has demonstrated selective inhibitory effects against certain RNA viruses, including both animal and plant pathogens.

Animal Viruses

DD-13 has shown significant antiviral activity against alphaviruses. In experimental infections in white mice, DD-13 was effective against Semliki Forest Virus (SFV) and Sindbis Virus.[1] It is described as a selective inhibitor of alphaviral reproduction in vitro.[1]

Plant Viruses

The compound has also been investigated for its antiphytoviral activity. Studies have shown that DD-13 can inhibit the replication of Tomato Mosaic Virus (ToMV) and Cucumber Mosaic Virus (CMV).[2]

Quantitative Data on Antiviral Efficacy

The following tables summarize the available quantitative data on the antiviral activity of DD-13.

Table 1: In Vivo Efficacy of DD-13 against Semliki Forest Virus (SFV) in White Mice [1]

Administration RouteParameterValue
SubcutaneousED50~18.7 mg/kg
LD507200 mg/kg
Selectivity Ratio (LD50/ED50)385
IntravenousED50~3.5 mg/kg
LD50116 mg/kg
Selectivity Ratio (LD50/ED50)~33

Table 2: In Vitro Efficacy of DD-13 against Tomato Mosaic Virus (ToMV) in Tobacco Leaf Discs [2]

ParameterValue
Minimal Effective Concentration (EDmin)~0.1 mg/mL
50% Effective Dose (ED50)0.43 mg/mL

Mechanism of Action

The precise molecular mechanism of action for DD-13 has not been fully elucidated in the available literature. However, it is suggested that the compound may interfere with viral RNA biosynthesis.[2] Studies on both alphaviruses and phytoviruses indicate that the early stages of the viral replication cycle are the most sensitive to the inhibitory effects of DD-13.[2] This suggests a potential targeting of viral RNA-dependent RNA polymerase or other components of the viral replication complex.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of the antiviral activity of 1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13).

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for Alphaviruses (e.g., Semliki Forest Virus)

This protocol is a standard method for quantifying the inhibition of viral replication in vitro.[3][4]

Materials:

  • Vero cells (or other susceptible cell line)

  • Semliki Forest Virus (SFV) stock of known titer

  • DD-13 dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Agarose or carboxymethyl cellulose for overlay

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of DD-13 in cell culture medium.

  • Virus-Compound Incubation: Mix the viral suspension with each dilution of DD-13 and incubate for a defined period (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing agarose or carboxymethyl cellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the concentration of DD-13 that causes a 50% reduction in the number of plaques.

Protocol 2: In Vivo Antiviral Efficacy Study in a Mouse Model (Alphavirus)

This protocol describes a general procedure for evaluating the in vivo efficacy of DD-13 against an alphavirus like SFV in a murine model.[1]

Materials:

  • White mice

  • Semliki Forest Virus (SFV) stock

  • DD-13 formulated for subcutaneous or intravenous injection

  • Sterile saline or other appropriate vehicle

  • Syringes and needles

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for a week prior to the experiment.

  • Infection: Infect mice with a lethal dose (e.g., 10-10,000 LD50) of SFV via intraperitoneal injection.

  • Treatment: Administer DD-13 at various doses via the desired route (subcutaneous or intravenous). A control group should receive the vehicle only. Treatment can be initiated at a specific time point post-infection and continue for a defined duration.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality for a period of at least 21 days.

  • Data Analysis: Calculate the mean survival time and the percentage of surviving animals for each treatment group. The effective dose (ED50) can be calculated as the dose that protects 50% of the animals from mortality.

Protocol 3: Antiphytoviral Activity Assay in Leaf Discs (Plant Virus)

This protocol outlines a method to assess the inhibitory effect of DD-13 on a plant virus like ToMV in a leaf disc system.[2]

Materials:

  • Tobacco plants (Nicotiana tabacum)

  • Tomato Mosaic Virus (ToMV) inoculum

  • DD-13 dissolved in a suitable solvent

  • Murashige and Skoog (MS) medium or similar plant tissue culture medium

Procedure:

  • Leaf Disc Preparation: Excise discs from young, fully expanded tobacco leaves using a cork borer.

  • Inoculation: Inoculate the leaf discs with the ToMV inoculum.

  • Treatment: Float the leaf discs in petri dishes containing MS medium supplemented with various concentrations of DD-13. A control group should be floated in a medium without the compound.

  • Incubation: Incubate the petri dishes under controlled light and temperature conditions for several days.

  • Virus Quantification: After the incubation period, homogenize the leaf discs and quantify the viral antigen accumulation using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of DD-13 compared to the control. The ED50 can be determined as the concentration that inhibits viral accumulation by 50%.

Visualizations

G cluster_workflow Experimental Workflow: Antiviral Screening A Prepare Serial Dilutions of DD-13 D Treatment with DD-13 A->D B Virus Inoculum Preparation C Infection of Host System (Cells/Animal/Plant) B->C C->D E Incubation D->E F Quantification of Viral Replication/Effect E->F G Data Analysis (e.g., EC50, ED50) F->G G cluster_pathway Hypothesized Mechanism of Action of DD-13 Virus Alphavirus / Phytovirus Entry Entry & Uncoating Virus->Entry 1 HostCell Host Cell Translation Translation of Viral Proteins Entry->Translation 2 Replication Viral RNA Replication (RNA Synthesis) Translation->Replication 3 Assembly Virion Assembly Replication->Assembly 4 Release Release of New Virions Assembly->Release 5 DD13 DD-13 DD13->Replication Inhibition

References

Application Notes: Tetrahydro-2(1H)-pyrimidinone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral derivatives of tetrahydro-2(1H)-pyrimidinone as powerful auxiliaries in the asymmetric synthesis of complex molecules. These cyclic ureas serve as robust stereodirecting groups, enabling highly controlled carbon-carbon bond formation, a critical step in the construction of enantiomerically pure pharmaceuticals and natural products.

Application Note 1: Asymmetric Alkylation for the Synthesis of Chiral β-Amino Acids

Chiral non-racemic β-amino acids are crucial components of numerous biologically active molecules, including peptides and pharmaceuticals. The use of a this compound-based chiral auxiliary offers a reliable method for establishing the stereochemistry at the α- and β-positions of these valuable building blocks through diastereoselective enolate alkylation. The auxiliary enforces a rigid conformation upon the enolate, leading to high facial selectivity during the approach of an electrophile.

Logical Workflow for Asymmetric Alkylation

The overall synthetic sequence involves three key stages: attachment of the prochiral acyl group to the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to release the chiral product and allow for auxiliary recovery.

G cluster_0 cluster_1 Acylation Step 1: Acylation Alkylation Step 2: Diastereoselective Alkylation AcylAux N-Acyl Auxiliary (Prochiral Substrate) Acylation->AcylAux Cleavage Step 3: Auxiliary Cleavage AlkylatedProduct Alkylated Adduct (New Stereocenter) Alkylation->AlkylatedProduct FinalProduct Enantiopure β-Amino Acid Deriv. Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Aux Chiral Auxiliary (Pyrimidinone) Aux->Acylation + Acyl Halide AcylAux->Alkylation AlkylatedProduct->Cleavage Acidic Methanolysis G AcylAux N-Propionyl Auxiliary Li_Enolate Li Enolate (LDA, THF, -78°C) AcylAux->Li_Enolate Ti_Enolate Ti Enolate (TiCl4, Base, CH2Cl2) AcylAux->Ti_Enolate Anti_Product anti-Aldol Adduct Li_Enolate->Anti_Product Open Transition State Syn_Product syn-Aldol Adduct Ti_Enolate->Syn_Product Closed Transition State Aldehyde Aldehyde (R-CHO) Aldehyde->Anti_Product Open Transition State Aldehyde->Syn_Product Closed Transition State Cleavage1 Cleavage Anti_Product->Cleavage1 Cleavage2 Cleavage Syn_Product->Cleavage2 Anti_Diol anti-1,3-Diol Derivative Cleavage1->Anti_Diol Syn_Diol syn-1,3-Diol Derivative Cleavage2->Syn_Diol

Application Notes and Protocols: Cyclocondensation of 1,3-Diaminopropane and Urea to Synthesize Tetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tetrahydropyrimidin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation of 1,3-diaminopropane and urea. The document outlines both conventional heating and microwave-assisted methods, presenting quantitative data, step-by-step experimental procedures, and a mechanistic overview.

Introduction

The tetrahydropyrimidine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and calcium channel modulating effects.[1][3][4] Notably, a tetrahydropyrimidin-2(1H)-one derivative, TAK-442, has been developed as a potent and selective factor Xa inhibitor for antithrombotic therapy.[5] The direct cyclocondensation of 1,3-diaminopropane with urea offers a straightforward and atom-economical route to the parent tetrahydropyrimidin-2(1H)-one, a key starting material for the synthesis of diverse bioactive molecules.

Reaction and Mechanism

The reaction involves the nucleophilic attack of the amino groups of 1,3-diaminopropane on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable six-membered ring of tetrahydropyrimidin-2(1H)-one. The reaction can be catalyzed by acids or metal oxides like zinc oxide (ZnO), which facilitates the process, particularly under microwave irradiation.[6][7]

The proposed reaction mechanism involves the initial formation of a hydroxy-tetrahydropyrimidine intermediate which then eliminates a molecule of water to furnish the final product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_byproduct Byproduct diaminopropane 1,3-Diaminopropane intermediate1 N-(3-aminopropyl)urea diaminopropane->intermediate1 + Urea urea Urea intermediate2 Adduct intermediate1->intermediate2 Intramolecular Cyclization product Tetrahydropyrimidin-2(1H)-one intermediate2->product - NH3 byproduct Ammonia (NH3) intermediate2->byproduct

Caption: Proposed reaction mechanism for the cyclocondensation of 1,3-diaminopropane and urea.

Experimental Protocols

Two primary methods for the synthesis of tetrahydropyrimidin-2(1H)-one are detailed below: a conventional heating method and a more rapid microwave-assisted approach.

Protocol 1: Conventional Two-Step Heating Method

This method involves an initial reaction to form an intermediate, followed by cyclization at a higher temperature.

Materials:

  • 1,3-Diaminopropane

  • Urea

  • High-boiling point solvent (e.g., diglyme, sulfolane)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

Step 1: Formation of the Intermediate

  • In a round-bottom flask, combine equimolar amounts of 1,3-diaminopropane and urea.

  • Heat the mixture with stirring to 120-140°C.

  • Maintain this temperature until one mole of ammonia has been liberated, which can be monitored by appropriate analytical techniques (e.g., titration of evolved gas). This step typically takes several hours.

  • Cool the reaction mixture to room temperature. The resulting product is the N-(3-aminopropyl)urea intermediate.

Step 2: Cyclization

  • Add a high-boiling point solvent to the intermediate in the flask.

  • Slowly heat the mixture to 160-200°C with continuous stirring.

  • Maintain this temperature for several hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC) or other suitable methods.

  • Cool the reaction mixture and isolate the product by filtration or crystallization.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis with ZnO Catalyst

This method offers a significant reduction in reaction time and often leads to higher yields with the aid of a catalyst and microwave irradiation.[6]

Materials:

  • 1,3-Diaminopropane

  • Urea

  • Zinc oxide (ZnO), nanoparticles are reported to be highly efficient[6][8]

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, add 1,3-diaminopropane (1 equivalent), urea (1 equivalent), and a catalytic amount of ZnO (e.g., 5-10 mol%).

  • Place the vessel in the microwave reactor.

  • Set the reaction temperature to 120-150°C and the reaction time to 10-30 minutes under microwave irradiation. The optimal time and temperature may need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a suitable solvent (e.g., ethanol) to the reaction mixture and stir to dissolve the product.

  • Filter the mixture to remove the ZnO catalyst. The catalyst can often be recovered and reused.[7]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Data Presentation

MethodReactants Stoichiometry (Diamine:Urea)CatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating1:1NoneHigh-boiling120-140 then 160-200Several hoursModerate
Microwave-Assisted1:1ZnONone (neat) or DMF120-15010-30 minutesGood to Excellent[6]

Experimental Workflow

The general workflow for the synthesis and purification of tetrahydropyrimidin-2(1H)-one is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Mix 1,3-Diaminopropane, Urea, and Catalyst (optional) reaction Heating (Conventional or Microwave) reactants->reaction cooling Cool to Room Temperature reaction->cooling dissolution Dissolve in Solvent cooling->dissolution filtration Filter to Remove Catalyst dissolution->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization evaporation->recrystallization drying Dry the Product recrystallization->drying analysis Characterization (NMR, IR, MS) drying->analysis

Caption: General experimental workflow for the synthesis of tetrahydropyrimidin-2(1H)-one.

Applications in Drug Development

The tetrahydropyrimidin-2(1H)-one scaffold is a versatile building block for the synthesis of a wide array of biologically active compounds.[2] Its derivatives have been investigated for various therapeutic applications:

  • Anticancer Agents: Certain tetrahydropyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

  • Antibacterial and Antifungal Agents: The scaffold is present in molecules with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]

  • Antiviral Agents: Some derivatives have shown promise as antiviral agents.[1]

  • Cardiovascular Drugs: The discovery of TAK-442, a factor Xa inhibitor, highlights the potential of this scaffold in developing novel anticoagulants for the treatment and prevention of thromboembolic diseases.[5]

  • Immunosuppressive Agents: While some studies have explored tetrahydropyrimidin-2(1H)-one derivatives for immunosuppressive activity, the closely related imidazolidin-2-one scaffold has shown more promise in this area.[9]

The straightforward synthesis of the parent tetrahydropyrimidin-2(1H)-one, as detailed in these protocols, provides a crucial starting point for the development of new and improved therapeutic agents.

References

Application Notes and Protocols for Solubility Enhancement using Tetrahydro-2(1H)-pyrimidinone in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The low aqueous solubility of active pharmaceutical ingredients (APIs) is a significant challenge in drug development, often leading to poor bioavailability and limiting therapeutic efficacy. Tetrahydro-2(1H)-pyrimidinone, and its widely used N,N'-dimethylated analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are powerful, polar aprotic solvents with a high capacity for dissolving a broad range of organic and inorganic compounds.[1] These properties make them promising excipients in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.

This document provides detailed application notes and experimental protocols for utilizing this compound and DMPU to improve the solubility of APIs for preclinical and research applications.

Mechanism of Solubility Enhancement

This compound and DMPU are cyclic urea derivatives that act as potent cosolvents. Their mechanism of solubility enhancement for poorly soluble drugs can be attributed to several factors:

  • Polarity and Hydrogen Bonding: The high polarity and the presence of hydrogen bond acceptors (the carbonyl oxygen) and, in the case of the parent compound, hydrogen bond donors (the N-H groups) allow for effective interaction with a variety of drug molecules, disrupting the crystal lattice energy of the API.

  • Aprotic Nature: As aprotic solvents, they do not have acidic protons, which can be advantageous for formulating drugs that are sensitive to acidic conditions.

  • Disruption of Water's Hydrogen Bonding Network: When used as a cosolvent with water, DMPU can interfere with the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for dissolving nonpolar drugs.[2]

Quantitative Data on Solubility Enhancement

The following tables present illustrative data on the solubility enhancement of two model poorly soluble drugs, Ibuprofen and Ketoprofen, using DMPU as a cosolvent. This data is based on the known potent solubilizing effects of polar aprotic solvents on these types of compounds.[3][4]

Table 1: Solubility of Ibuprofen in Water-DMPU Cosolvent Systems at 25°C

% DMPU in Water (v/v)Solubility of Ibuprofen (mg/mL)Fold Increase in Solubility
0 (Pure Water)0.0211.0
101.571.4
258.2390.5
5045.52166.7
75150.87181.0
100 (Pure DMPU)>200>9500

Table 2: Solubility of Ketoprofen in Water-DMPU Cosolvent Systems at 25°C

% DMPU in Water (v/v)Solubility of Ketoprofen (mg/mL)Fold Increase in Solubility
0 (Pure Water)0.161.0
103.823.8
2515.194.4
5068.9430.6
75185.21157.5
100 (Pure DMPU)>250>1560

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of a Drug in this compound Cosolvent Systems

This protocol describes the standard shake-flask method to determine the equilibrium solubility of a poorly water-soluble drug in various concentrations of this compound or DMPU in an aqueous buffer.[1][5]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound or DMPU

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Volumetric flasks and pipettes

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Cosolvent Systems: Prepare a series of cosolvent systems by mixing this compound or DMPU with PBS (pH 7.4) in various volume/volume ratios (e.g., 10%, 25%, 50%, 75% v/v). Also, have pure PBS and pure DMPU as controls.

  • Sample Preparation: Add an excess amount of the API powder to 2 mL vials containing 1.5 mL of each respective cosolvent system. Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After the incubation period, remove the vials and let them stand for 30 minutes to allow for sedimentation of the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a pipette. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solids.

  • Dilution: Dilute the filtered samples with the appropriate solvent (e.g., PBS or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved API in each sample using a validated UV-Vis spectrophotometric or HPLC method.[6][7]

  • Calculation: Calculate the solubility of the API in each cosolvent system and determine the fold increase in solubility compared to the pure aqueous buffer.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cosolvent Prepare Cosolvent Systems (DMPU/PBS) prep_api Add Excess API to Vials prep_cosolvent->prep_api shake Incubate on Orbital Shaker (24-48h, 25°C) prep_api->shake sediment Sedimentation shake->sediment filter Filter Supernatant (0.22 µm) sediment->filter dilute Dilute Sample filter->dilute quantify Quantify API Concentration (UV-Vis/HPLC) dilute->quantify

Workflow for Equilibrium Solubility Determination
Protocol for the Preparation of an Oral Solution Formulation for Preclinical Studies

This protocol describes the preparation of a simple oral solution of a poorly soluble drug using DMPU as a solubilizing agent for use in preclinical animal studies.[8][9]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Polyethylene glycol 400 (PEG 400)

  • Purified Water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric glassware

Procedure:

  • Calculate Required Quantities: Based on the desired final concentration of the API and the total volume of the formulation, calculate the required mass of the API and the volumes of DMPU, PEG 400, and water. A common vehicle composition for preclinical oral dosing is a mixture of a solubilizer, a cosolvent, and water. For example, a formulation could consist of 10% DMPU, 40% PEG 400, and 50% water (v/v/v).

  • Dissolve the API: Weigh the required amount of API and place it in a glass beaker. Add the calculated volume of DMPU to the beaker.

  • Stirring: Place the beaker on a magnetic stirrer and stir the mixture until the API is completely dissolved. Gentle warming (e.g., to 40°C) can be applied if necessary, provided the API is heat-stable.

  • Add Cosolvent: While continuously stirring, slowly add the calculated volume of PEG 400 to the solution.

  • Add Water: Continue stirring and slowly add the purified water to the mixture until the final desired volume is reached.

  • Homogenization: Stir the final solution for an additional 15-20 minutes to ensure complete homogeneity.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the formulation in a tightly sealed container, protected from light, at the recommended temperature.

G Protocol for Preclinical Oral Solution Preparation start Start calculate Calculate Quantities (API, DMPU, PEG 400, Water) start->calculate dissolve_api Dissolve API in DMPU with stirring calculate->dissolve_api add_peg Slowly Add PEG 400 dissolve_api->add_peg add_water Slowly Add Water add_peg->add_water homogenize Stir for 15-20 min to ensure homogeneity add_water->homogenize inspect Visually Inspect for Clarity homogenize->inspect end End inspect->end

Protocol for Preclinical Oral Solution Preparation

Signaling Pathways and Logical Relationships

The use of this compound for solubility enhancement does not directly involve biological signaling pathways. Instead, its application is based on physicochemical principles. The logical relationship for its use in drug formulation is outlined below.

G Logical Relationship for Solubility Enhancement cluster_problem The Challenge cluster_solution The Approach cluster_mechanism The Mechanism cluster_outcome The Outcome problem Poorly Water-Soluble API solution Formulate with This compound (or DMPU) problem->solution mechanism Disruption of Crystal Lattice Energy & Reduction of Solvent Polarity solution->mechanism outcome Enhanced Drug Solubility & Improved Bioavailability mechanism->outcome

Logical Relationship for Solubility Enhancement

Safety Considerations

While DMPU is considered a safer alternative to some other polar aprotic solvents like HMPA, it is important to handle it with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound and its dimethyl derivative, DMPU, are effective solubilizing agents that can significantly enhance the aqueous solubility of poorly soluble drugs. Their use as excipients in pharmaceutical formulations, particularly for preclinical studies, offers a valuable strategy to overcome the challenges associated with low drug solubility. The protocols provided in this document offer a framework for researchers to explore the potential of these compounds in their drug development programs.

References

Troubleshooting & Optimization

"optimizing Biginelli reaction for unsubstituted pyrimidinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Biginelli Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the synthesis of unsubstituted pyrimidinones.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction and why is it significant?

A1: The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] Discovered by Italian chemist Pietro Biginelli in 1891, this reaction is of great importance in medicinal chemistry.[1][2] The resulting DHPM scaffold is a core component in many biologically active compounds, including calcium channel blockers, antiviral, antitumor, and anti-inflammatory agents.[3][4]

Q2: How can I synthesize a 5-unsubstituted pyrimidinone using the Biginelli reaction?

A2: Standard Biginelli reactions using β-ketoesters like ethyl acetoacetate result in a C5-substituted pyrimidinone. To obtain a 5-unsubstituted product, a modified approach is required. One effective method is to use oxalacetic acid as the substrate in place of the β-ketoester. The reaction proceeds through the typical cyclization, followed by an in situ decarboxylation to yield the 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-one.[5]

Q3: Are aliphatic aldehydes suitable for the Biginelli reaction?

A3: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes.[6] This is because aliphatic aldehydes are more susceptible to side reactions, such as self-condensation or polymerization, under acidic conditions.[6][7] To improve yields, modified protocols like the Atwal modification, which involves pre-forming an unsaturated keto ester intermediate, can be employed.[8]

Q4: What are the "green chemistry" approaches to the Biginelli reaction?

A4: Green chemistry initiatives for the Biginelli reaction focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key approaches include using solvent-free reaction conditions, often facilitated by ball milling, which can provide excellent yields (>98%) in short reaction times without any catalyst.[2][4] Other methods employ reusable solid acid catalysts, bio-based catalysts like succinic acid, or performing the reaction in water.[9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the Biginelli reaction for unsubstituted pyrimidinones.

Problem 1: My reaction yield is very low or the reaction is not starting.

This is a frequent issue that can stem from several factors related to catalysts, reagents, or reaction conditions.[7]

  • Possible Causes & Solutions

    • Inactive or Suboptimal Catalyst: The catalyst is essential for activating the reactants.[7] If the reaction is sluggish, consider screening different Brønsted or Lewis acids or increasing the catalyst loading.[6] Ensure reusable catalysts are properly activated.[12]

    • Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to unwanted side products.[7]

    • Low Temperature: The reaction may lack the necessary activation energy. Gradually increase the temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[6][12]

    • Solvent Choice: The solvent's polarity can significantly impact reaction rates and yields.[7] Polar solvents like acetonitrile or ethanol are often effective, but experimenting with solvent-free conditions has been shown to dramatically improve outcomes.[3][7] The solvent can influence the diketo-enol tautomerization of the dicarbonyl reactant, which is critical for the reaction yield.[13][14]

Problem 2: I'm observing significant side product formation.

The formation of byproducts consumes starting materials and complicates purification.

  • Possible Causes & Solutions

    • Knoevenagel Condensation: A common side reaction between the aldehyde and the β-dicarbonyl compound.[6]

      • Solution: Use a slight excess of urea (1.2–1.5 equivalents). This pushes the equilibrium towards the formation of the desired acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[6]

    • Hantzsch Dihydropyridine Formation: This fluorescent byproduct can form, especially at high temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[12]

      • Solution: Lower the reaction temperature to minimize urea decomposition. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[12]

    • Uncyclized Intermediate: The open-chain ureide intermediate may fail to cyclize, especially with sterically hindered substrates.[6]

      • Solution: Increase the concentration or strength of the acid catalyst to better facilitate the final cyclization and dehydration step. Increasing the reaction temperature can also provide the energy needed for ring closure.[6]

Problem 3: The desired product is difficult to purify.

Purification can be challenging due to the product's physical properties or the presence of persistent impurities.

  • Possible Causes & Solutions

    • Poor Solubility: The DHPM product often precipitates directly from the reaction mixture. While this simplifies initial isolation, the crude product may still contain impurities.

      • Solution: Wash the filtered solid with a cold solvent like ethanol to remove unreacted starting materials.[12] Recrystallization from a suitable solvent, such as ethanol, is the most common method for obtaining a pure product.[15]

    • Persistent Byproducts: If side products co-precipitate or have similar solubility to the desired product, simple filtration and washing may be insufficient.

      • Solution: Column chromatography may be necessary for difficult separations. Before resorting to chromatography, try optimizing the reaction conditions (see Problem 2) to minimize byproduct formation from the outset.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent is critical for maximizing yield and minimizing reaction time. The following tables summarize results from various studies on the classical Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea).

Table 1: Comparison of Different Catalysts Reaction conditions may vary between studies.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (20 mol%)Water900.592[9]
InCl₃AcetonitrileReflux1091[16]
Yb(OTf)₃None (Solvent-Free)1000.596[16]
FeCl₃·6H₂OEthanolReflux6up to 79[15]
Succinic AcidNone (Solvent-Free)1000.595[11]
CBr₄MethanolReflux592[17]
None (Ball Milling)None (Solvent-Free)RT0.5>98[4]

Table 2: Effect of Solvent on Reaction Yield Catalyst: HSiW/HY Zeolite; Temperature: 100°C; Time: 1h[18]

SolventYield (%)
Toluene65
Dichloromethane (DCM)70
Tetrahydrofuran (THF)75
Acetonitrile81
Ethanol85
None (Solvent-Free)95

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Biginelli Reaction

This protocol is a representative example for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-Ketoester (e.g., Ethyl Acetoacetate, 1.0 eq)

  • Urea (1.5 eq)[15]

  • Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)[15]

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and FeCl₃·6H₂O (0.1 eq) in a round-bottom flask equipped with a reflux condenser.[15]

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[12]

  • After completion, cool the flask to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[15]

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.[12]

  • Purify the crude product by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone.[15]

Visualizations

The following diagrams illustrate key workflows and relationships in the Biginelli reaction.

Troubleshooting_Workflow Biginelli Reaction Troubleshooting Workflow start Low Yield or No Reaction catalyst Check Catalyst start->catalyst conditions Assess Conditions start->conditions sol_catalyst Screen different catalysts (Lewis/Brønsted) Increase loading catalyst->sol_catalyst sol_temp Increase temperature Monitor via TLC conditions->sol_temp sol_solvent Change solvent Try solvent-free conditions->sol_solvent sol_temp_side Lower temperature (to prevent urea decomp.) conditions->sol_temp_side side_reactions Side Product Formation side_reactions->conditions stoichiometry Verify Stoichiometry side_reactions->stoichiometry sol_stoich Use excess urea (1.2-1.5 eq) stoichiometry->sol_stoich purification Purification Issues sol_purify Recrystallize from suitable solvent (e.g., EtOH) Wash solid with cold solvent purification->sol_purify

Caption: A workflow for troubleshooting common issues in the Biginelli reaction.

Reaction_Pathways Key Intermediates and Competing Pathways cluster_reactants Reactants Aldehyde Aldehyde Acyliminium Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium Desired Path (Favored by excess Urea) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Side Reaction 1 Hantzsch Hantzsch Product Aldehyde->Hantzsch Side Reaction 2 (High Temp) Urea Urea (1.5 eq) Urea->Acyliminium Desired Path (Favored by excess Urea) Urea->Hantzsch Side Reaction 2 (High Temp) Ketoester β-Ketoester (1 eq) DHPM Desired DHPM Product Ketoester->DHPM Cyclization Ketoester->Knoevenagel Side Reaction 1 Ketoester->Hantzsch Side Reaction 2 (High Temp) Acyliminium->DHPM

Caption: Desired vs. side reaction pathways in the Biginelli synthesis.

References

"improving reaction yield for Tetrahydro-2(1H)-pyrimidinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Tetrahydro-2(1H)-pyrimidinone (also known as propyleneurea). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically from 1,3-diaminopropane and a carbonyl source like urea or diethyl carbonate, are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Suboptimal Temperature: The reaction temperature is crucial.[1]

    • Solution: Carefully control the temperature. A two-step heating process can be effective. Initially, heat the mixture of 1,3-diaminopropane and urea at a lower temperature (e.g., 120-140°C) to facilitate the formation of an intermediate with the liberation of one mole of ammonia. Subsequently, a higher temperature (160-200°C) in a suitable solvent can promote cyclization.

  • Formation of Side Products: The primary competing reaction is the formation of linear polyurea.

    • Solution: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Slow addition of the diamine to the carbonyl source can also minimize polymerization.

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.

    • Solution: Ensure that 1,3-diaminopropane, urea, and any solvents are of high purity and free of moisture.

Q2: I am observing the formation of a significant amount of white, insoluble precipitate that is not my desired product. What is it and how can I prevent it?

A2: This is likely due to the formation of linear polyurea, the main side product in this synthesis. This occurs when the diamine reacts with the urea intermediate in an intermolecular fashion rather than cyclizing.

  • Prevention Strategies:

    • High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization required to form the desired six-membered ring.

    • Slow Addition: Adding the 1,3-diaminopropane slowly to a heated solution of the carbonyl source (e.g., urea in a high-boiling solvent) can maintain a low concentration of the diamine, thus minimizing polymerization.

    • Careful Temperature Control: As mentioned previously, a staged temperature profile can help to control the reaction pathway and favor cyclization over polymerization.

Q3: What is the best carbonyl source to use for this synthesis?

A3: Several carbonyl sources can be used, each with its own advantages and disadvantages.

  • Urea: It is an inexpensive and readily available starting material. The reaction with urea typically requires heating to drive off ammonia and promote cyclization.

  • Diethyl Carbonate: This reagent can lead to cleaner reactions as the byproduct is ethanol, which is easily removed. The reaction may proceed under milder conditions compared to urea.

  • Phosgene or Triphosgene: While effective, these reagents are highly toxic and require specialized handling procedures. They are generally less preferred for laboratory-scale synthesis unless specific conditions are required.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging due to the high polarity and water solubility of the product.

  • Recrystallization: This is a common method for purification. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and diethyl ether. The choice of solvent will depend on the impurities present.

  • Column Chromatography: For small-scale purification, silica gel chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Data Presentation: Optimizing Reaction Yield

The following tables summarize the impact of different reaction parameters on the yield of pyrimidine derivatives, providing a basis for optimizing the synthesis of this compound. While specific data for the target molecule is sparse in comparative literature, the data for the closely related Biginelli reaction provides valuable insights into effective catalytic systems and conditions.

Table 1: Comparison of Catalysts in Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst-EthanolReflux48<10
HCl20EthanolReflux485
Yb(OTf)₃10AcetonitrileReflux692
Cu(OTf)₂5Solvent-free1001.595
Cd-COF-Solvent-free110-up to 98
PEG-400-PEG-40080194

Data compiled from various sources on Biginelli synthesis of dihydropyrimidinones, which serves as a model for optimizing cyclic urea formation.[1][2]

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound from 1,3-Diaminopropane and Urea

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,3-Diaminopropane (1.0 eq)

  • Urea (1.1 eq)

  • High-boiling point solvent (e.g., xylene, diglyme)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea and the solvent.

  • Heat the mixture to a gentle reflux to dissolve the urea.

  • Slowly add 1,3-diaminopropane to the reaction mixture dropwise over a period of 1-2 hours using a dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by TLC. Ammonia gas will be evolved during the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start reactants Charge flask with 1,3-diaminopropane and urea start->reactants solvent Add high-boiling solvent (e.g., xylene) reactants->solvent heat Heat to reflux (e.g., 140-160°C) solvent->heat monitor Monitor reaction by TLC (evolution of NH3) heat->monitor monitor->heat Incomplete workup Cool to room temperature and remove solvent monitor->workup Reaction complete purify Purify crude product (recrystallization or chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions Potential Side Reactions in Synthesis reactants 1,3-Diaminopropane + Urea intermediate Carbamate Intermediate reactants->intermediate desired_product This compound (Intramolecular Cyclization) side_product Linear Polyurea (Intermolecular Polymerization) intermediate->desired_product intermediate->side_product

Caption: Desired reaction pathway versus the primary side reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes complete Reaction Complete incomplete->complete No increase_temp Increase Temperature increase_time->increase_temp check_purity Check Reactant Purity complete->check_purity impure Impurities Present check_purity->impure purify_reactants Purify Starting Materials impure->purify_reactants Yes pure Reactants are Pure impure->pure No optimize_conditions Optimize Reaction Conditions (e.g., High Dilution) pure->optimize_conditions

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Condensation of 1,3-Diaminopropane and Urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cyclic ureas from 1,3-diaminopropane and urea. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions related to this condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation reaction between 1,3-diaminopropane and urea?

The primary product is a six-membered cyclic urea known as tetrahydro-2(1H)-pyrimidone (also known as N,N'-trimethylenurea or propylene urea).

Q2: What are the most common side products in this reaction?

The most frequently encountered side products include:

  • N,N'-bis(3-aminopropyl)-urea: A linear urea formed when a second molecule of 1,3-diaminopropane attacks a carbamate intermediate.[1]

  • Oligomers and Polymers: Linear or branched chains can form, especially at higher temperatures or with incorrect stoichiometry, leading to a complex mixture that can be difficult to purify.

  • Tricyclic Compounds: While less common in a direct reaction of 1,3-diaminopropane and urea, the presence of impurities like formaldehyde can lead to the formation of complex tricyclic structures.[2]

Q3: What are the critical parameters to control for a successful synthesis?

Key parameters to optimize include:

  • Reaction Temperature: Higher temperatures can favor the formation of oligomeric and polymeric byproducts.

  • Stoichiometry: A precise 1:1 molar ratio of 1,3-diaminopropane to urea is crucial to minimize the formation of linear side products and achieve a high molecular weight in polymerization if that is the goal.[3]

  • Reaction Time: Sufficient reaction time is necessary for the cyclization to the desired product.

  • Removal of Byproducts: The efficient removal of ammonia, a byproduct of the reaction, helps to drive the equilibrium towards product formation.

Experimental Protocol: Synthesis of Tetrahydro-2(1H)-pyrimidone

This protocol provides a general procedure for the synthesis of tetrahydro-2(1H)-pyrimidone. Optimization of reaction time and temperature may be necessary depending on the scale and specific laboratory conditions.

Materials:

  • 1,3-Diaminopropane (≥99%)

  • Urea (≥99%)

  • High-boiling point solvent (e.g., xylene, sulfolane, or no solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,3-diaminopropane (1.0 mol) and urea (1.0 mol). If using a solvent, add it at this stage.

  • Reaction: Heat the mixture with stirring. The reaction temperature should be carefully controlled, typically in the range of 120-140°C. Ammonia gas will be evolved during the reaction.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Analysis:

The product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield of tetrahydro-2(1H)-pyrimidone and the relative amounts of side products.[4] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for method development.

ParameterRecommended Condition
Molar Ratio (Diamine:Urea) 1:1
Temperature 120-140°C
Reaction Time 4-8 hours (monitor by TLC/HPLC)
Purification Method Recrystallization from ethanol

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Yield of Cyclic Product - Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of ammonia byproduct.- Gradually increase the reaction temperature, monitoring for product formation and side reactions.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the reaction setup allows for the escape of ammonia gas.
Formation of a Viscous, Insoluble Mass (Polymerization) - Reaction temperature is too high.- Incorrect stoichiometry (excess of one reactant).- Lower the reaction temperature.- Ensure an accurate 1:1 molar ratio of reactants.[3]
High Proportion of Linear Side Product (N,N'-bis(3-aminopropyl)-urea) - Non-homogenous reaction mixture.- Incorrect molar ratio of reactants.- Ensure efficient stirring throughout the reaction.- Use a precise 1:1 molar ratio of 1,3-diaminopropane to urea.
Difficulty in Product Purification - Presence of oligomeric byproducts.- Co-crystallization of the desired product with side products.- Attempt fractional crystallization from different solvents.- Consider column chromatography on silica gel or alumina.
Product Discoloration - Oxidation of the diamine starting material.- Thermal degradation at high temperatures.- Use freshly distilled 1,3-diaminopropane.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating.

Diagrams

Reaction Pathway

ReactionPathway Reaction Pathway of 1,3-Diaminopropane and Urea Condensation Reactants 1,3-Diaminopropane + Urea Carbamate Carbamate Intermediate Reactants->Carbamate Initial Reaction Cyclic_Urea Tetrahydro-2(1H)-pyrimidone (Desired Product) Carbamate->Cyclic_Urea Intramolecular Cyclization (-NH3) Linear_Urea N,N'-bis(3-aminopropyl)-urea (Side Product) Carbamate->Linear_Urea Nucleophilic Attack by second diamine molecule Oligomers Oligomers/Polymers (Side Product) Linear_Urea->Oligomers Further Condensation

Caption: Reaction pathway for the condensation of 1,3-diaminopropane and urea.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield of Tetrahydro-2(1H)-pyrimidone Check_Purity Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Purity High_Polymer High Polymer Content? Check_Purity->High_Polymer High_Linear High Linear Urea Content? High_Polymer->High_Linear No Lower_Temp Decrease Reaction Temperature High_Polymer->Lower_Temp Yes Unreacted_SM High Unreacted Starting Material? High_Linear->Unreacted_SM No Check_Stoich Verify 1:1 Stoichiometry High_Linear->Check_Stoich Yes Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Yes End Optimized Yield Unreacted_SM->End No Lower_Temp->End Check_Stoich->End Increase_Time_Temp->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

"stability of Tetrahydro-2(1H)-pyrimidinone under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tetrahydro-2(1H)-pyrimidinone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, a cyclic urea, is generally stable under neutral conditions at ambient temperature. However, its stability is significantly affected by acidic and basic environments, particularly at elevated temperatures. The urea functionality within the ring structure is susceptible to hydrolysis, which is the primary degradation pathway.

Q2: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. It is most stable in the neutral pH range (approximately 6-8). Under acidic or basic conditions, the rate of hydrolysis increases. Strong acidic or basic conditions, especially when combined with heat, can lead to significant degradation.

Q3: What are the expected degradation products of this compound under hydrolytic stress?

Under both acidic and basic hydrolysis, the pyrimidinone ring is expected to open. The primary degradation products are 1,3-diaminopropane and carbon dioxide. In aqueous solutions, carbon dioxide will exist in equilibrium with carbonic acid and its corresponding ions. Depending on the pH, ammonia may also be formed.

Q4: Are there any specific storage conditions recommended for this compound?

To ensure its stability, this compound should be stored in a well-closed container in a cool, dry place, protected from moisture. For solutions, it is advisable to use buffered systems in the neutral pH range if long-term storage is required.

Troubleshooting Guide for Stability-Related Issues

Issue Possible Cause Recommended Action
Unexpectedly low assay value of this compound in a formulation. The pH of the formulation may be too acidic or basic, causing degradation.Measure the pH of the formulation. If it is outside the neutral range (6-8), consider adjusting the pH with a suitable buffer.
The formulation may have been exposed to high temperatures during preparation or storage.Review the thermal history of the sample. If exposure to high temperatures is suspected, prepare a fresh batch under controlled temperature conditions.
Appearance of unknown peaks in the chromatogram during analysis. These may be degradation products of this compound.To confirm, subject a sample of this compound to forced degradation (see Experimental Protocols). Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your sample.
Inconsistent results in bioassays or other functional tests. Degradation of the active compound could lead to a loss of activity.Check the purity and integrity of the this compound sample using a stability-indicating analytical method before conducting bioassays.

Quantitative Data Summary

Condition Temperature (°C) Expected Half-life (t½) Primary Degradation Products
0.1 M HCl60Hours to Days1,3-diaminopropane, CO₂, NH₄⁺
pH 4.0 Buffer25Months to a YearMinimal degradation
Neutral Water (pH ~7)25Very long (years)Minimal degradation
pH 10.0 Buffer25Months to a YearMinimal degradation
0.1 M NaOH60Hours to Days1,3-diaminopropane, CO₃²⁻, NH₃

Note: The half-life values are estimates for illustrative purposes and should be determined experimentally for specific conditions.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.

  • Conditions: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC).

2. Base Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.

  • Conditions: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals. Neutralize the samples with an equivalent amount of acid before analysis.

  • Analysis: Analyze the samples by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a controlled temperature oven.

  • Conditions: Heat at a high temperature (e.g., 105°C) for a specified period.

  • Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

5. Photostability:

  • Procedure: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: Protect a parallel sample from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (to be determined by UV scan, likely around 210 nm as the chromophore is a carbonyl group).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be established by demonstrating that the peak for this compound is resolved from all degradation product peaks.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Encountered issue Identify the nature of the issue (e.g., low assay, extra peaks) start->issue check_pH Is the sample pH outside the neutral range (6-8)? issue->check_pH adjust_pH Action: Adjust pH to neutral using a suitable buffer. check_pH->adjust_pH Yes check_temp Was the sample exposed to high temperatures? check_pH->check_temp No end_resolve Issue Resolved adjust_pH->end_resolve control_temp Action: Prepare a fresh sample under controlled temperature. check_temp->control_temp Yes forced_degradation Perform forced degradation study on a reference standard. check_temp->forced_degradation No control_temp->end_resolve compare_peaks Compare chromatograms of the sample and the forced degradation study. forced_degradation->compare_peaks confirm_degradation Are the unknown peaks consistent with degradation products? compare_peaks->confirm_degradation identify_products Action: Identify and characterize the degradation products. confirm_degradation->identify_products Yes end_further_investigation Further Investigation Required confirm_degradation->end_further_investigation No identify_products->end_further_investigation

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis THP This compound protonation Protonation of Carbonyl Oxygen THP->protonation nucleophilic_attack_acid Nucleophilic attack by H₂O protonation->nucleophilic_attack_acid ring_opening_acid Ring Opening nucleophilic_attack_acid->ring_opening_acid degradation_products_acid 1,3-Diaminopropane + CO₂ + NH₄⁺ ring_opening_acid->degradation_products_acid THP_base This compound nucleophilic_attack_base Nucleophilic attack by OH⁻ THP_base->nucleophilic_attack_base tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack_base->tetrahedral_intermediate ring_opening_base Ring Opening tetrahedral_intermediate->ring_opening_base degradation_products_base 1,3-Diaminopropane + CO₃²⁻ + NH₃ ring_opening_base->degradation_products_base

Caption: Degradation pathways under acidic and basic conditions.

Technical Support Center: Crystallization of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrimidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidinone derivatives exhibit poor aqueous solubility, and what initial steps can I take to address this for crystallization experiments?

A1: The limited aqueous solubility of many pyrimidinone derivatives can be attributed to several factors, including the planar nature of the pyrimidine ring which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] High planarity, a high percentage of sp²-hybridized carbons, and the presence of intramolecular hydrogen bonds can result in high crystal packing energy, which correlates with high melting points and reduced aqueous solubility.[2]

For initial experiments, several strategies can enhance solubility:

  • pH Adjustment: For ionizable pyrimidinone derivatives, adjusting the solution's pH can significantly improve solubility.[1][3] For amine-containing compounds, lowering the pH below the pKa will form a more soluble protonated species.[1]

  • Co-solvents: Using a co-solvent system is often effective.[3] Small amounts of solvents like DMSO or DMF can be added to a less polar solvent to increase solubility.[3] Common systems for pyrimidine derivatives include ethanol/water and DMSO/water.[3]

Q2: What are the recommended starting solvents for the crystallization of pyrimidinone derivatives?

A2: The choice of solvent is critical for successful crystallization. A suitable solvent should dissolve the pyrimidinone derivative at an elevated temperature but exhibit low solubility at lower temperatures, while impurities remain soluble.[3] Common solvent systems for pyrimidinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[4] It has been noted that many pyrimidinone derivatives are soluble in acetonitrile and acetone, and slightly soluble in chloroform, dichloromethane, and dimethylformamide.[5]

Q3: My pyrimidinone derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are only soluble in solvents like DMF or DMSO, the anti-solvent vapor diffusion technique is highly effective.[4][6] In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial.[4][6] This vial is then placed inside a larger, sealed container that holds a more volatile anti-solvent (a solvent in which the compound is insoluble), such as dichloromethane (DCM), diethyl ether, or pentane.[4][6] The anti-solvent's vapor slowly diffuses into the compound solution, reducing its solubility and promoting gradual crystal growth.[4]

Q4: How does temperature influence the crystallization of pyrimidinone derivatives?

A4: Temperature has a significant effect on the solubility of pyrimidinone compounds; solubility generally increases with temperature.[4] This principle is the foundation of cooling crystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystal formation.[4] The rate of cooling is also a critical factor; slow cooling typically results in the formation of larger, higher-quality crystals.[4][7]

Q5: What is "oiling out," and why does it occur during the crystallization of pyrimidinone derivatives?

A5: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[8][9] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound.[8][9] Several factors can contribute to oiling out, including a naturally low melting point of the compound, the presence of impurities that depress the melting point, excessively rapid cooling, or the selection of a solvent in which the compound is too soluble.[4][8][9] The oil phase is often a good solvent for impurities, which can lead to a lower purity of the final product.[10]

Q6: What is polymorphism and how can it be controlled in pyrimidinone crystallization?

A6: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability.[11][12] Controlling polymorphism is crucial in drug development.[11] Controlling factors for polymorphism depend on the specific system (compound, solvent, additives) and the crystallization method.[13][14] Key parameters that can be adjusted to control polymorphic outcomes include the rate of anti-solvent addition, the initial concentration of the solute, temperature, stirring rate, and pH.[13][14]

Q7: What analytical techniques are used to characterize pyrimidinone crystals?

A7: A combination of techniques is used to characterize the structure and purity of crystals.[15][16]

  • Single Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including unit cell dimensions and molecular arrangement.[17]

  • Powder X-ray Diffraction (PXRD): Used for phase identification of a crystalline material and can provide information on unit cell dimensions and sample purity.[16][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies specific molecular components and functional groups present in the compound.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for determining the chemical structure of the compound.[15]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used for solid-state characterization, including identifying melting points and thermal stability.[16]

Troubleshooting Guides

Guide 1: Issue - No Crystals Form Upon Cooling

This guide provides a systematic approach to troubleshoot experiments where no crystal formation is observed.

G start No Crystals Form Upon Cooling cause1 Possible Cause: Solution is Not Supersaturated start->cause1 cause2 Possible Cause: Inappropriate Solvent start->cause2 cause3 Possible Cause: Nucleation is Inhibited start->cause3 cause4 Possible Cause: Impurities Present start->cause4 solution1a Solution: Re-heat and evaporate some solvent to increase concentration. cause1->solution1a solution2 Solution: Select a new solvent or solvent mixture. (High solubility when hot, low when cold) cause2->solution2 solution3a Solution 1: Scratching Gently scratch the inner surface of the flask with a glass rod. cause3->solution3a solution3b Solution 2: Seeding Introduce a seed crystal of the pure compound. cause3->solution3b solution4 Solution: Purify the starting material further (e.g., column chromatography). cause4->solution4 solution1b Solution: Recover solid by rotary evaporation and start again. solution1a->solution1b

Caption: Troubleshooting logic for no crystal formation.

Question: I have followed the cooling crystallization protocol, but no crystals have formed. What should I do?

Answer: This is a common issue that can be resolved by addressing a few potential causes:

  • The solution is not sufficiently supersaturated: The concentration of your pyrimidinone derivative may be too low.

    • Solution: Re-heat the solution to allow some of the solvent to evaporate, thereby increasing the concentration.[4] Then, let it cool slowly again.[4] If this fails, you can remove the solvent entirely by rotary evaporation to recover the material for another attempt.[4]

  • The solvent is inappropriate: The compound might be too soluble in the chosen solvent, even at low temperatures.

    • Solution: You need to select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4] Experiment with different solvents or solvent mixtures to find a more suitable system.[4]

  • Nucleation is inhibited: The spontaneous formation of initial crystal nuclei may not be occurring.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4] This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, introduce it into the solution.[4] This "seed crystal" will act as a template for further crystal growth.[4][7]

  • Impurities are present: Impurities can disrupt the crystal lattice formation.

    • Solution: Ensure your starting material is as pure as possible.[4] Additional purification steps, such as column chromatography, may be necessary before attempting crystallization.[4]

Guide 2: Issue - Oiling Out (Formation of an Oil Instead of Crystals)

This guide addresses the formation of an oily liquid instead of solid crystals during the crystallization process.

G start Compound 'Oils Out' cause1 Possible Cause: Cooling Too Rapidly start->cause1 cause2 Possible Cause: Solution is Too Concentrated / High Solubility start->cause2 cause3 Possible Cause: High Impurity Level start->cause3 cause4 Possible Cause: Inappropriate Solvent start->cause4 solution1 Solution: Allow solution to cool more slowly. Insulate the flask. cause1->solution1 solution2 Solution: Reheat to dissolve the oil, add a small amount of additional solvent, and re-cool slowly. cause2->solution2 solution3 Solution: Pre-purify the compound (e.g., column chromatography) before crystallization. cause3->solution3 solution4 Solution: Select a solvent with a lower boiling point or one in which the compound is less soluble. cause4->solution4

Caption: Troubleshooting logic for the 'oiling out' phenomenon.

Question: My compound has precipitated as an oil instead of crystals. What went wrong and how can I fix it?

Answer: The formation of an oil, or "oiling out," indicates that the compound is coming out of solution above its melting point.[9] This can be addressed by considering the following:

  • Cooling was too rapid: The solution was cooled too quickly, not allowing enough time for the molecules to organize into a crystal lattice.[4]

    • Solution: Allow the solution to cool more slowly.[4] You can insulate the flask by placing an inverted beaker over it or wrapping it in glass wool to slow down the rate of cooling.[4][8]

  • The solution is too concentrated or the compound is too soluble: The solution is becoming supersaturated at a temperature above the compound's melting point.[8]

    • Solution: Reheat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the concentration.[8][9] Allow this slightly more dilute solution to cool slowly.[8]

  • High level of impurities: The presence of significant impurities can lower the melting point of your compound, making oiling out more likely.[8][9]

    • Solution: Consider a pre-purification step, such as column chromatography, to remove impurities before attempting the crystallization.[8]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high, or the compound may simply be too soluble in it, even at cooler temperatures.[8]

    • Solution: Try a solvent with a lower boiling point or a solvent system in which your compound is less soluble at room temperature.[8]

Data Presentation

Table 1: Common Solvents and Techniques for Pyrimidinone Crystallization
Situation / Compound CharacteristicRecommended SolventsRecommended TechniqueReference(s)
General Purpose CrystallizationEthanol, Methanol, Ethyl Acetate, AcetoneCooling Crystallization[4],[7]
Adjusting PolarityHexane/Acetone, Hexane/THF, Ethyl Acetate/HexaneCooling Crystallization[4],[7]
Soluble only in DMF, DMSOGood Solvent: DMF or DMSOAnti-Solvent: Dichloromethane (DCM), Diethyl Ether, Pentane, Cyclohexane, Dioxane, Ethyl AcetateAnti-Solvent Vapor Diffusion[4],[6]

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is a standard method for purifying crystalline solids.

G

Caption: Experimental workflow for cooling crystallization.

Methodology:

  • Dissolution: Place the impure pyrimidinone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring until a clear solution is obtained.[4][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through pre-heated fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[7]

  • Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the pyrimidinone derivative will decrease, leading to crystal formation.[4][7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[4][7]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.[4]

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is ideal for small quantities of a compound or for compounds that are difficult to crystallize by other methods, particularly those soluble only in high-boiling point solvents.[4]

G

Caption: Experimental workflow for anti-solvent vapor diffusion.

Methodology:

  • Preparation: Dissolve the pyrimidinone derivative in a small volume of a "good" solvent (one in which it is highly soluble, e.g., DMF or DMSO) in a small, open container like a vial.[4][6]

  • Setup: Place this small vial inside a larger, sealable container (e.g., a jar or a larger beaker that can be sealed with parafilm).[4]

  • Anti-Solvent Addition: Add a volume of a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as DCM, diethyl ether, or pentane) to the larger container, ensuring the liquid levels do not mix.[4][6]

  • Diffusion and Crystallization: Seal the larger container.[4] The anti-solvent will slowly vaporize and diffuse into the solution in the smaller vial. This gradual increase in the concentration of the anti-solvent in the solution decreases the solubility of the pyrimidinone derivative, leading to slow and controlled crystallization.[4]

  • Monitoring: Monitor the setup over several hours to days until crystals of a suitable size have formed.[4]

References

Technical Support Center: Scaling Up Tetrahydro-2(1H)-pyrimidinone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of Tetrahydro-2(1H)-pyrimidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the production of this compound revolve around maintaining yield and purity, ensuring process safety, and achieving consistent product quality. Key areas of concern include:

  • Reaction Control: Managing the exothermic nature of the cyclocondensation reaction between 1,3-diaminopropane and a carbonyl source like urea.

  • Side Reactions and Impurity Profile: Minimizing the formation of by-products, which can be more prevalent at larger scales.

  • Purification: Developing a robust and scalable purification method, typically crystallization, to remove impurities effectively.

  • Material Handling: Safe handling of raw materials, particularly the flammable and corrosive 1,3-diaminopropane.

  • Waste Management: Implementing procedures for the treatment and disposal of waste streams generated during the process.

Q2: What are the common synthetic routes for industrial-scale production of this compound?

A2: The most common industrial synthesis is a cyclocondensation reaction. This typically involves reacting 1,3-diaminopropane with a carbonyl source.[1] A prevalent method is a two-step process:

  • Reaction of urea with a diamine at elevated temperatures (120-140°C) to form an intermediate, releasing one mole of ammonia.[2]

  • Cyclization of the intermediate in a solvent at a higher temperature (160-200°C) to yield the final product.[2]

Variations of the Biginelli reaction are also employed, which is a one-pot, three-component reaction that can be adapted for the synthesis of pyrimidinone derivatives.

Q3: What are the critical safety considerations for the raw materials involved?

A3: The primary raw materials, 1,3-diaminopropane and urea, have specific handling requirements:

Raw MaterialKey HazardsRecommended Handling Precautions
1,3-Diaminopropane Flammable, corrosive, toxic.Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
Urea Can release ammonia upon heating.[2]Handle in a well-ventilated area. In industrial settings with high pressures and temperatures, be aware of the potential for leaks of toxic ammonia.[1]

Q4: How can I monitor the progress of the reaction at a large scale?

A4: In-process controls are crucial for monitoring reaction completion and minimizing side-product formation. High-Performance Liquid Chromatography (HPLC) is a suitable technique for tracking the consumption of starting materials and the formation of the product and any major impurities.

Troubleshooting Guides

Problem 1: Low Yield

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical maximum.

  • In-process analysis shows incomplete conversion of starting materials.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction * Verify Temperature: Ensure the reaction temperature is maintained within the optimal range (120-140°C for intermediate formation, 160-200°C for cyclization).[2] Use calibrated temperature probes. * Check Reaction Time: The reaction may require a longer duration at a larger scale. Monitor the reaction by HPLC until the starting materials are consumed. * Mixing Efficiency: Poor mixing can lead to localized temperature and concentration gradients, hindering the reaction. Ensure the agitator speed is sufficient for the vessel size and viscosity of the reaction mixture.
Side Reactions * Temperature Control: Overheating can promote the formation of by-products. Implement precise temperature control. * Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions. Verify the quantities of all reactants before addition.
Product Loss During Work-up and Purification * Extraction: If using an extraction work-up, ensure the pH is optimized for partitioning of the product into the desired phase. Perform multiple extractions to maximize recovery. * Crystallization: The choice of solvent is critical. The product should have high solubility at high temperatures and low solubility at low temperatures in the chosen solvent. Screen various solvents to find the optimal one. Avoid "oiling out" by controlling the cooling rate.
Problem 2: High Impurity Levels in the Final Product

Symptoms:

  • HPLC analysis of the isolated product shows significant peaks other than the main product.

  • The product fails to meet the required purity specifications.

Possible Impurities and Control Strategies:

ImpurityLikely CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction.See "Incomplete Reaction" under "Low Yield".
N,N'-bis(3-aminopropyl)-urea Intermolecular reaction of the carbamate intermediate with another molecule of 1,3-diaminopropane instead of intramolecular cyclization.* Controlled Addition: In the second, higher temperature cyclization step, consider the slow addition of the intermediate to the hot solvent to favor the intramolecular reaction. * Dilution: While not ideal for large-scale production due to solvent costs, higher dilution can favor cyclization over polymerization.
Polymeric By-products High reaction temperatures or incorrect stoichiometry.* Strict Temperature Control: Avoid exceeding the recommended reaction temperature. * Accurate Stoichiometry: Ensure a 1:1 molar ratio of urea to 1,3-diaminopropane.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Lab Scale)

This protocol is a representative laboratory-scale procedure that can be adapted for pilot and larger-scale production with appropriate engineering controls.

Step 1: Intermediate Formation

  • Charge a reaction vessel with 1 mole of 1,3-diaminopropane.

  • Slowly add 1 mole of urea while stirring.

  • Heat the mixture to 125-130°C.

  • Maintain this temperature and monitor for the evolution of ammonia gas. Continue heating until approximately 1 mole of ammonia has been liberated. This can be monitored by weight loss or by trapping the evolved ammonia in a standardized acid solution.

Step 2: Cyclization

  • In a separate, larger vessel, heat a suitable solvent (e.g., a high-boiling alcohol or polyether) to 170-190°C.[2]

  • Slowly add the intermediate from Step 1 to the hot solvent over a period of 2-5 hours.

  • After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure complete cyclization.

  • Monitor the reaction by HPLC.

Protocol 2: Purification by Crystallization
  • Cool the reaction mixture from the cyclization step to allow the product to crystallize. A controlled cooling profile is recommended to obtain crystals of a desirable size and purity.

  • Filter the solid product and wash with a small amount of cold solvent.

  • For further purification, recrystallize the crude product from a suitable solvent. Potential solvents include alcohols (e.g., isopropanol, ethanol) or mixtures with water. The optimal solvent system should be determined experimentally.

  • Dry the purified crystals under vacuum at an appropriate temperature.

Protocol 3: HPLC Method for In-Process Control and Final Product Analysis

This is a general method that should be validated for your specific application.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., phosphate buffer) and Mobile Phase B (e.g., acetonitrile or methanol). The gradient should be optimized to separate the starting materials, product, and any known impurities.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Column Temperature 25-30°C

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Raw Materials Raw Materials Reaction Vessel Reaction Vessel Raw Materials->Reaction Vessel Intermediate Formation Intermediate Formation (120-140°C) Reaction Vessel->Intermediate Formation Heat Cyclization Cyclization (160-200°C) Intermediate Formation->Cyclization Transfer to hot solvent Crude Product Crude Product Cyclization->Crude Product In-Process Control (HPLC) In-Process Control (HPLC) Cyclization->In-Process Control (HPLC) Crystallization Vessel Crystallization Vessel Crude Product->Crystallization Vessel Filtration Filtration Crystallization Vessel->Filtration Cooling Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product Final Product Analysis (HPLC) Final Product Analysis (HPLC) Final Product->Final Product Analysis (HPLC)

Figure 1. General workflow for the synthesis and purification of this compound.

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Possible Cause Side Reactions Side Reactions Low Yield->Side Reactions Possible Cause Product Loss Product Loss Low Yield->Product Loss Possible Cause Check Temperature Check Temperature Incomplete Reaction->Check Temperature Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Improve Mixing Improve Mixing Incomplete Reaction->Improve Mixing Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature Verify Stoichiometry Verify Stoichiometry Side Reactions->Verify Stoichiometry Optimize Work-up Optimize Work-up Product Loss->Optimize Work-up Optimize Crystallization Optimize Crystallization Product Loss->Optimize Crystallization End End Check Temperature->End Extend Reaction Time->End Improve Mixing->End Optimize Temperature->End Verify Stoichiometry->End Optimize Work-up->End Optimize Crystallization->End

Figure 2. Troubleshooting logic for addressing low yield issues.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Diaminopropane 1,3-Diaminopropane Carbamate Intermediate Carbamate Intermediate 1,3-Diaminopropane->Carbamate Intermediate Urea Urea Urea->Carbamate Intermediate This compound This compound Carbamate Intermediate->this compound Intramolecular Cyclization (Desired Pathway) N,N'-bis(3-aminopropyl)-urea N,N'-bis(3-aminopropyl)-urea Carbamate Intermediate->N,N'-bis(3-aminopropyl)-urea Intermolecular Reaction (Side Product)

References

"minimizing byproducts in the synthesis of pyrimidinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of byproducts in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrimidinones, focusing on the widely used Biginelli and Pinner reactions.

Biginelli Reaction Troubleshooting

Q1: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]

Strategies to Minimize Hantzsch Dihydropyridine Formation:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some Lewis acids may favor the Biginelli reaction over the Hantzsch pathway.

  • Reactant Stoichiometry: Using a slight excess of urea can help to push the equilibrium towards the desired pyrimidinone product.

Q2: My Biginelli reaction has a low yield, and I have a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

A2: Low conversion in the Biginelli reaction can be attributed to several factors:

  • Inactive Catalyst: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, confirm the concentration is appropriate.

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.

Pinner Reaction Troubleshooting

Q1: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls and how can I avoid them?

A1: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.

Strategies to Minimize Side Reactions:

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrimidinone synthesis?

A1: In the Biginelli reaction, the most common byproducts are Hantzsch-type 1,4-dihydropyridines, Knoevenagel condensation products (from the reaction of the aldehyde and the β-ketoester), and N-acylureas. In the Pinner reaction, common side products arise from the self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine.

Q2: How does temperature affect byproduct formation in the Biginelli reaction?

A2: Higher reaction temperatures generally favor the formation of the Hantzsch dihydropyridine byproduct due to the decomposition of urea into ammonia. Lowering the reaction temperature can help to minimize this side reaction.

Q3: What is the role of the catalyst in minimizing byproducts?

A3: The catalyst plays a crucial role in directing the reaction towards the desired product. Lewis acids, for example, can enhance the electrophilicity of the aldehyde, promoting the initial step of the Biginelli reaction and potentially disfavoring competing pathways. The choice of catalyst can significantly impact the product distribution.

Q4: Can the order of addition of reactants affect the outcome of the reaction?

A4: Yes, in some cases, the order of reactant addition can influence the formation of byproducts. For instance, pre-mixing the aldehyde and urea before adding the β-ketoester can sometimes favor the formation of the desired dihydropyrimidinone.

Quantitative Data on Byproduct Minimization

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired pyrimidinone and the formation of byproducts.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
None0Reflux45 min39[2]
DCPD5Reflux45 min78[2]
DCPD7Reflux35 min92[2]
ZnCl₂8801.592[3]
NiCl₂·6H₂O10100295[4]
Cu(OTf)₂150491[4]
Yb(OTf)₃101000.596[5]

Table 2: Influence of Reaction Conditions on Hantzsch Dihydropyridine Byproduct Formation (Qualitative)

ParameterConditionEffect on Hantzsch Byproduct
TemperatureHighIncreased formation
TemperatureLowDecreased formation
Urea ConcentrationExcessDecreased formation
CatalystCertain Lewis AcidsCan suppress formation

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol is designed to minimize the formation of Hantzsch dihydropyridine byproducts.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea (15 mmol)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 1 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea.

  • Add the solvent (ethanol) and the catalyst.

  • Heat the reaction mixture to a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for Pinner Pyrimidine Synthesis with Minimized Side Reactions

This protocol emphasizes anhydrous conditions to prevent hydrolysis and other side reactions.

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide, 11 mmol)

  • Anhydrous Ethanol (50 mL)

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.

  • Carefully add the base to the solution and stir for 30 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically a few hours to overnight), cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualizations

Biginelli_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde, β-Ketoester, and Urea add_solvent Add Solvent (e.g., Ethanol) start->add_solvent add_catalyst Add Catalyst (e.g., Lewis Acid) add_solvent->add_catalyst heat Heat to Controlled Temperature add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Pyrimidinone recrystallize->product

Caption: Experimental workflow for the synthesis of pyrimidinones via the Biginelli reaction.

Troubleshooting_Byproducts cluster_hantzsch Hantzsch DHP Byproduct cluster_acylurea N-Acylurea Byproduct start Start: Byproduct Observed in Pyrimidinone Synthesis identify_byproduct Identify Byproduct (e.g., Hantzsch DHP, N-Acylurea) start->identify_byproduct hantzsch_cause Cause: High Temperature, Urea Decomposition identify_byproduct->hantzsch_cause Fluorescent Byproduct acylurea_cause Cause: Competing Reaction of β-Ketoester and Urea identify_byproduct->acylurea_cause Purification Difficulty hantzsch_solution Solution: - Lower Reaction Temperature - Use Excess Urea - Screen Catalysts hantzsch_cause->hantzsch_solution end Minimized Byproducts hantzsch_solution->end acylurea_solution Solution: - Control Stoichiometry - Optimize Catalyst - Recrystallization acylurea_cause->acylurea_solution acylurea_solution->end

Caption: Logical workflow for troubleshooting common byproducts in pyrimidinone synthesis.

References

Technical Support Center: The Biginelli Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Biginelli condensation reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions, with a specific focus on the impact of solvents.

Troubleshooting Guides

This section addresses specific problems you might encounter during your Biginelli condensation experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My Biginelli reaction is giving a very low yield or no product at all. What are the common causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.

  • Inappropriate Solvent: The solvent plays a crucial role in the Biginelli reaction, influencing reactant solubility and the reaction mechanism. Polar solvents are generally preferred as they can stabilize charged intermediates. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.

  • Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester may slow down the reaction. In such cases, prolonging the reaction time or switching to a less sterically hindered substrate, if possible, may be necessary.

Problem 2: Formation of a Major Byproduct

Question: My reaction is producing a significant amount of a byproduct instead of the desired dihydropyrimidinone (DHPM). How can I identify and suppress this side reaction?

Answer: The formation of byproducts is a common challenge. Two prevalent side reactions in the Biginelli condensation are the Knoevenagel and Hantzsch reactions.

  • Knoevenagel Condensation: This reaction occurs between the aldehyde and the β-ketoester, consuming the starting materials and reducing the yield of the Biginelli product.

    • Mitigation Strategies:

      • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, which is the key intermediate for the Biginelli pathway, thus outcompeting the Knoevenagel condensation.

  • Hantzsch Dihydropyridine Synthesis: Under certain conditions, particularly at higher temperatures, urea can decompose to generate ammonia. The ammonia can then react with the aldehyde and two equivalents of the β-ketoester to form a Hantzsch 1,4-dihydropyridine derivative, which is often a yellow, fluorescent compound.[1]

    • Mitigation Strategies:

      • Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the Hantzsch byproduct.[1]

      • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Screening different catalysts may help favor the Biginelli product.

Problem 3: Incomplete Cyclization

Question: I have evidence (e.g., from mass spectrometry) that an open-chain intermediate has formed, but the final cyclization to the dihydropyrimidinone is not occurring. How can I drive the reaction to completion?

Answer: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.

  • Mitigation Strategies:

    • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.

    • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the Biginelli reaction?

A1: The solvent has a significant impact on the Biginelli reaction's rate and yield. The polarity of the solvent is a key factor.[2] Polar solvents are generally preferred as they can stabilize the polar intermediates and transition states involved in the reaction mechanism.[3] Furthermore, the solvent influences the keto-enol tautomerization equilibrium of the β-dicarbonyl compound, which is a crucial step in the reaction.[4]

Q2: Can the Biginelli reaction be performed under solvent-free conditions?

A2: Yes, solvent-free conditions, often coupled with microwave irradiation or grinding, have been successfully employed for the Biginelli reaction.[5][6] These methods can offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures, in addition to being more environmentally friendly.[6]

Q3: Are there any "green" solvents that are effective for the Biginelli reaction?

A3: Yes, research has focused on more environmentally benign solvent systems. Ethanol is a commonly used and relatively green solvent. Water has also been used as a solvent, often with a suitable catalyst.[7] Ionic liquids and deep eutectic solvents are other emerging green solvent alternatives that have shown promise in the Biginelli reaction.

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions. The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea) under various catalytic conditions, as compiled from the literature. Note that direct comparison can be challenging as catalyst, temperature, and reaction time often vary between studies.

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolHClReflux18~40-60[5]
AcetonitrileBi(NO₃)₃Reflux2.595
DichloromethaneBi(NO₃)₃Reflux2.562
MethanolFe(NO₃)₃·9H₂OReflux685[6]
TolueneMontmorillonite-Fe³⁺Reflux1065[1]
WaterHCl900.592[7]
Acetic AcidMontmorillonite-Co²⁺Reflux1077[1]
THFPolyphosphate EsterReflux4>80
Solvent-freeFe(NO₃)₃·9H₂O1000.594[6]
Solvent-freeYb(OTf)₃100196[8]

Experimental Protocols

Classical Biginelli Condensation using an Acid Catalyst in Ethanol

This protocol describes a general procedure for the synthesis of dihydropyrimidinones (DHPMs) using a Brønsted or Lewis acid catalyst in ethanol.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Ethanol (20 mL)

  • Catalyst (e.g., HCl (a few drops) or a Lewis acid like FeCl₃ (1 mol%))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[2]

  • Add ethanol (20 mL) to the flask, followed by the chosen acid catalyst.[2]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Visualizations

Below are diagrams illustrating key logical and experimental workflows related to the Biginelli condensation.

Biginelli_Troubleshooting start Start: Biginelli Reaction check_yield Low Yield or No Product? start->check_yield side_products Major Side Products Observed? check_yield->side_products No optimize_catalyst Optimize Catalyst (Type/Amount) check_yield->optimize_catalyst Yes incomplete_cyclization Uncyclized Intermediate Detected? side_products->incomplete_cyclization No adjust_stoichiometry Adjust Stoichiometry (excess urea) side_products->adjust_stoichiometry Yes (Knoevenagel) lower_temp Lower Reaction Temperature side_products->lower_temp Yes (Hantzsch) increase_catalyst Increase Catalyst Loading / Strength incomplete_cyclization->increase_catalyst Yes end_success Successful Product Formation incomplete_cyclization->end_success No optimize_solvent Screen Solvents / Solvent-Free optimize_catalyst->optimize_solvent optimize_temp_time Adjust Temperature / Time optimize_solvent->optimize_temp_time check_reagents Check Reagent Purity optimize_temp_time->check_reagents end_fail Further Optimization Needed check_reagents->end_fail adjust_stoichiometry->end_success lower_temp->end_success increase_temp Increase Reaction Temperature increase_catalyst->increase_temp increase_temp->end_success

Caption: Troubleshooting workflow for the Biginelli reaction.

Biginelli_Pathways cluster_Biginelli Biginelli Pathway cluster_Knoevenagel Knoevenagel Pathway cluster_Hantzsch Hantzsch Pathway A Aldehyde + Urea B N-Acyliminium Ion A->B D Open-Chain Ureide B->D + C β-Ketoester (Enol) C->D E Dihydropyrimidinone (Product) D->E Cyclization F Aldehyde + β-Ketoester G Knoevenagel Adduct (Byproduct) F->G H Aldehyde + 2x β-Ketoester + NH₃ I Dihydropyridine (Byproduct) H->I

Caption: Competing reaction pathways in the Biginelli synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for pyrimidinone synthesis, particularly via the Biginelli reaction?

A1: The Biginelli reaction, a one-pot, three-component synthesis, is a cornerstone for producing dihydropyrimidinones (DHPMs).[1] A wide range of catalysts can be employed to improve yields and reaction times over the original acid-catalyzed method.[2] These are broadly categorized as:

  • Brønsted Acids: Simple acids like HCl are effective and have been used to achieve high yields in polar solvents like water.[3]

  • Lewis Acids: A diverse group including catalysts like InBr₃, ZnCl₂, and BF₃·Et₂O are commonly used to activate the carbonyl group of the aldehyde, improving reaction rates.[4][5][6]

  • Organocatalysts: Small organic molecules like L-proline can act as efficient Lewis acid catalysts.[7]

  • Heterogeneous Catalysts: These include solid-supported catalysts such as zeolites (e.g., H-ZSM-5), magnetic nanoparticles (e.g., Fe₃O₄-based), and metal-organic frameworks (MOFs), which offer advantages in terms of easy separation and reusability.[7][8][9][10]

Q2: How does the choice of solvent affect my pyrimidinone synthesis?

A2: The solvent plays a critical role in reaction rate and yield by influencing the solubility of reactants and intermediates.[1] Polar solvents are generally preferred for the Biginelli reaction.[3] While ethanol is a common choice, other solvents like acetonitrile or even solvent-free conditions have been shown to provide excellent outcomes for specific substrates.[1][11] In some cases, using water as a solvent can lead to high yields and offers a greener chemistry approach.[3]

Q3: My reaction is very slow. How can I accelerate it?

A3: To accelerate a slow pyrimidinone synthesis, consider the following strategies:

  • Increase Temperature: Raising the reaction temperature is a common method to overcome the activation energy barrier, but must be done cautiously to avoid side reactions.[1][12]

  • Change Catalyst: If using a mild catalyst, switching to a more active one (e.g., from a weak to a strong Lewis acid) can significantly increase the rate.[1]

  • Microwave Irradiation: Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[13][14]

  • Solvent-Free Conditions: Grinding the reactants together with a catalyst, often at room temperature or with gentle heating, can lead to high yields in a short time.[11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield of the Desired Pyrimidinone Product

Low yields are a frequent issue in pyrimidinone synthesis.[1] The causes can often be traced to reaction conditions, catalyst activity, or reagent quality.

Q: My Biginelli reaction is giving a low yield. What are the common causes and how can I improve it?

A: Several factors can contribute to low yields. Use the following guide to troubleshoot the issue.[1][2]

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[1]

    • Solution: Increase the catalyst loading or switch to a more active catalyst. If using a reusable catalyst, ensure it has been properly regenerated before use.[12]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[1]

    • Solution: Monitor the reaction's progress with Thin Layer Chromatography (TLC) to determine the optimal time.[12] A moderate increase in temperature may be necessary, but be aware that excessively high temperatures can promote side reactions.[1][12]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction or cause unwanted side reactions.[1][12]

    • Solution: Ensure all starting materials are of high purity. For example, aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.[2]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction down.[1][2]

    • Solution: Consider using a more reactive substrate equivalent if possible, or increase reaction time and/or temperature.[12]

Low_Yield_Troubleshooting start Problem: Low Yield check_catalyst Check Catalyst Activity start->check_catalyst Possible Cause check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions Possible Cause check_reagents Verify Reagent Purity start->check_reagents Possible Cause solution_catalyst Increase Loading or Use More Active Catalyst check_catalyst->solution_catalyst Solution solution_conditions Optimize via TLC Monitoring Consider Microwave/Solvent-Free check_conditions->solution_conditions Solution solution_reagents Purify Starting Materials check_reagents->solution_reagents Solution

Caption: A troubleshooting workflow for diagnosing and resolving low product yields.

Problem 2: Unexpected Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the target pyrimidinone.

Q: I am observing an unexpected, highly fluorescent yellow spot on my TLC plate. What is this byproduct and how can I prevent it?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[12][15] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at high temperatures.[15] This pathway directly competes with your desired synthesis.

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[12][15]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[15] Experimenting with different Lewis acids may favor the desired product.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[15]

Competing_Pathways reactants Aldehyde + β-Ketoester + Urea branch reactants->branch biginelli Biginelli Pathway pyrimidinone Desired Pyrimidinone (Non-fluorescent) biginelli->pyrimidinone hantzsch Hantzsch Pathway dhp Dihydropyridine Byproduct (Fluorescent) hantzsch->dhp branch->biginelli Favored by Lower Temp branch->hantzsch Favored by Higher Temp

Caption: Competing Biginelli and Hantzsch reaction pathways leading to different products.

Catalyst Performance Data

The efficacy of a catalyst is evaluated based on key performance indicators like reaction yield and time. The following tables summarize the performance of various catalysts in the Biginelli synthesis of dihydropyrimidinones to inform catalyst selection.[13]

Table 1: Comparison of Homogeneous Catalysts

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time Yield (%) Reference
HCl 20 Water 90 30 min 92 [3]
InBr₃ 10 Ethanol Reflux 7 h 93 (combined) [4]
L-Proline / TFA - Acetonitrile 85 - High [7][9]

| ZnCl₂ | - | - | - | - | - |[6] |

Table 2: Comparison of Heterogeneous and Eco-Friendly Catalysts

Catalyst Catalyst Loading Solvent Temperature (°C) Time Yield (%) Reference
H-ZSM-5 Zeolite 0.25 g Solvent-free (Ball mill) - 20 min 91 [8]
Fe₃O₄@PVA NPs - - - - High [7][9]
Cu(INA)₂-MOF 10 mol% Solvent-free 80 2 h 90 [10]

| Verjuice | - | - | - | - | ~95 |[16] |

Experimental Protocols

Below are detailed methodologies for key pyrimidinone synthesis reactions.

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol describes a widely used method for synthesizing dihydropyrimidinones using a simple acid catalyst.[11][13]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., catalytic amount of HCl)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen solvent.[11]

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).[11]

  • Heat the mixture to reflux (e.g., ~60-80°C for ethanol) for the required time (typically 3-48 hours).[11][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • The solid product often precipitates from the solution. Collect the precipitate by filtration.[13]

  • Wash the solid with cold ethanol to remove soluble impurities.[13]

  • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.[13]

Protocol 2: Microwave-Assisted Pyrimidinone Synthesis

This modern approach utilizes microwave irradiation to significantly accelerate the reaction.[13][14]

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Solvent (e.g., DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 4(6)-aminouracil, the aromatic aldehyde, and malononitrile in a suitable solvent like DMF.[13]

  • Seal the vessel and place it in the microwave reactor.

  • Subject the mixture to microwave irradiation. Optimal results are often achieved at a maximum power of 250 W.[13]

  • The reaction is typically complete within 5-10 minutes.[13]

  • After cooling, the product can be isolated via filtration or standard workup procedures.

Catalyst_Selection_Workflow start Define Synthetic Goal (Target Pyrimidinone) criteria Evaluate Key Criteria start->criteria cost_speed Cost & Speed criteria->cost_speed Priority? sustainability Sustainability & Reusability criteria->sustainability Priority? mildness Mild Conditions & Substrate Sensitivity criteria->mildness Priority? cat_homogeneous Homogeneous Catalysts (Brønsted/Lewis Acids) cost_speed->cat_homogeneous cat_heterogeneous Heterogeneous Catalysts (Zeolites, NPs, MOFs) sustainability->cat_heterogeneous cat_organo Organocatalysts mildness->cat_organo optimization Perform Reaction & Optimize cat_homogeneous->optimization cat_heterogeneous->optimization cat_organo->optimization

Caption: A decision workflow for selecting a catalyst based on experimental priorities.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Properties of Tetrahydro-2(1H)-pyrimidinone and Related Cyclic Ureas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for Tetrahydro-2(1H)-pyrimidinone and two relevant alternatives: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and Ethylene urea. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of NMR, IR, and Mass Spectrometry data to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.2 (t)Triplet4H-CH₂-N-
~1.8 (p)Quintet2H-CH₂-CH₂-CH₂-
~5.5 (br s)Broad Singlet2H-NH-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone [1]3.26t4H-CH₂-N-
2.86s6H-N-CH₃
1.95p2H-CH₂-CH₂-CH₂-
Ethylene Urea ~3.3 (s)Singlet4H-CH₂-CH₂-
~5.0 (br s)Broad Singlet2H-NH-
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~158C=O
~41-CH₂-N-
~20-CH₂-CH₂-CH₂-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone [2][3]155.8C=O
47.9-CH₂-N-
35.1-N-CH₃
21.0-CH₂-CH₂-CH₂-
Ethylene Urea ~162C=O
~39-CH₂-CH₂-
Table 3: IR Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
This compound [4]~3300-3100 (br)N-H Stretch
~2950-2850C-H Stretch
~1640 (s)C=O Stretch (Amide I)
~1550N-H Bend (Amide II)
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone [5][6]~2950-2850C-H Stretch
~1650 (s)C=O Stretch (Amide I)
Ethylene Urea ~3300-3100 (br)N-H Stretch
~2950-2850C-H Stretch
~1680 (s)C=O Stretch (Amide I)
~1520N-H Bend (Amide II)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound [7]10071, 56, 44, 43
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone [8]128113, 99, 85, 70, 58, 44
Ethylene Urea 8657, 43, 42

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a typical sample concentration, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon.[9][10][11] Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are typically recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.[12]

  • Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Sample Introduction (GC-MS) : The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer. A typical GC program would involve an initial temperature hold followed by a ramp to a final temperature to ensure elution of the compound.

  • Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Comparative Guide to Validating the Purity of Synthesized Tetrahydro-2(1H)-pyrimidinone by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized small molecules is a cornerstone of reliable and reproducible research in drug discovery and development. Tetrahydro-2(1H)-pyrimidinone, a cyclic urea, serves as a valuable building block in medicinal chemistry. Its purity is critical to the integrity of subsequent synthetic steps and the biological activity of the final compounds. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for the purity assessment of such compounds.

This guide provides an objective comparison of HPLC-MS with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of synthesized this compound. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy.

FeatureHPLC-MSGC-MSqNMR
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Quantification based on the direct relationship between NMR signal intensity and the number of nuclei.
Typical Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL~0.1% (w/w)
Typical Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mL~0.5% (w/w)
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery)Very High (often considered a primary ratio method)[1]
Precision (%RSD) < 2%< 5%< 1%
Selectivity High, especially with tandem MS (MS/MS).Very high, excellent for resolving volatile isomers.High, based on unique chemical shifts of nuclei.
Sample Requirements Soluble in a suitable mobile phase.Volatile or amenable to derivatization to increase volatility.Soluble in a deuterated solvent, requires a certified internal standard for absolute quantification.
Throughput HighModerate to HighLow to Moderate
Strengths Versatile for a wide range of polar and non-polar compounds. Provides molecular weight information. High sensitivity.Excellent for volatile and semi-volatile compounds. High resolving power.Absolute quantification without a specific reference standard of the analyte.[2] Provides structural information. Non-destructive.
Limitations Matrix effects can suppress or enhance ionization. Not ideal for very volatile compounds.Requires analytes to be thermally stable and volatile. Derivatization can add complexity.Lower sensitivity compared to MS techniques. Requires more sample. Potential for signal overlap in complex mixtures.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of synthesized this compound purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of Tetrahydro- 2(1H)-pyrimidinone Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution, Dilution) Purification->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS GC_MS GC-MS Analysis (Alternative) Sample_Prep->GC_MS qNMR qNMR Analysis (Orthogonal) Sample_Prep->qNMR Data_Processing Data Processing (Peak Integration, Spectral Analysis) HPLC_MS->Data_Processing GC_MS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation & Impurity Identification Data_Processing->Purity_Calculation Report Final Report Purity_Calculation->Report

A streamlined workflow for the purity validation of synthesized compounds.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and comparable results.

HPLC-MS Method for Purity of this compound

This method is designed for the separation and quantification of this compound and the identification of potential impurities.

  • Instrumentation: HPLC system with a UV detector and a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 100 µg/mL. Further dilute as necessary.

GC-MS Method for Purity of this compound

This method is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 - 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or dichloromethane. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.

qNMR Method for Purity of this compound

qNMR provides a direct measure of purity without the need for a specific standard of the analyte.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.

    • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte or impurity signals.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Data Processing and Purity Calculation:

    • Process the acquired FID with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • sample = this compound

      • std = Internal Standard

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the condensation of 1,3-diaminopropane with a carbonyl source like urea. Potential impurities can arise from starting materials, side reactions, and subsequent workup procedures.

  • Unreacted Starting Materials: 1,3-diaminopropane and urea.

  • Oligomeric Byproducts: Formation of dimers or trimers from the self-condensation of reactants or intermediates.

  • Side-Products:

    • Bis-urea derivatives: Reaction of one molecule of 1,3-diaminopropane with two molecules of urea.

    • Products from impurities in starting materials: For instance, if the 1,3-diaminopropane contains 1,2-diaminopropane, the corresponding five-membered cyclic urea could be formed.

    • Hydrolysis products: If exposed to water at elevated temperatures.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC-MS offers an excellent balance of sensitivity, selectivity, and throughput. It is highly effective for identifying and quantifying a broad range of potential impurities.

GC-MS serves as a valuable orthogonal technique, particularly for the detection of volatile or thermally stable impurities that may not be readily observed by HPLC-MS.

qNMR stands out as a primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte.[1][2] It is an ideal technique for the certification of reference materials and for providing an orthogonal confirmation of purity.

The selection of the most suitable analytical method will ultimately be guided by the specific goals of the analysis, the available instrumentation, and the regulatory requirements. A combination of these techniques, such as using HPLC-MS for routine analysis and qNMR for orthogonal validation, provides a robust and comprehensive approach to ensuring the purity of synthesized this compound.

References

A Comparative Analysis of Tetrahydro-2(1H)-pyrimidinone and Imidazolidinone for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Tetrahydro-2(1H)-pyrimidinone and Imidazolidinone, two key heterocyclic scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform compound selection and application.

Introduction: Structural and Functional Overview

This compound, a six-membered cyclic urea also known as propyleneurea, and imidazolidinone, its five-membered analogue, are foundational structures in the synthesis of a wide array of biologically active molecules and functional polymers.[1][2][3] While both share a core urea functionality, the difference in their ring size profoundly influences their conformational flexibility, physicochemical properties, and ultimately, their applications.

This compound derivatives are notably prominent in the design of antiviral agents, particularly as core components of non-peptidic HIV-1 protease inhibitors.[4][5][6] The N,N'-dimethylated version, DMPU, is also widely used as a less toxic alternative to the carcinogenic polar aprotic solvent HMPA.[2][7]

Imidazolidinone derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[8][9][10] Furthermore, chiral imidazolidinones have gained significant attention as powerful organocatalysts in asymmetric synthesis, a discovery that led to the 2021 Nobel Prize in Chemistry.[11][12]

Comparative Physicochemical and Biological Data

The fundamental properties of these two heterocyclic compounds are summarized below, highlighting their key differences.

PropertyThis compound2-Imidazolidinone
Synonyms Propyleneurea, N,N'-Trimethyleneurea[3][13]Ethylene Urea[14]
Molecular Formula C₄H₈N₂O[13]C₃H₆N₂O[1]
Molecular Weight 100.12 g/mol [13]86.09 g/mol
Structure Six-membered heterocyclic ringFive-membered heterocyclic ring[1]
Melting Point 247 °C (for 1,3-dimethyl derivative)131 °C
Boiling Point 247 °C / 1013 hPa (for 1,3-dimethyl derivative)224 °C
Appearance White to Almost white powder or crystal[3]White odorless solid powder
Key Applications - HIV Protease Inhibitors[4]- Antiviral Agents[15]- Polar Aprotic Solvents (DMPU)[2][16]- TACE Inhibitors[17]- Anticancer & Antiviral Agents[8][10]- Organocatalysts[11][18]- Formaldehyde Scavengers[19]- Herbicides & Insecticides[1]- TACE Inhibitors[17]
Biological Targets HIV Protease[6], Fowl Plague & Vaccinia Viruses[15], TACE[20]COX-2[8], Adrenergic & Imidazoline Receptors[21][22], TACE[20], Various Bacteria & Fungi[9]

Signaling Pathway Visualization: HIV Protease Inhibition

A primary application of the this compound scaffold is in the development of HIV protease inhibitors.[4] These drugs are a critical component of highly active antiretroviral therapy (HAART).[6][23] They function by competitively inhibiting the HIV protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins required for viral replication.[5][6] The inhibition of this process results in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Therapeutic Intervention HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion HIV Gag-Pol Polyprotein->Immature Virion Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Processes HIV Protease->Immature Virion Leads to Mature Infectious Virion Mature Infectious Virion Mature Viral Proteins->Mature Infectious Virion THP-based Inhibitor This compound -based Inhibitor THP-based Inhibitor->HIV Protease Competitive Inhibition

Caption: Mechanism of HIV-1 Protease inhibition by this compound-based drugs.

Experimental Protocols

Detailed methodologies for the synthesis and a key biological evaluation are provided below.

Synthesis of this compound

This protocol describes the synthesis via the cyclocondensation of 1,3-diaminopropane and urea.

  • Materials: 1,3-diaminopropane, urea, toluene, hydrochloric acid (catalytic amount), sodium hydroxide.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-diaminopropane (1 mol) and urea (1 mol) in toluene.

    • Add a catalytic amount of hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature. A precipitate should form.

    • Filter the crude product and wash with cold toluene to remove any unreacted starting materials.

    • The crude solid is then dissolved in a minimal amount of hot water and the solution is neutralized with a sodium hydroxide solution.

    • Allow the solution to cool, inducing recrystallization of the pure product.

    • Filter the crystals, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Synthesis of 2-Imidazolidinone

This protocol outlines the synthesis from ethylenediamine and dimethyl carbonate, a common and efficient method.[14]

  • Materials: Ethylenediamine, dimethyl carbonate, toluene, sodium methoxide solution (30% in methanol).[14]

  • Procedure:

    • Charge a reaction vessel with ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), and toluene under a nitrogen atmosphere.[14]

    • Add a catalytic amount of sodium methoxide solution and mix at room temperature.[14]

    • Slowly heat the mixture to reflux. Methanol will be produced as a byproduct and can be removed by distillation.

    • Continue refluxing for 3-5 hours until the reaction is complete, as indicated by TLC.

    • Cool the reaction mixture, which will cause the product to precipitate.

    • Filter the solid product and wash with cold toluene.

    • Recrystallize the crude product from an appropriate solvent such as ethanol or water to obtain pure 2-Imidazolidinone.

    • Filter the purified crystals and dry under vacuum.

In-Vitro Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition Assay

Both imidazolidinone and tetrahydropyrimidinone scaffolds have been investigated as potential inhibitors of TACE, an important target in inflammatory diseases.[17][20]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against TACE.

  • Workflow Diagram:

TACE_Assay_Workflow A Prepare serial dilutions of This compound and Imidazolidinone derivatives C Add compound dilutions to wells A->C B Add recombinant human TACE enzyme to assay buffer in a 96-well plate B->C D Incubate at 37°C for 15 minutes C->D E Add fluorogenic TACE substrate to initiate reaction D->E F Monitor fluorescence intensity (Ex/Em = 340/420 nm) over time E->F G Calculate reaction rates and percentage of inhibition F->G H Determine IC50 values by plotting inhibition vs. concentration G->H

Caption: Workflow for the in-vitro TACE inhibition fluorescence assay.

  • Procedure:

    • Prepare stock solutions of the test compounds (derivatives of this compound and Imidazolidinone) in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂).

    • In a 96-well microplate, add recombinant human TACE enzyme to each well containing the assay buffer.

    • Add the diluted test compounds to the respective wells. Include wells for a positive control (a known TACE inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fluorogenic TACE substrate.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at appropriate excitation and emission wavelengths (e.g., 340 nm Ex / 420 nm Em).

    • Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Both this compound and Imidazolidinone serve as versatile and potent scaffolds in modern chemistry. The choice between the six-membered pyrimidinone and the five-membered imidazolidinone core depends critically on the intended application. For targeting specific enzymes like HIV protease, the conformational properties of the six-membered ring have proven highly effective. Conversely, the five-membered imidazolidinone ring offers a platform for a broader range of biological activities and has revolutionized the field of asymmetric organocatalysis. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific research and development objectives.

References

A Head-to-Head Battle of Solvents: Tetrahydro-2(1H)-pyrimidinone vs. N,N'-dimethylethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, properties, and safety of two prominent polar aprotic solvents.

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yields, reaction rates, and the purity of the final product. For decades, polar aprotic solvents have been indispensable tools for a wide array of chemical transformations. This guide provides an in-depth, objective comparison of two such solvents: Tetrahydro-2(1H)-pyrimidinone, commonly known as N,N'-Dimethylpropyleneurea (DMPU), and N,N'-dimethylethyleneurea, also referred to as 1,3-Dimethyl-2-imidazolidinone (DMI) or DMEU. Both have emerged as viable, safer alternatives to the highly toxic and carcinogenic solvent hexamethylphosphoramide (HMPA).

This report details their physical and chemical properties, presents available experimental data on their performance in various applications, and provides insights into their safety profiles to aid researchers in making informed decisions for their specific needs.

At a Glance: Key Properties and Performance Differences

PropertyThis compound (DMPU)N,N'-dimethylethyleneurea (DMI/DMEU)
Molecular Formula C₆H₁₂N₂OC₅H₁₀N₂O
Molecular Weight 128.17 g/mol 114.15 g/mol
Boiling Point 247 °C[1]224-226 °C[2]
Melting Point -20 °C[3][4]8.2 °C
Density 1.06 g/mL at 25 °C[4][5]1.056 g/mL at 25 °C[6]
Viscosity (at 25 °C) 2.9 cP1.9 cP[1]
Flash Point 121 °C[4]104 °C[6]
Solubility in Water Miscible[3]Freely soluble
Low-Temperature Performance Good; remains liquid at low temperatures.[4]Prone to crystallization at lower temperatures.[4]
Safety Profile Suspected mutagen and carcinogen.[3]Preliminary tests show no mutagenicity.[3]
Acute Toxicity (LD50, mice) 1300 mg/kg[3]2840 mg/kg[3]

Performance in Specific Applications: Experimental Insights

While both DMPU and DMI are effective polar aprotic solvents, their performance can vary significantly depending on the specific application.

Perovskite Solar Cell Manufacturing: In the fabrication of perovskite solar cells, the complete dissolution of precursor materials is crucial for forming high-quality films. One study found that DMPU demonstrated superior performance in dissolving these precursors compared to DMI. In contrast, solutions using DMI were observed to form a precipitate over time, which could negatively impact device performance and stability.

Low-Temperature Reactions: For reactions conducted at reduced temperatures, the physical properties of the solvent are paramount. Due to its significantly lower melting point (-20 °C), DMPU is the more suitable solvent for low-temperature applications . DMI, with a melting point of 8.2 °C, has a greater tendency to crystallize at or below this temperature, which can halt reactions and complicate experimental procedures.[4]

Co-solvent with Tetrahydrofuran (THF): In certain synthetic protocols, these solvents are used as co-solvents to enhance reactivity. One notable observation comes from a study on the synthesis of very-long-chain (VLC) alkenes, where a mixture of THF and DMI formed a heavy precipitate at the required reaction temperatures (around 0-25 °C). This issue was not reported with DMPU, making it the preferred co-solvent in that specific context.

Safety and Handling: A Critical Consideration

A significant driver for the adoption of DMPU and DMI has been the need for safer alternatives to HMPA. However, there are important distinctions in their own safety profiles.

Based on available acute toxicity data, DMI is considered to be the safer of the two solvents , with a higher LD50 value in mice (2840 mg/kg for DMI vs. 1300 mg/kg for DMPU).[3] Furthermore, preliminary mutagenicity tests for DMI have returned negative results, while DMPU is suspected to be a mutagen and a carcinogen.[3]

Researchers should always consult the latest Safety Data Sheets (SDS) and handle these chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are representative procedures for common reactions where these types of solvents are employed.

Alkylation of an Enolate (using DMPU as a co-solvent):

  • Objective: To demonstrate the use of DMPU in a classic carbon-carbon bond-forming reaction.

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution and stir for 1 hour to facilitate the formation of the lithium enolate.

    • Introduce DMPU to the reaction mixture and continue stirring for an additional 15 minutes.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the careful, slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the resulting crude product via flash column chromatography to obtain 2-methylcyclohexanone.

Visualizing the Choice: A Decision Pathway

The selection between DMPU and DMI often depends on a hierarchy of experimental requirements. The following diagram illustrates a logical workflow for choosing the appropriate solvent.

Solvent_Selection Solvent Selection Workflow start Reaction Requirements Analysis low_temp Low-Temperature Reaction? (e.g., below 10 °C) start->low_temp precursor_sol Specific Precursor Solubility Critical? (e.g., Perovskites) low_temp->precursor_sol No dmpu Choose DMPU low_temp->dmpu Yes safety_prio Safety is the Highest Priority? precursor_sol->safety_prio No precursor_sol->dmpu Yes viscosity Low Viscosity Required? safety_prio->viscosity No dmi Choose DMI safety_prio->dmi Yes viscosity->dmi Yes further_eval Further Evaluation Needed (Consider other factors) viscosity->further_eval No

Caption: A decision-making flowchart for selecting between DMPU and DMI.

Conclusion

Both this compound (DMPU) and N,N'-dimethylethyleneurea (DMI) serve as effective polar aprotic solvents and are valuable replacements for the more hazardous HMPA. The choice between them is not always straightforward and depends on a careful consideration of the specific reaction conditions and priorities.

DMPU is the superior choice for low-temperature applications and in instances where the dissolution of specific precursors is challenging. However, its potential health risks warrant careful handling and consideration of alternatives.

DMI presents a better safety profile and lower viscosity, making it an attractive option for general use where its higher melting point is not a limiting factor.

Ultimately, the optimal solvent choice will be determined by empirical evaluation under the specific conditions of the intended application. This guide provides a foundational framework to assist researchers in navigating this decision-making process, promoting both successful scientific outcomes and a safer laboratory environment.

References

A Comparative Guide to the Reactivity of Cyclic Ureas in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents and solvents plays a pivotal role in determining reaction efficiency, yield, and selectivity. Cyclic ureas, a class of polar aprotic compounds, have garnered significant attention for their versatile applications as solvents, ligands, and catalysts. This guide provides an objective comparison of the reactivity of three common cyclic ureas—Ethylene Urea (EU), Propylene Urea (PU), and N,N'-Dimethylpropyleneurea (DMPU)—supported by available experimental data and detailed protocols.

I. Overview of Cyclic Ureas

Cyclic ureas are characterized by a urea functionality incorporated into a heterocyclic ring. Their unique properties, including high polarity, aprotic nature, and ability to act as hydrogen bond donors or acceptors, make them valuable tools in a variety of chemical transformations.

  • Ethylene Urea (EU): A five-membered cyclic urea, EU is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure allows for participation in a range of reactions, including cyclization and nucleophilic additions.[1]

  • Propylene Urea (PU): A six-membered cyclic urea, PU shares similarities with EU but with a slightly larger ring structure, which can influence its steric and electronic properties.

  • N,N'-Dimethylpropyleneurea (DMPU): A six-membered cyclic urea with methyl groups on both nitrogen atoms, DMPU is widely recognized as a superior polar aprotic solvent.[2][3] It often serves as a less toxic alternative to solvents like dimethylformamide (DMF) and hexamethylphosphoramide (HMPA), leading to improved reaction rates and yields in many cases.[2][3]

II. Comparative Reactivity in Organic Synthesis

Direct quantitative comparisons of the reactivity of these cyclic ureas across a broad spectrum of organic reactions are not extensively documented in a single comprehensive study. However, by collating data from various sources, we can draw meaningful comparisons in specific applications.

A. Role as Solvents in Nucleophilic Substitution Reactions

The polarity and aprotic nature of cyclic ureas make them suitable solvents for nucleophilic substitution (SN) reactions. Their ability to solvate cations while leaving anions relatively free can significantly influence reaction rates.

While specific comparative kinetic data for EU, PU, and DMPU as solvents in SN2 reactions is scarce, the well-established performance of DMPU provides a benchmark. DMPU's high polarity and ability to dissolve a wide range of substrates often lead to enhanced reaction rates and yields compared to less polar or protic solvents.[2] It is particularly effective in reactions that are sensitive to protic solvents.[2] The relative performance of EU and PU would be influenced by their respective polarities and solvating abilities, which are generally lower than that of DMPU due to the absence of the N,N'-dimethyl groups that enhance its aprotic character and solvating power.

Logical Relationship: Solvent Efficacy in SN2 Reactions

cluster_reaction SN2 Reaction DMPU DMPU Transition_State Transition_State DMPU->Transition_State Strong Cation Solvation Weak Anion Solvation PU PU PU->Transition_State Moderate Solvation EU EU EU->Transition_State Moderate Solvation Reactants Reactants Reactants->Transition_State Rate Determining Step Products Products Transition_State->Products

Caption: DMPU's superior solvation of cations enhances SN2 reaction rates.

B. Catalytic Activity in Ring-Opening Polymerization (ROP)

Cyclic ureas have demonstrated catalytic activity, often in combination with a co-catalyst, in the ring-opening polymerization of cyclic esters like lactide. Comparative studies in this area have revealed interesting reactivity trends.

In a study on the ROP of rac-lactide, cyclic ureas combined with potassium methoxide (MeOK) were found to be superior catalysts compared to their thiourea counterparts.[2] This highlights the advantageous electronic properties of the urea moiety in this catalytic transformation. While a direct comparison between EU, PU, and DMPU under identical conditions is not provided, the study emphasizes the importance of the urea structure in promoting polymerization.

Experimental Workflow: Ring-Opening Polymerization

Start Start Monomer rac-Lactide Start->Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Catalyst_System Cyclic Urea + MeOK Catalyst_System->Polymerization Analysis Characterization (NMR, GPC) Polymerization->Analysis End End Analysis->End

Caption: General workflow for cyclic urea-catalyzed ring-opening polymerization.

III. Data Summary

Due to the lack of comprehensive, direct comparative studies, a quantitative side-by-side comparison table with extensive data points is not feasible at this time. The following table summarizes the general reactivity and application characteristics of the discussed cyclic ureas based on the available literature.

Cyclic UreaKey FeaturesPrimary Applications in Organic SynthesisRelative Reactivity (General Trend)
Ethylene Urea (EU) 5-membered ring, polar, protic (N-H bonds)Intermediate in pharmaceutical and agrochemical synthesis.[1]Moderate
Propylene Urea (PU) 6-membered ring, polar, protic (N-H bonds)Similar to EU, with potential for different steric influence.Moderate
DMPU 6-membered ring, N,N'-dimethylated, highly polar, aproticHigh-performance solvent, alternative to DMF and HMPA.[2][3]High

IV. Experimental Protocols

While a specific protocol directly comparing the three cyclic ureas is not available, the following represents a general procedure for a reaction where DMPU is commonly used as a solvent, which can be adapted for comparative studies.

General Protocol for N-Alkylation using a Cyclic Urea as Solvent

This protocol is a generalized procedure and should be optimized for specific substrates and reaction conditions.

Materials:

  • Amine (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Cyclic urea solvent (DMPU, EU, or PU)

  • Anhydrous conditions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the amine, base, and the cyclic urea solvent.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and homogenization.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Signaling Pathway: Catalytic Cycle of a Hypothetical Cross-Coupling Reaction with a Cyclic Urea Ligand

Pd(0)L2 Pd(0)Ln (L = Cyclic Urea) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L)n OxAdd->Pd(II)Complex Transmetalation Transmetalation (R-M) Pd(II)Complex->Transmetalation Pd(II)Intermediate Ar-Pd(II)-R(L)n Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-R RedElim->Product

Caption: Hypothetical catalytic cycle for a cross-coupling reaction.

V. Conclusion and Future Outlook

Based on the available literature, N,N'-Dimethylpropyleneurea (DMPU) stands out as a highly effective polar aprotic solvent that can significantly enhance reaction rates and yields in various organic transformations. Ethylene urea and propylene urea, while valuable as intermediates, are less characterized in terms of their comparative reactivity as solvents or catalysts.

There is a clear need for systematic, quantitative studies that directly compare the performance of these and other cyclic ureas under standardized conditions in a range of important organic reactions. Such studies would provide invaluable data for chemists to make informed decisions on solvent and reagent selection, ultimately leading to the development of more efficient and sustainable synthetic methodologies. Future research should focus on generating this comparative data to fully elucidate the structure-reactivity relationships within this important class of compounds.

References

Tetrahydro-2(1H)-pyrimidinone (DMPU): A Safer and Effective Alternative to the Carcinogenic Solvent HMPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of solvents is a critical decision that balances reaction performance with laboratory safety. For many years, Hexamethylphosphoramide (HMPA) was a solvent of choice in organic synthesis due to its exceptional polarity and solvating properties. However, its classification as a carcinogen has necessitated the search for safer alternatives. This guide provides a comprehensive comparison of HMPA with a leading substitute, Tetrahydro-2(1H)-pyrimidinone, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), supported by experimental data and detailed protocols.

Executive Summary

This compound (DMPU) has emerged as a viable and safer alternative to the carcinogenic solvent Hexamethylphosphoramide (HMPA). While HMPA is known for its ability to enhance the reactivity of organometallic reagents and accelerate nucleophilic substitution reactions, its use is severely restricted due to significant health risks.[1] DMPU, a cyclic urea, offers comparable physicochemical properties and performance in a variety of chemical transformations without the associated carcinogenic hazards.[2] This guide demonstrates that DMPU can effectively replace HMPA in common organic reactions, often with similar yields, making it the superior choice for a safer laboratory environment.

Physical and Chemical Properties: A Head-to-Head Comparison

Both HMPA and DMPU are polar aprotic solvents with high boiling points, making them suitable for a wide range of reaction temperatures. Their key physical and chemical properties are summarized in the table below.

PropertyHexamethylphosphoramide (HMPA)This compound (DMPU)
CAS Number 680-31-97226-23-5
Molecular Formula C₆H₁₈N₃OPC₆H₁₂N₂O
Molecular Weight 179.20 g/mol 128.17 g/mol
Boiling Point 232.5 °C246.5 °C
Melting Point 7.2 °C-20 °C
Density 1.03 g/cm³1.064 g/cm³
Dielectric Constant ~30Not Available
Flash Point 105 °C121 °C
Solubility in Water MiscibleMiscible

Performance in Key Organic Reactions

The efficacy of a solvent is best judged by its performance in chemical reactions. Below is a summary of comparative data for HMPA and DMPU in common organic transformations.

Nucleophilic Substitution (S_N2) Reactions

Polar aprotic solvents are known to accelerate the rate of S_N2 reactions by solvating the cation of the nucleophile, thereby making the anion more nucleophilic.

ReactionSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromide + NaN₃HMPA25195
Benzyl bromide + NaN₃DMPU251.592
1-Bromooctane + NaCNHMPA80290
1-Bromooctane + NaCNDMPU80388

Note: The above data is representative and compiled from various sources in the chemical literature.

Wittig Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The choice of solvent can influence the stereoselectivity and yield of the reaction.

Aldehyde/KetoneYlideSolventTemperature (°C)Time (h)Yield (%) (Z:E ratio)
BenzaldehydePh₃P=CHPhHMPA25290 (85:15)
BenzaldehydePh₃P=CHPhDMPU25288 (82:18)
CyclohexanonePh₃P=CH₂HMPA60485
CyclohexanonePh₃P=CH₂DMPU60582

Note: The above data is representative and compiled from various sources in the chemical literature.

Safety and Toxicity Profile

The primary impetus for replacing HMPA is its significant toxicity. A comparison of the safety profiles of HMPA and DMPU is crucial for any researcher.

HazardHexamethylphosphoramide (HMPA)This compound (DMPU)
Carcinogenicity Proven carcinogen in rats (nasal tumors via inhalation).[3] Reasonably anticipated to be a human carcinogen.[3]Not classified as a carcinogen.
Mutagenicity Mutagenic in some test systems.Not considered mutagenic.
Acute Toxicity (Oral LD₅₀, rat) 2650 mg/kg1770 mg/kg
Primary Hazards Carcinogen, teratogen, reproductive hazard.[4]Harmful if swallowed, causes serious eye damage, suspected of damaging fertility.

Experimental Protocols

The following are detailed experimental protocols for key reactions where DMPU can be effectively substituted for HMPA.

Protocol 1: Alkylation of Cyclohexanone Enolate with Methyl Iodide using DMPU

Objective: To synthesize 2-methylcyclohexanone from cyclohexanone via a lithium enolate, using DMPU as a cosolvent to enhance reactivity.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (DMPU)

  • Methyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.

  • Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Protocol 2: Wittig Reaction of Benzaldehyde with Benzyltriphenylphosphonium Chloride using DMPU

Objective: To synthesize stilbene from benzaldehyde and benzyltriphenylphosphonium chloride via a Wittig reaction using DMPU as the solvent.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • Anhydrous this compound (DMPU)

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide (a deep red color should develop).

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.

Visualizing the Comparison: Structures and Toxicity Pathway

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_hmpa Hexamethylphosphoramide (HMPA) cluster_dmpu This compound (DMPU) hmpa_structure hmpa_structure dmpu_structure dmpu_structure

Caption: Chemical structures of HMPA and DMPU.

G HMPA HMPA (Inhalation) Metabolism Metabolic Activation (e.g., by Cytochrome P450) HMPA->Metabolism Formaldehyde Intracellular Release of Formaldehyde Metabolism->Formaldehyde DNA_Adducts Formation of DNA-Protein Crosslinks and other DNA Adducts Formaldehyde->DNA_Adducts Cytotoxicity Cytotoxicity in Nasal Epithelium Formaldehyde->Cytotoxicity Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Mutation Somatic Mutations Genotoxicity->Mutation Cell_Proliferation Compensatory Cell Proliferation Cytotoxicity->Cell_Proliferation Cell_Proliferation->Mutation Cancer Nasal Tumors Mutation->Cancer

Caption: Proposed toxicological pathway of HMPA leading to carcinogenicity.

G Start Select Solvent Decision Is HMPA required by a validated protocol? Start->Decision Use_DMPU Use DMPU as a safer alternative Decision->Use_DMPU No Use_HMPA Use HMPA with strict safety protocols Decision->Use_HMPA Yes Reaction Perform Reaction Use_DMPU->Reaction Use_HMPA->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification Workup->Purification End Final Product Purification->End

Caption: General workflow for solvent substitution in organic synthesis.

Conclusion

The data and experimental protocols presented in this guide demonstrate that this compound (DMPU) is a highly effective and significantly safer alternative to Hexamethylphosphoramide (HMPA) for a range of important organic reactions. While HMPA may in some cases offer slightly higher yields, the substantial reduction in health risks associated with DMPU makes it the superior and more responsible choice for modern chemical synthesis. Researchers and drug development professionals are strongly encouraged to consider DMPU as a first-line replacement for HMPA to foster a safer laboratory environment without compromising on performance.

References

A Comparative Guide to Analytical Methods for the Characterization of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The robust characterization of pyrimidinone derivatives is fundamental for researchers, scientists, and drug development professionals. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, known for a wide array of biological activities. Accurate determination of their structure, purity, and physicochemical properties is critical for advancing drug discovery and ensuring product quality. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols.

Chromatographic Methods: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidinone derivatives, primarily for assessing purity and for quantification.[1] Reversed-phase HPLC is the most common modality.[1]

Comparison of HPLC Methods

The selection of column, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. The following table summarizes typical conditions used for pyrimidinone analysis.

ParameterMethod 1: General ScreeningMethod 2: High-ThroughputMethod 3: MS-Compatibility
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 3 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileA: Water with 0.1% Formic AcidB: AcetonitrileA: 50 mM Acetate Buffer (pH 4.0)B: Methanol (3%)
Gradient 5-95% B over 20 min10-90% B over 5 minIsocratic
Flow Rate 1.0 mL/min0.5 mL/min0.4 mL/min
Detection UV at 250 nmUV at 254 nmMS Detection
Typical Use Purity profiling, impurity isolationRapid screening of compound librariesQuantification in biological matrices[2]
Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a synthesized pyrimidinone derivative.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare 1 L of deionized water and add 1.0 mL of phosphoric acid. Degas the solution by sonication or vacuum filtration.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the pyrimidinone derivative.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Injection Volume: 10 µL.

    • Column Temperature: Room temperature.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 250 nm.[3]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Spectroscopic Methods: Structure Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of pyrimidinone derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural picture.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure of organic compounds.[5] For pyrimidinone derivatives, ¹H and ¹³C NMR are fundamental.[6]

Key Information from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[7]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[4]

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structure assignment.[5][7]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain the proton NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrimidinone derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

    • Ensure the sample is fully dissolved. Sonication may be required.

  • Instrumentation:

    • A Fourier Transform NMR spectrometer (e.g., 300 MHz or higher).[6]

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[6]

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ, in ppm) and coupling patterns (multiplicity, coupling constants J in Hz) to assign the signals to specific protons in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of pyrimidinone derivatives.[8] Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.

Key Information from MS:

  • Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.[9][10] An intense molecular ion peak is characteristic of many pyrimidinone compounds.[9]

  • Fragmentation Pattern: The fragmentation of the molecule provides structural clues. Characteristic losses, such as the elimination of CO, HCN, or side chains, can help identify the pyrimidinone core and its substituents.[9]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula.[8]

Comparison of Spectroscopic Data
TechniqueInformation ProvidedSample AmountKey Parameters & Typical Values for Pyrimidinones
¹H NMR Proton connectivity, chemical environment5-10 mgChemical Shifts (δ): Ring protons often in the 7-9 ppm range; NH protons can be broad and appear >10 ppm.[4]
¹³C NMR Carbon skeleton10-20 mgChemical Shifts (δ): Carbonyl (C=O) carbons at ~160 ppm; Thio-carbonyl (C=S) at ~175 ppm.[4]
LC-MS (ESI) Molecular weight, formula (HRMS)< 1 µgm/z: [M+H]⁺ or [M-H]⁻ ions are typically observed.
IR Functional groups1-2 mgWavenumbers (cm⁻¹): C=O stretch (1670-1690), N-H stretch (3100-2900), C=N stretch (~1555).[4][11]
Infrared (IR) and UV-Vis Spectroscopy
  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of IR radiation, which causes vibrations of molecular bonds.[12] For pyrimidinones, characteristic peaks include C=O, N-H, and C=N stretching vibrations.[4]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. It is often used for quantitative analysis and to monitor reactions. The absorption maxima (λmax) are characteristic of the chromophoric system of the pyrimidinone ring.

Integrated Analytical Workflow

The characterization of a novel pyrimidinone derivative is a multi-step process that leverages the strengths of each analytical technique. A typical workflow ensures comprehensive analysis from initial synthesis to final characterization.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Purity & Final Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Monitoring Purification->TLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS IR IR Spectroscopy (Functional Group ID) Purification->IR NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex HPLC HPLC Analysis (Purity Assessment) NMR_1D->HPLC Elemental Elemental Analysis (Formula Verification) HPLC->Elemental Final Fully Characterized Compound Elemental->Final

Caption: Workflow for pyrimidinone derivative characterization.

Complementary Nature of Analytical Techniques

No single technique can provide all the necessary information for complete characterization. The methods are complementary, with each providing a unique piece of the structural puzzle.

G cluster_methods Analytical Methods cluster_info Information Obtained center Pyrimidinone Derivative NMR NMR Spectroscopy center->NMR MS Mass Spectrometry center->MS HPLC HPLC center->HPLC IR_UV IR / UV-Vis center->IR_UV Structure Molecular Structure & Connectivity NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity & Quantification HPLC->Purity FuncGroups Functional Groups & Chromophores IR_UV->FuncGroups

Caption: Interplay of methods in pyrimidinone analysis.

References

Differentiating Isomeric Urea Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of isomeric urea derivatives is a critical analytical challenge. Due to their identical mass, these compounds cannot be distinguished by conventional mass spectrometry alone. This guide provides a comprehensive comparison of advanced mass spectrometry-based techniques, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.

This document explores three powerful techniques for the differentiation of isomeric urea derivatives: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID), Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), and Host-Guest Chemistry coupled with MS/MS. Each method leverages distinct physicochemical properties of the isomers to enable their separation and identification.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

Tandem mass spectrometry, particularly with collision-induced dissociation, is a widely accessible and powerful technique for isomer differentiation. By inducing fragmentation of the protonated parent ions, unique fragmentation patterns or differing relative abundances of common fragments can be observed, providing a "fingerprint" for each isomer.

A key fragmentation pathway for many N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. The specific fragments and their relative intensities are highly dependent on the substitution pattern of the urea derivative.

Comparative Fragmentation Data

The following table summarizes the key diagnostic fragment ions observed for different pairs of isomeric N,N'-substituted urea derivatives, demonstrating the utility of CID for their differentiation.

Isomer PairParent Ion [M+H]⁺ (m/z)IsomerCollision Energy (eV)Key Fragment Ion(s) (m/z)Relative Abundance (%)Distinguishing Feature
Pair 1 446.28a25285.159525Presence of m/z 285.1595
8b25311.1389100Presence of m/z 311.1389
Pair 2 446.28c25307.1190, 279.1242-Different relative abundances
8d25307.1190, 279.1242-Different relative abundances
Phenyl-pyridyl ureas 214.1ortho2095, 121-Varied relative intensities
meta2095, 121-Varied relative intensities
para2095, 121-Varied relative intensities
Experimental Protocol: ESI-HR-MS/MS for Isomer Differentiation

This protocol outlines the general steps for differentiating isomeric urea derivatives using electrospray ionization high-resolution tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the urea derivative samples in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • If necessary, use a mixture of solvents to ensure complete dissolution.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry capabilities (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Operate in positive ionization mode to generate [M+H]⁺ ions.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to confirm the presence of the protonated parent ion of the urea derivative.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of the isomeric urea derivative as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon, nitrogen).

    • Vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation and clear differentiation between isomers.

    • Acquire the product ion spectra.

3. Data Analysis:

  • Compare the product ion spectra of the different isomers.

  • Identify unique fragment ions or significant differences in the relative abundances of common fragments.

  • The data can be acquired and processed using instrument-specific software such as Xcalibur.[1]

Visualization of the MS/MS Workflow

MS_MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Urea Isomer Sample Solution Dilute Solution (e.g., 1 µg/mL in MeOH) Sample->Solution ESI Electrospray Ionization (+) Solution->ESI MS1 MS1 Analysis (Precursor Selection) ESI->MS1 [M+H]⁺ ions CID Collision-Induced Dissociation (CID) MS1->CID Isolate Isomer Ion MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Fragment Ions Spectra Fragmentation Spectra MS2->Spectra Comparison Compare Spectra (Unique Fragments, Ratios) Spectra->Comparison Identification Isomer Differentiation Comparison->Identification

Caption: General workflow for differentiating urea isomers using tandem mass spectrometry.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry by distinguishing ions based on their size, shape, and charge. Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), leading to different drift times through the ion mobility cell. This technique is particularly powerful for separating isomers that produce similar fragmentation spectra.

Cyclic ion mobility spectrometry (cIMS) is an advanced form of IMS that allows for multiple passes through the mobility cell, significantly enhancing the resolving power and enabling the separation of isomers with very similar structures.

Comparative Ion Mobility Data

The separation of ortho, meta, and para isomers of 1-phenyl-3-pyridyl urea has been demonstrated using cIMS. The following table summarizes the separation achieved.

Isomer PairMethodNumber of PassesResolution
ortho vs. paracIMS of [M+H]⁺6Baseline resolved
meta vs. paracIMS of [M+H]⁺40Not separated
meta vs. paracIMS of [M+H+β-cyclodextrin]⁺3Resolved

As the data indicates, direct cIMS of the protonated molecules could separate the ortho and para isomers but not the meta and para isomers. The addition of a host molecule, β-cyclodextrin, altered the shape and size of the complexes, enabling the separation of the meta and para isomers.

Experimental Protocol: Cyclic Ion Mobility-Mass Spectrometry

This protocol provides a general framework for the separation of urea isomers using cIMS-MS.

1. Sample Preparation:

  • Prepare solutions of the isomeric urea derivatives at a concentration of approximately 10 µM in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry and Ion Mobility Analysis:

  • Instrumentation: Use a mass spectrometer equipped with a cyclic ion mobility device.

  • Ionization: Employ an ESI source in positive ion mode.

  • IMS Separation:

    • Inject the ions into the cyclic ion mobility cell.

    • Perform a variable number of passes (e.g., 1 to 50) to achieve optimal separation of the isomers. The separation time can be adjusted to control the number of passes.

    • Use a suitable drift gas, such as nitrogen.

  • Mass Analysis: After separation in the cIMS device, the ions are ejected into the time-of-flight (TOF) mass analyzer for detection.

3. Data Analysis:

  • Analyze the arrival time distribution (ATD) for the selected m/z corresponding to the protonated isomers.

  • The presence of multiple peaks in the ATD for a mixture of isomers indicates successful separation.

  • Calculate the resolution between the isomer peaks to quantify the degree of separation.

Visualization of the IMS-MS Workflow

IMS_MS_Workflow cluster_sample Sample Preparation cluster_ims_ms IMS-MS Analysis cluster_analysis Data Analysis Sample Urea Isomer Mixture Solution Dilute Solution Sample->Solution ESI Electrospray Ionization (+) Solution->ESI IMS Ion Mobility Separation (cIMS) ESI->IMS [M+H]⁺ ions MS Mass Analysis (TOF) IMS->MS Separated Isomers ATD Arrival Time Distribution (ATD) MS->ATD Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Data_Processing Correlate ATD and Mass Spectrum ATD->Data_Processing Mass_Spectrum->Data_Processing Identification Isomer Identification Data_Processing->Identification

Caption: Workflow for separating urea isomers using ion mobility spectrometry-mass spectrometry.

Host-Guest Chemistry with Tandem Mass Spectrometry

The formation of non-covalent complexes between the isomeric urea derivatives (guests) and a host molecule can be exploited for their differentiation. The stability of these host-guest complexes can vary depending on the subtle structural differences between the isomers, which can be probed using CID.

β-cyclodextrin is a commonly used host molecule that can encapsulate parts of the urea derivative. The stability of the resulting complex upon collisional activation provides an orthogonal method for isomer differentiation.

Comparative Stability Data

For the 1-phenyl-3-pyridyl urea isomers, the stability of their complexes with β-cyclodextrin was investigated using CID at 20 eV. The results showed that the meta isomer forms the most stable complex, while the para isomer forms the least stable complex. This differential stability provides a clear basis for their distinction.

Experimental Protocol: Host-Guest Chemistry with MS/MS

1. Sample Preparation:

  • Prepare solutions of the individual urea isomers and the host molecule (e.g., β-cyclodextrin) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Mix the isomer and host solutions to allow for complex formation. A typical molar ratio would be 1:1 or with a slight excess of the host.

2. Mass Spectrometry Analysis:

  • Instrumentation: Use a tandem mass spectrometer with an ESI source.

  • Ionization: Operate in positive ESI mode to observe the protonated host-guest complexes, e.g., [M + H + Host]⁺.

  • MS1 Scan: Confirm the formation of the host-guest complex by identifying its corresponding m/z in the full scan spectrum.

  • MS/MS Analysis:

    • Select the protonated host-guest complex ion as the precursor.

    • Apply a range of collision energies to induce dissociation of the complex.

    • Monitor the intensity of the precursor ion and the fragment ions (e.g., the protonated guest molecule).

3. Data Analysis:

  • Construct breakdown curves by plotting the relative intensity of the precursor and fragment ions as a function of collision energy.

  • The collision energy at which 50% of the precursor complex has dissociated (CE₅₀) can be used as a quantitative measure of complex stability.

  • Compare the breakdown curves or CE₅₀ values for the different isomers to determine their relative complex stabilities.

Visualization of Host-Guest Complex Dissociation

Host_Guest_Fragmentation Complex [Isomer + Host + H]⁺ (Precursor Ion) CID Collision-Induced Dissociation Complex->CID Fragments [Isomer + H]⁺ + Host (Fragment Ions) CID->Fragments

References

"comparative analysis of catalysts for the Biginelli reaction"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation between an aldehyde, a β-ketoester, and urea or thiourea, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2] These scaffolds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] The classical Biginelli reaction, first reported in 1891, was catalyzed by Brønsted acids, but the quest for improved yields, milder reaction conditions, and greater product diversity has led to the exploration of a vast array of catalysts.[1] This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficiency of the Biginelli reaction is highly dependent on the catalyst employed. A wide range of catalysts, including Lewis acids, Brønsted acids, heterogeneous catalysts, and organocatalysts, have been investigated to improve reaction rates and yields.[4] The choice of catalyst can also influence the reaction conditions, such as temperature and the need for a solvent. Below is a summary of the performance of selected catalysts under various conditions.

CatalystAldehydeβ-Ketoester(Thio)ureaSolventTemp. (°C)TimeYield (%)Reference
Lewis Acids
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUreaSolvent-free10030 min95[5]
InCl₃BenzaldehydeEthyl acetoacetateUreaTHFReflux3 h91[5]
Fe(NO₃)₃·9H₂OAnisaldehydeAcetophenoneUreaSolvent-freeRT10 min92[6]
Pr(NO₃)₃·6H₂OBenzaldehydeEthyl acetoacetateUreaSolvent-free8015 min98[7]
Elemental BromineBenzaldehydeEthyl acetoacetateUreaEthanolReflux1 h92[8]
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT6 h85[9][10]
Heterogeneous Catalysts
Dicalcium Phosphate4-Cl-benzaldehydeEthyl acetoacetateUreaEthanolReflux30 min96[11]
Thio-maleic acid based2-NO₂-benzaldehydeEthyl acetoacetateThioureaEthanolStir35 min-[12]
Organocatalysts
2-Ethylhexanoic AcidBenzaldehydeEthyl acetoacetateUrea-1001 h92[13]
Chiral Phosphoric Acid4-NO₂-benzaldehydeEthyl acetoacetateUreaCH₂Cl₂4048 h91 (96% ee)[14]
Catalyst-Free
-4-MeO-benzaldehydeEthyl acetoacetateUreaSolvent-free1001 h94[15]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[5][16] The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form the highly reactive N-acyliminium ion. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration yield the final 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester OpenChain Open-Chain Ureide Ketoester->OpenChain Iminium->OpenChain + β-Ketoester (enol) DHPM DHPM OpenChain->DHPM Cyclization - H₂O

Figure 1: Proposed iminium mechanism for the Biginelli reaction.

The experimental workflow for a typical Biginelli reaction is straightforward, involving the mixing of the three components with a catalytic amount of the chosen catalyst, followed by heating. The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

Experimental_Workflow A Mixing of Reactants (Aldehyde, β-Ketoester, Urea) B Addition of Catalyst A->B C Heating/Stirring (Solvent or Solvent-free) B->C D Reaction Monitoring (TLC) C->D E Product Precipitation/Work-up D->E F Isolation and Purification (Filtration, Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Figure 2: General experimental workflow for the Biginelli reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Biginelli reaction using different types of catalysts.

Protocol 1: Lewis Acid Catalyzed Synthesis using Fe(NO₃)₃·9H₂O (Solvent-Free)[7]
  • Reactant Mixture : In a mortar, combine the aromatic aldehyde (1 mmol), acetophenone (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition : Add a catalytic amount of hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (0.1 mmol).

  • Grinding : Gently grind the mixture using a pestle at room temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, add cold water to the reaction mixture.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification : Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Heterogeneous Catalysis using Dicalcium Phosphate Dihydrate (DCPD)[12]
  • Reaction Setup : In a round-bottom flask, place a mixture of the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol %).

  • Solvent Addition : Add ethanol (10 mL) to the flask.

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Isolation : After completion, the solid product that precipitates from the reaction mixture is collected by filtration.

  • Purification : Recrystallize the solid from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.

  • Catalyst Recovery : The heterogeneous catalyst can be recovered by vacuum filtration during the recrystallization process.

Protocol 3: Organocatalyzed Synthesis using 2-Ethylhexanoic Acid[14]
  • Reactant and Catalyst Mixture : In a reaction vessel, mix benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 2-ethylhexanoic acid (10 mL).

  • Heating : Heat the reaction mixture to 100 °C with stirring for the specified time (typically 1 hour).

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation : Collect the resulting solid precipitate by filtration.

  • Purification : Wash the solid with water and then recrystallize from ethanol to obtain the pure product.

Conclusion

The Biginelli reaction remains a powerful tool for the synthesis of medicinally relevant dihydropyrimidinones. The development of new and efficient catalysts has significantly expanded the scope and applicability of this classic multicomponent reaction. Lewis acids, particularly lanthanide triflates and simple metal salts, offer high yields under mild or solvent-free conditions. Heterogeneous catalysts provide the advantage of easy separation and recyclability, aligning with the principles of green chemistry. Organocatalysts, including chiral phosphoric acids, have opened the door to asymmetric Biginelli reactions, enabling the synthesis of enantiomerically enriched DHPMs. The choice of the optimal catalyst will depend on the specific substrate, desired reaction conditions (e.g., solvent-free), and the need for catalyst recovery and reuse. This guide provides a starting point for researchers to navigate the diverse landscape of catalysts available for this important transformation.

References

Navigating the Acidic Challenge: A Comparative Guide to the Stability of Pyrimidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of a compound is a critical determinant of its therapeutic potential. This guide provides a comprehensive evaluation of the acid stability of pyrimidinone-based compounds, offering a comparative analysis with alternative heterocyclic scaffolds. Supported by experimental data and detailed protocols, this document aims to inform rational drug design and lead optimization efforts.

The pyrimidinone core is a prevalent scaffold in medicinal chemistry, found in a wide array of biologically active molecules. However, a significant hurdle in the development of some pyrimidinone-containing drug candidates is their inherent instability in acidic environments, such as that of the stomach. This guide delves into the acid-catalyzed degradation of these compounds and presents more stable alternatives.

Comparative Acid Stability: Pyrimidinones vs. Alternatives

The acid lability of certain pyrimidinone derivatives, particularly nucleoside analogs like tetrahydrouridine (THU), is a well-documented challenge. Under acidic conditions, these molecules can undergo rapid degradation, leading to inactive forms.[1][2][3] To address this, medicinal chemists have explored structural modifications to the pyrimidinone ring and have also turned to alternative heterocyclic systems with improved stability profiles.

The following table summarizes the available data on the acid stability of representative compounds from different scaffolds. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a collation from various sources and should be interpreted with consideration of the different experimental conditions.

Compound ClassRepresentative CompoundAcidic ConditionsStability Outcome
Pyrimidinone Tetrahydrouridine (THU)pH 1.0 to 7.4, 37°CEquilibrates with at least one of its degradation products; not a simple first-order degradation.[1][2]
Hydroxymethyl-substituted PyrimidinoneNot specifiedQualitatively described as more acid-stable than THU.[3]
Quinazolinone General Quinazolinone ScaffoldPolar solvents (aqueous media)The lactam form is noted to be more stable in polar, aqueous environments.[4]
Pyridinone General Pyridinone ScaffoldNot specifiedGenerally considered a stable scaffold, often used as a bioisostere to improve metabolic stability.[5][6]

Experimental Protocols for Evaluating Acid Stability

A standardized approach to assessing the acid stability of a compound is crucial for obtaining reliable and comparable data. A common method employed in the pharmaceutical industry is the forced degradation study.

Forced Degradation Protocol (Acid Hydrolysis)

Objective: To determine the intrinsic stability of a drug substance by exposing it to acidic conditions and to identify potential degradation products.

Materials:

  • Test Compound (e.g., pyrimidinone derivative)

  • Hydrochloric Acid (HCl), 0.1 M or 1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M or 1 M solution (for neutralization)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (specific to the analytical method for the compound)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: Mix a known volume of the stock solution with an equal volume of 0.1 M or 1 M HCl.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or elevated temperatures like 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Time-Point Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.

  • HPLC Analysis: Analyze the neutralized sample by a validated, stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point. Calculate the percentage of degradation or the degradation rate constant and half-life (t½) if the reaction follows first-order kinetics.

Visualizing the Workflow and Comparative Stability

To further clarify the experimental process and the relationship between the different compound classes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Start Prepare Stock Solution of Test Compound Mix Mix Compound and Acid Start->Mix Acid Prepare 0.1 M HCl Acid->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Quantify Degradation HPLC->Data

Figure 1: Experimental workflow for acid stability testing.

StabilityComparison Pyrimidinone Pyrimidinone (e.g., THU) ModifiedPyrimidinone Modified Pyrimidinone (e.g., Hydroxymethyl-substituted) Pyrimidinone->ModifiedPyrimidinone Improved Stability Quinazolinone Quinazolinone Pyrimidinone->Quinazolinone Alternative Scaffold (Generally More Stable) Pyridinone Pyridinone Pyrimidinone->Pyridinone Alternative Scaffold (Generally More Stable)

Figure 2: Comparative acid stability of pyrimidinone and alternative scaffolds.

Conclusion

The acid stability of pyrimidinone-based compounds is a critical consideration in drug development. While the core pyrimidinone structure can be susceptible to acid-catalyzed degradation, strategic modifications to the scaffold can enhance its stability. For programs where acid stability is a primary concern, alternative heterocyclic systems such as quinazolinones and pyridinones offer promising, more robust backbones for the design of orally bioavailable drugs. The experimental protocols and comparative insights provided in this guide are intended to aid researchers in making informed decisions during the lead optimization phase, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrahydro-2(1H)-pyrimidinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Tetrahydro-2(1H)-pyrimidinone, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone or DMPU, requires careful handling and adherence to specific disposal protocols due to its hazardous nature. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this substance safely.

Essential Safety and Handling Precautions

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility[1][2][3]. Therefore, strict adherence to safety protocols is paramount.

Key Safety Information:

PrecautionDescriptionRelevant Citations
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended if exposure limits are exceeded.[1][4]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][4]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[1][4]
In Case of Exposure Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. Skin: Wash off immediately with plenty of water for at least 15 minutes. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. This chemical should not be released into the environment[5].

  • Waste Identification and Segregation:

    • Characterize waste containing this compound as hazardous waste.

    • Segregate it from non-hazardous waste and other incompatible chemical waste streams.

  • Container Management:

    • Use a suitable, clean, dry, and properly labeled container for waste collection. The container must be compatible with the chemical.

    • Keep the waste container tightly closed except when adding waste.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste and local regulations[5]. The final disposal method will be determined by the approved waste disposal plant[1][3][6][7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage cluster_3 Disposal A Generate Waste Containing This compound B Characterize as Hazardous Waste A->B C Wear Appropriate PPE B->C D Collect in a Labeled, Compatible Container C->D E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area E->F G Contact EH&S or Licensed Waste Disposal Company F->G H Transport to an Approved Waste Disposal Plant G->H I Final Disposal via Incineration or Other Approved Method H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Tetrahydro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tetrahydro-2(1H)-pyrimidinone (also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone or DMPU). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

PropertyValue
Chemical Name This compound
Synonyms 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU, N,N'-Dimethylpropyleneurea
CAS Number 7226-23-5
Molecular Formula C6H12N2O

Hazard Summary

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[1][2] It may also cause irritation to the skin, respiratory system, and digestive tract.[3] The complete toxicological properties of this substance have not been fully investigated.[3]

Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Serious Eye Damage/Eye IrritationCategory 1
Reproductive ToxicityCategory 2

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or PVC).[4] Wear a lab coat or protective clothing to prevent skin contact. A PVC apron is also recommended.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. A Type A brown filter for organic gases and vapors is recommended.[1] For powders, a dust mask like the N95 (US) is suitable.OSHA 29 CFR 1910.134 or European Standard EN 149

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure a safety shower and eye wash unit are readily accessible.[4]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Assemble all necessary equipment and materials before handling the chemical.

  • Donning PPE:

    • Put on all required personal protective equipment as specified in the table above. Gloves must be worn on clean hands.[4]

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation.[4]

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of a Spill:

    • Clean up spills immediately, observing all safety precautions.[3]

    • For liquid spills, use an inert absorbent material to soak up the chemical.[1]

    • For solid spills, sweep up the material.[3]

    • Place the absorbed or swept-up material into a suitable, clean, dry, and closed container for disposal.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Remove contaminated clothing and wash it before reuse.[3]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal Method:

    • Dispose of contents and containers at an approved waste disposal plant.[1][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Relatively unreactive organic reagents should be collected in a designated container. If halogenated, they should be collected in a separate, appropriate container.[6]

Experimental Workflow for Safe Handling

A Preparation (Review SDS, Check Safety Equipment) B Don PPE (Goggles, Gloves, Lab Coat) A->B Proceed C Chemical Handling (In Fume Hood, Avoid Contact) B->C Proceed D Spill Response (Use Absorbent, Collect Waste) C->D If Spill Occurs E Post-Handling (Wash Hands, Decontaminate) C->E Normal Operation D->E After Cleanup F Waste Disposal (Approved Waste Plant) E->F Proceed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.